Product packaging for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene(Cat. No.:CAS No. 1067882-53-4)

1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Cat. No.: B1524915
CAS No.: 1067882-53-4
M. Wt: 223.47 g/mol
InChI Key: AKYAOPGWEAILOD-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a useful research compound. Its molecular formula is C7H5BrClF and its molecular weight is 223.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClF B1524915 1-Bromo-4-chloro-5-fluoro-2-methylbenzene CAS No. 1067882-53-4

Properties

IUPAC Name

1-bromo-4-chloro-5-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYAOPGWEAILOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716484
Record name 1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067882-53-4
Record name 1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a highly substituted aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique arrangement of halogen substituents and a methyl group on the benzene ring provides a versatile platform for a variety of chemical transformations, making it a sought-after intermediate in the development of novel therapeutic agents. This guide provides an in-depth exploration of its chemical properties, a plausible synthesis pathway with a detailed experimental protocol, and its applications in the field of drug discovery.

The strategic placement of bromo, chloro, and fluoro groups imparts distinct reactivity to different positions on the aromatic ring. This differential reactivity allows for selective functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and metallation--based transformations. The presence of the fluorine atom, a common feature in many modern pharmaceuticals, can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule.

This technical guide aims to serve as a comprehensive resource for researchers and scientists engaged in organic synthesis and drug development. By providing a detailed understanding of this compound, we hope to facilitate its effective utilization in the creation of next-generation therapeutics.

Physicochemical Properties and Structural Information

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental chemistry. The table below summarizes the key computed and experimental data for this compound.

PropertyValueSource
CAS Number 1067882-53-4PubChem[1]
Molecular Formula C₇H₅BrClFPubChem[1]
Molecular Weight 223.47 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1=CC(=C(C=C1Br)F)ClPubChem[1]
InChI Key AKYAOPGWEAILOD-UHFFFAOYSA-NPubChem[1]
XLogP3 3.7PubChem[1]
Exact Mass 221.92472 DaPubChem[1]

Synthesis Methodology: A Strategic Approach to Polysubstitution

The proposed synthesis starts from the commercially available precursor, 4-chloro-3-fluoroaniline. The synthesis involves a series of electrophilic aromatic substitution and diazotization-substitution reactions.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer-type Reaction (Hypophosphorous Acid Reduction) cluster_3 Step 4: Friedel-Crafts Alkylation (Introduction of Methyl Group) A 4-Chloro-3-fluoroaniline B 2-Bromo-4-chloro-5-fluoroaniline A->B Br₂ Acetic Acid C 2-Bromo-4-chloro-5-fluoroaniline D 2-Bromo-4-chloro-5-fluorobenzenediazonium salt C->D NaNO₂ H₂SO₄, 0-5 °C E 2-Bromo-4-chloro-5-fluorobenzenediazonium salt F 1-Bromo-5-chloro-4-fluorobenzene E->F H₃PO₂ G 1-Bromo-5-chloro-4-fluorobenzene H This compound (Target Molecule) G->H CH₃I AlCl₃

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This proposed protocol is based on established chemical principles and analogous reactions. It should be thoroughly tested and optimized in a controlled laboratory setting by qualified personnel. Appropriate safety precautions must be taken at all times.

Step 1: Synthesis of 2-Bromo-4-chloro-5-fluoroaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chloro-3-fluoroaniline (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel while maintaining the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 2-Bromo-4-chloro-5-fluorobenzenediazonium salt

  • Diazotization: To a suspension of 2-Bromo-4-chloro-5-fluoroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C, add a solution of sodium nitrite (1.05 equivalents) in water dropwise. Maintain the temperature below 5 °C throughout the addition.

  • Confirmation: The formation of the diazonium salt can be confirmed by a positive test with 2-naphthol solution, which will form a characteristic azo dye.

Step 3: Synthesis of 1-Bromo-5-chloro-4-fluorobenzene

  • Reduction: In a separate flask, cool a solution of hypophosphorous acid (H₃PO₂) to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the hypophosphorous acid.

  • Reaction: Effervescence (evolution of nitrogen gas) will be observed. After the addition is complete, stir the reaction mixture at low temperature for an hour and then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification: The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure. The crude product should be purified by column chromatography.

Step 4: Synthesis of this compound

  • Friedel-Crafts Alkylation: To a solution of 1-Bromo-5-chloro-4-fluorobenzene (1 equivalent) in a suitable inert solvent (e.g., carbon disulfide or dichloromethane), add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) at 0 °C.

  • Methylation: Slowly add methyl iodide (CH₃I) (1.1 equivalents) to the reaction mixture.

  • Reaction and Work-up: Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor by TLC. Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The final product, this compound, should be purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted halogenated aromatic compounds are indispensable tools in modern drug discovery. The specific arrangement of substituents in this compound offers multiple points for diversification, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

While direct citation of this compound in the synthesis of a marketed drug is not readily found in public literature, its structural motifs are present in numerous biologically active compounds. Halogenated benzene derivatives are known to be key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.

The bromine atom in the molecule is particularly useful for introducing further complexity via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for building the core scaffolds of many drug candidates.

Applications_Workflow cluster_reactions Key Chemical Transformations cluster_products Resulting Scaffolds for Drug Discovery A This compound B Suzuki Coupling (C-C bond formation) A->B C Stille Coupling (C-C bond formation) A->C D Sonogashira Coupling (C-C bond formation) A->D E Buchwald-Hartwig Amination (C-N bond formation) A->E F Biaryl Compounds B->F C->F G Aryl-Alkynes D->G H Aryl-Amines E->H

Sources

1-Bromo-4-chloro-5-fluoro-2-methylbenzene molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore plausible synthetic routes, discuss its applications in drug discovery, and provide essential safety and handling protocols.

Core Molecular Attributes

This compound, a polysubstituted toluene derivative, is a valuable intermediate in organic synthesis due to its multiple, differentially reactive halogen sites. Understanding its core attributes is the first step in leveraging its synthetic potential.

Molecular Structure and Identification

The structure of this compound is defined by a benzene ring substituted with a methyl group at position 2, a bromine atom at position 1, a chlorine atom at position 4, and a fluorine atom at position 5.

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Bromo-5-chloro-4-fluorotoluene[1]

  • CAS Number: 1067882-53-4[1]

  • Molecular Formula: C₇H₅BrClF[1][2]

  • SMILES: CC1=C(Br)C=C(Cl)C(F)=C1

  • InChI Key: AKYAOPGWEAILOD-UHFFFAOYSA-N[1]

Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table summarizes computed and estimated properties. Researchers should verify these properties experimentally for their specific applications.

PropertyValueSource
Molecular Weight 223.47 g/mol PubChem[1]
Exact Mass 221.92472 DaPubChem[1]
Appearance Solid (predicted)
Boiling Point ~190 - 210 °CEstimated[3]
Melting Point 30-35 °C (for isomer)AKSci[4]
Density ~1.6 - 1.7 g/cm³Estimated[3]
Solubility Insoluble in water, soluble in common organic solvents.
Calculation of Molecular Weight

The molecular weight is a fundamental property derived from the atomic weights of its constituent elements. The calculation below is based on the standard atomic weights provided by the IUPAC.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH51.0085.040
BromineBr179.90479.904
ChlorineCl135.45335.453
FluorineF118.99818.998
Total 223.472

The calculated molecular weight of 223.472 g/mol aligns with the reported values.[1][2][5]

Synthesis and Manufacturing

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic route. This pathway is illustrative and would require experimental optimization of reaction conditions, catalysts, and purification methods.

Synthesis_Workflow start 4-Chloro-3-fluoro-6-nitrotoluene step1 Reduction (e.g., Fe/HCl or H₂, Pd/C) start->step1 intermediate1 4-Chloro-5-fluoro-2-methylaniline step1->intermediate1 step2 Sandmeyer Reaction (1. NaNO₂, H₂SO₄ 2. CuBr) intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual guide. All steps must be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step 1: Reduction of 4-Chloro-3-fluoro-6-nitrotoluene to 4-Chloro-5-fluoro-2-methylaniline

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Chloro-3-fluoro-6-nitrotoluene and a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using H₂ gas and a palladium-on-carbon catalyst can be employed.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture, filter to remove solid catalysts/reagents, and neutralize the filtrate.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aniline may be purified further by column chromatography.

Step 2: Sandmeyer Reaction to Introduce Bromine

  • Diazotization: Dissolve the purified 4-Chloro-5-fluoro-2-methylaniline in an aqueous acidic solution (e.g., H₂SO₄ or HBr) and cool to 0-5 °C in an ice bath.

  • Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion.

  • Workup and Purification: Extract the product with a suitable organic solvent. Wash the organic phase to remove copper salts and acid. Dry the organic layer and remove the solvent. The final product, this compound, can be purified by vacuum distillation or column chromatography.

Applications in Drug Discovery and Development

Halogenated organic molecules are of paramount importance in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms on the benzene ring of this compound offers several advantages for drug design:

  • Metabolic Stability: The fluorine atom can block sites of metabolism, increasing the half-life of a drug molecule.

  • Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

  • Lipophilicity Modulation: The halogens increase the lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic properties like cell membrane permeability.

  • Synthetic Handle: The bromine atom is particularly useful as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity.

A closely related isomer, 1-Bromo-2-chloro-4-fluorobenzene, is a known building block in the synthesis of brilanestrant , a selective estrogen receptor degrader for treating breast cancer.[6] This highlights the utility of such polyhalogenated scaffolds in developing potent and specific therapeutic agents. The title compound is expected to serve as a valuable intermediate for similar applications in oncology, neuroscience, and infectious disease research.

The following diagram illustrates the logical flow from this building block to a potential drug candidate.

Drug_Discovery_Flow building_block This compound coupling Cross-Coupling Reaction (e.g., Suzuki Coupling) building_block->coupling Introduce complexity scaffold Complex Molecular Scaffold coupling->scaffold optimization Lead Optimization (SAR Studies) scaffold->optimization Improve properties candidate Drug Candidate optimization->candidate

Caption: Role of the title compound as a starting material in a drug discovery workflow.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds suggests that it should be handled with care.[5][7][8]

Hazard Identification (Anticipated)
  • Acute Toxicity: Harmful if swallowed.[5]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed to prevent moisture ingress and evaporation.

  • Store away from heat, sparks, and open flames.

Conclusion

This compound is a synthetically versatile building block with significant potential for the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern of three different halogens and a methyl group provides multiple reaction sites for chemical modification. While detailed experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis, safe handling, and application in research and development, based on established chemical principles and data from analogous structures.

References

  • Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl. ascent-chem.com. [Link]
  • 1-BROMO-5-CHLORO-4-FLUORO-2-METHYLBENZENE | CAS 1242339-82-7.
  • This compound | C7H5BrClF | CID 54758726. PubChem. [Link]
  • 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272. PubChem. [Link]
  • 1-BROMO-4-FLUOROBENZENE - SD Fine-Chem. SDFine.com. [Link]
  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

An In-Depth Technical Guide to 1-Bromo-4-chloro-5-fluoro-2-methylbenzene: A Key Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of designing new therapeutic agents and crop protection solutions. The nuanced electronic and steric properties of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, a polysubstituted aromatic compound, represents a valuable and versatile building block for the synthesis of complex organic molecules. Its unique arrangement of bromine, chlorine, and fluorine substituents on a toluene framework offers a rich platform for selective chemical transformations, making it a compound of significant interest to researchers in drug discovery and process development. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this important synthetic intermediate.

Table of Contents

  • Chemical Identity and Physical Properties

  • Spectroscopic Characterization (Predicted)

  • Proposed Synthesis

  • Reactivity and Potential Applications in Drug Development

  • Safe Handling and Storage

  • References

Chemical Identity and Physical Properties

This compound is a halogenated aromatic hydrocarbon. Its fundamental properties are summarized in the table below. The data presented are primarily computed values sourced from comprehensive chemical databases.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonym 2-Bromo-5-chloro-4-fluorotoluenePubChem[1]
CAS Number 1067882-53-4PubChem[1]
Molecular Formula C₇H₅BrClFPubChem[1]
Molecular Weight 223.47 g/mol PubChem[1]
Exact Mass 221.92472 DaPubChem[1]
XLogP3 3.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]

Chemical Structure:

Caption: 2D representation of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These would likely appear as doublets or doublet of doublets due to coupling with the adjacent fluorine atom and with each other. The methyl group protons would appear as a singlet in the upfield region, typically around 2.2-2.5 ppm. For a related compound, 1-bromo-4-chloro-2-methylbenzene, the methyl protons appear at 2.321 ppm.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methyl group. The methyl carbon will appear as a single peak at high field. In the spectrum of 1-bromo-4-chloro-2-methylbenzene, the aromatic carbons appear between 120 and 140 ppm, and the methyl carbon is observed around 20 ppm.[3]

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The M+2 peak will be significant due to the presence of the ³⁷Cl and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. Strong absorptions corresponding to C-Br, C-Cl, and C-F stretching will be present in the fingerprint region (below 1300 cm⁻¹). The vapor phase IR spectrum of an isomer, 1-bromo-2-chloro-5-fluoro-4-methylbenzene, is available and can serve as a reference.[4]

Proposed Synthesis

A specific, documented synthesis for this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on established methods for the halogenation of aromatic compounds. A likely approach would be the electrophilic bromination of 4-chloro-3-fluoro-1-methylbenzene.

Proposed Synthetic Workflow:

G Start 4-Chloro-3-fluoro-1-methylbenzene Reaction Electrophilic Aromatic Bromination Start->Reaction Reagents Br2, FeBr3 (or other Lewis acid) Reagents->Reaction Product This compound Reaction->Product Purification Purification (e.g., Distillation, Crystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis of this compound.

Detailed Protocol (Hypothetical):

  • Preparation: To a solution of 4-chloro-3-fluoro-1-methylbenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), is added.

  • Bromination: Elemental bromine (Br₂) is added dropwise to the stirred solution at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under vacuum or by recrystallization to yield pure this compound.

Causality Behind Experimental Choices: The choice of a Lewis acid catalyst is crucial for activating the bromine molecule, making it a more potent electrophile for the aromatic substitution reaction. The regioselectivity of the bromination will be directed by the existing substituents on the benzene ring. The methyl group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The final substitution pattern will be a result of the combined directing effects and steric hindrance.

Reactivity and Potential Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The bromine atom is the most susceptible to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the lower C-Br bond strength compared to C-Cl and C-F bonds.[5] This selective reactivity allows for the introduction of various aryl, heteroaryl, or alkyl groups at the bromine-substituted position while leaving the chlorine and fluorine atoms intact for subsequent transformations.

Potential Applications Workflow:

G Start This compound Suzuki Suzuki Coupling (with Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with Amine) Start->Buchwald Other Other Cross-Coupling Reactions Start->Other Intermediate1 Biaryl Intermediate Suzuki->Intermediate1 Intermediate2 Arylamine Intermediate Buchwald->Intermediate2 Intermediate3 Functionalized Intermediate Other->Intermediate3 API Active Pharmaceutical Ingredient (API) Intermediate1->API Intermediate2->API Intermediate3->API

Caption: Potential applications in the synthesis of pharmaceutical intermediates.

This compound is an excellent candidate for use as a building block in the synthesis of novel drug candidates. The resulting biaryl or arylamine structures are common motifs in a wide range of biologically active molecules. The presence of the chloro and fluoro substituents can enhance metabolic stability and binding affinity to biological targets. Halogenated aromatic compounds are key intermediates in the synthesis of various pharmaceuticals, including treatments for cancer and other diseases.[6][7]

Safe Handling and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors or dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

For related compounds, hazards include skin and eye irritation, and they may be harmful if swallowed or inhaled.[4]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern allows for selective functionalization, providing a versatile platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. As the demand for novel and effective chemical entities continues to grow, the importance of such specialized building blocks in enabling innovative synthesis is paramount.

References

  • PubChem. (n.d.). 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Bromo-4-chloro-2-methylbenzene. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) ¹³C NMR spectrum.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Ossila. (n.d.). 1-Bromo-2-chloro-4-fluorobenzene.
  • Fisher Scientific. (2021, December 25). Safety Data Sheet: 1-Bromo-4-chloro-2-fluorobenzene.
  • A. A. Gakh, K. L. Kirk (Eds.). (2009). Fluorine-Containing Synthons. American Chemical Society.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of fluorinated organic and inorganic compounds. Tetrahedron, 60(38), 8175-8211.
  • U.S. Patent No. 9,439,901 B2. (2016). C-aryl glucoside SGLT2 inhibitors and method.
  • MySkinRecipes. (n.d.). 1-bromo-4-chloro-2-fluoro-5-methylbenzene.
  • PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorotoluene. National Center for Biotechnology Information.
  • Singh, U. P., & Singh, R. K. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC advances, 10(52), 31233-31262.

Sources

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic synthesis pathway for 1-bromo-4-chloro-5-fluoro-2-methylbenzene, a key building block in the development of advanced pharmaceutical and agrochemical agents. The presented route is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction

This compound is a polysubstituted aromatic compound whose structural complexity makes it a valuable intermediate for creating highly functionalized molecules.[1] The precise arrangement of its substituents allows for selective downstream modifications, making it a sought-after precursor in medicinal chemistry. This guide will detail a logical and efficient multi-step synthesis, starting from a commercially available precursor.

Proposed Synthesis Pathway Overview

The synthesis of this compound can be strategically approached in three main stages, commencing with the electrophilic nitration of a suitable toluene derivative. This is followed by the reduction of the introduced nitro group to form a key aniline intermediate. The final step involves a Sandmeyer reaction to replace the amino group with bromine.

Synthesis_Pathway 4-Chloro-3-fluorotoluene 4-Chloro-3-fluorotoluene 4-Chloro-5-fluoro-2-nitrotoluene 4-Chloro-5-fluoro-2-nitrotoluene 4-Chloro-3-fluorotoluene->4-Chloro-5-fluoro-2-nitrotoluene Nitration 4-Chloro-5-fluoro-2-methylaniline 4-Chloro-5-fluoro-2-methylaniline 4-Chloro-5-fluoro-2-nitrotoluene->4-Chloro-5-fluoro-2-methylaniline Reduction This compound This compound 4-Chloro-5-fluoro-2-methylaniline->this compound Sandmeyer Reaction

Caption: Proposed three-step synthesis pathway for this compound.

Step 1: Regioselective Nitration of 4-Chloro-3-fluorotoluene

The initial step involves the nitration of 4-chloro-3-fluorotoluene to introduce a nitro group, which will later be converted to the target bromo substituent. The regioselectivity of this electrophilic aromatic substitution is critical and is governed by the directing effects of the existing substituents on the aromatic ring.

Mechanistic Rationale and Regioselectivity

In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile.[2][3][4] In the case of 4-chloro-3-fluorotoluene, we have three substituents to consider:

  • -CH₃ (methyl group): An activating, ortho, para-directing group due to its electron-donating inductive effect.[2]

  • -Cl (chloro group): A deactivating, ortho, para-directing group. The inductive effect is electron-withdrawing, while the lone pairs on the chlorine can participate in resonance, directing incoming electrophiles to the ortho and para positions.

  • -F (fluoro group): A deactivating, ortho, para-directing group with similar, but stronger, electronic effects to chlorine.

The directing effects of these groups on 4-chloro-3-fluorotoluene are as follows:

  • The methyl group at C1 directs to C2 and C6.

  • The fluorine at C3 directs to C2 and C4 (C4 is blocked).

  • The chlorine at C4 directs to C3 (blocked) and C5.

Considering these influences, the most likely position for nitration is C2, which is activated by the methyl group and the fluorine atom. The formation of 4-chloro-5-fluoro-2-nitrotoluene is the expected major product.

Experimental Protocol: Nitration
  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 4-chloro-3-fluorotoluene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃) to concentrated sulfuric acid, keeping the mixture cooled.

  • Reaction: Add the nitrating mixture dropwise to the solution of 4-chloro-3-fluorotoluene in sulfuric acid. The temperature of the reaction mixture should be maintained between 0-5 °C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Pour the reaction mixture slowly over crushed ice. The crude product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

ParameterValue
Starting Material 4-Chloro-3-fluorotoluene
Reagents Conc. H₂SO₄, Fuming HNO₃
Temperature 0-5 °C
Reaction Time 1-2 hours
Expected Product 4-Chloro-5-fluoro-2-nitrotoluene

Step 2: Reduction of 4-Chloro-5-fluoro-2-nitrotoluene to 4-Chloro-5-fluoro-2-methylaniline

The second step is the reduction of the nitro group to an amine, yielding the crucial intermediate 4-chloro-5-fluoro-2-methylaniline.[5] Several methods are available for this transformation, with the use of tin (II) chloride (SnCl₂) or tin metal in hydrochloric acid (HCl) being a classic and reliable choice.[6][7] Catalytic hydrogenation is also a viable, often cleaner, alternative.

Mechanistic Rationale

The reduction of a nitro group to an amine with tin and hydrochloric acid involves a series of electron and proton transfers.[6][7] Tin metal acts as the reducing agent, donating electrons, while hydrochloric acid provides the protons. The reaction proceeds through nitroso and hydroxylamine intermediates to form the corresponding aniline.[6]

Experimental Protocol: Reduction with Sn/HCl
  • Preparation: To a round-bottom flask containing 4-chloro-5-fluoro-2-nitrotoluene, add a sufficient amount of ethanol to dissolve the starting material.

  • Addition of Reagents: Add granular tin (Sn) to the solution, followed by the slow, careful addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and may require cooling in an ice bath to control the temperature.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly basic. This will precipitate tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The crude aniline can be purified by column chromatography or distillation.

Experimental_Workflow_Reduction cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Dissolve Nitro Compound Dissolve Nitro Compound Add Tin Granules Add Tin Granules Dissolve Nitro Compound->Add Tin Granules Add Conc. HCl Add Conc. HCl Add Tin Granules->Add Conc. HCl Heat to Reflux (1-2h) Heat to Reflux (1-2h) Add Conc. HCl->Heat to Reflux (1-2h) Cool Mixture Cool Mixture Heat to Reflux (1-2h)->Cool Mixture Basify with NaOH Basify with NaOH Cool Mixture->Basify with NaOH Extract with Ethyl Acetate Extract with Ethyl Acetate Basify with NaOH->Extract with Ethyl Acetate Dry and Concentrate Dry and Concentrate Extract with Ethyl Acetate->Dry and Concentrate Purify Purify Dry and Concentrate->Purify

Caption: Experimental workflow for the reduction of the nitro-intermediate.

Step 3: Sandmeyer Reaction of 4-Chloro-5-fluoro-2-methylaniline

The final step is the conversion of the amino group of 4-chloro-5-fluoro-2-methylaniline into a bromo group using the Sandmeyer reaction. This two-part process involves the diazotization of the aniline followed by the substitution of the diazonium group with bromide, catalyzed by copper(I) bromide (CuBr).[8]

Mechanistic Rationale

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The first step is the formation of a diazonium salt by reacting the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[2] The diazonium salt is then treated with a copper(I) halide, which catalyzes the replacement of the diazonium group with the halide through a single-electron transfer mechanism, releasing nitrogen gas.

Experimental Protocol: Sandmeyer Bromination
  • Diazotization:

    • Dissolve 4-chloro-5-fluoro-2-methylaniline in a mixture of 48% hydrobromic acid (HBr) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.

  • Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in 48% HBr.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for about 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with dilute NaOH and water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or column chromatography.

ParameterValue
Starting Material 4-Chloro-5-fluoro-2-methylaniline
Diazotization Reagents NaNO₂, HBr
Bromination Reagent CuBr
Temperature 0-5 °C (Diazotization)
Expected Product This compound

Characterization of the Final Product

The structure of the final product, this compound, can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Will provide the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present.

Computed Properties for this compound: [1]

  • Molecular Formula: C₇H₅BrClF

  • Molecular Weight: 223.47 g/mol

  • IUPAC Name: this compound

Conclusion

The synthesis pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. By understanding the principles of regioselectivity in electrophilic aromatic substitution and the mechanisms of the key transformations, researchers can effectively synthesize this valuable building block for applications in drug discovery and materials science. The provided protocols offer a solid foundation for laboratory execution, with the potential for optimization to suit specific research needs.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (URL: [Link])
  • This compound. PubChem. (URL: [Link])
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. (URL: [Link])
  • 12.
  • 4-Chloro-2-fluoro-5-methylaniline. PubChem. (URL: [Link])
  • 1-BROMO-5-CHLORO-4-FLUORO-2-METHYLBENZENE | CAS 1242339-82-7.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. (URL: [Link])
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • Explain the mechanism of reaction of nitrobenzene with Sn/HCl. Sarthaks eConnect. (URL: [Link])
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. (URL: [Link])
  • US8088960B2 - Process for the production of substituted bromobenzenes.
  • Sandmeyer reaction. Wikipedia. (URL: [Link])
  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. (URL: [Link])
  • Video: Directing Effect of Substituents: ortho–para-Directing Groups. JoVE. (URL: [Link])
  • 4-Chloro-3-nitrotoluene. PubChem. (URL: [Link])

Sources

Physical and chemical properties of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Introduction: Unveiling a Key Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for highly functionalized aromatic scaffolds is insatiable. This compound is a prime example of such a scaffold. This polysubstituted benzene derivative, featuring a strategic arrangement of four different substituents, offers a rich platform for complex molecular engineering. The presence of three distinct halogens (F, Cl, Br) at specific positions, combined with an activating methyl group, provides chemists with multiple, orthogonal handles for sequential, site-selective modifications.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind the compound's properties and providing practical, field-proven methodologies for its use. We will explore its physicochemical characteristics, delve into its spectroscopic signature, analyze its reactivity, and provide a robust framework for its safe handling and synthesis.

Physicochemical and Structural Properties

The unique substitution pattern of this compound dictates its physical behavior and molecular interactions. The compound's identity is precisely defined by its structural and computed properties, which are essential for experimental design, from reaction setup to purification and analytical characterization.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Bromo-5-chloro-4-fluorotoluene[1]
CAS Number 1067882-53-4[1]
Molecular Formula C₇H₅BrClF[1][2]
Molecular Weight 223.47 g/mol [1][2]
Exact Mass 221.92472 Da[1][2]
Physical Form Solid or Liquid (varies by purity/isomer)[3][4]
Melting Point 30-35°C (for isomer 201849-17-4)[4]
Boiling Point ~190 - 210 °C (Estimated)[3]
Density ~1.6 - 1.7 g/cm³ (Estimated)[3]
Solubility Insoluble in water; Soluble in common organic solvents (ethanol, ether, chloroform)[3]
SMILES CC1=CC(=C(C=C1Br)F)Cl[1]
InChIKey AKYAOPGWEAILOD-UHFFFAOYSA-N[1]

The presence of heavy halogens like bromine and chlorine contributes significantly to the molecule's high molecular weight and density relative to simpler aromatic compounds. Its non-polar nature, dominated by the benzene ring, dictates its poor solubility in aqueous media and excellent solubility in organic solvents, a critical factor for its use in organic synthesis.[3]

Spectroscopic Profile: The Analytical Fingerprint

For any scientist, verifying the structure and purity of a compound is paramount. The following spectroscopic data provides a baseline for the characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. Two signals should appear in the aromatic region (typically δ 7.0-7.6 ppm), corresponding to the two protons on the benzene ring. Due to the substitution pattern, these may appear as singlets or narrow doublets depending on the solvent and resolution. A sharp singlet will be observed in the aliphatic region (typically δ 2.2-2.4 ppm) corresponding to the three protons of the methyl group.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals: one for the methyl carbon and six for the aromatic carbons. The carbons bonded to the halogens will exhibit characteristic chemical shifts, with the carbon attached to fluorine showing a large C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition. The key diagnostic feature is the complex isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundances of the bromine isotopes (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%) and chlorine isotopes (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), resulting in a characteristic cluster of peaks at M, M+2, and M+4.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key expected peaks include C-H stretching from the aromatic ring and the methyl group (~2900-3100 cm⁻¹), aromatic C=C stretching vibrations (~1450-1600 cm⁻¹), and strong absorptions in the fingerprint region (<1200 cm⁻¹) corresponding to the C-F, C-Cl, and C-Br bonds.

Chemical Properties and Reactivity

The synthetic utility of this molecule stems from the nuanced reactivity conferred by its substituents. Understanding their electronic and steric interplay is crucial for predicting reaction outcomes.

  • Directing Effects in Electrophilic Aromatic Substitution (EAS):

    • The methyl group is an activating, ortho, para-director.

    • The halogens (F, Cl, Br) are deactivating yet are also ortho, para-directors due to lone pair resonance.

    • The collective effect is complex. The single available position for substitution is sterically hindered and electronically influenced by adjacent groups. New substitutions on the ring via EAS are therefore challenging and likely to be unselective without highly specific catalysts.

  • Metal-Halogen Exchange and Cross-Coupling Reactions: The true power of this reagent lies in the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive towards organometallic reagents (e.g., Grignard formation with Mg, or lithiation with n-BuLi) and in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for selective functionalization at the bromine-bearing position while leaving the C-Cl and C-F bonds intact for subsequent transformations. This orthogonality is a cornerstone of modern synthetic strategy.

  • Nucleophilic Aromatic Substitution (SNAr): While generally difficult on electron-rich rings, the presence of three halogens can render the ring sufficiently electron-deficient to undergo SNAr reactions under forcing conditions, particularly if a strong electron-withdrawing group were also present. The C-F and C-Cl bonds are the most likely sites for such reactions.

Below is a diagram illustrating the key reactivity sites on the molecule.

Caption: Reactivity map of this compound.

Proposed Synthesis Workflow

A plausible and robust method for synthesizing this compound involves a multi-step sequence starting from a commercially available, less complex precursor. The following protocol is a representative workflow based on established organohalogen chemistry principles, such as electrophilic halogenation.

Experimental Protocol: Synthesis via Bromination of 4-Chloro-3-fluoro-6-methylaniline

Causality: This route is chosen because it allows for the controlled, regioselective introduction of the bromine atom. The directing effects of the existing amine, chloro, fluoro, and methyl groups guide the incoming electrophile (bromine). The subsequent Sandmeyer reaction is a classic and reliable method for converting an aniline to the corresponding aryl bromide.

  • Step 1: Diazotization of 4-Chloro-3-fluoro-6-methylaniline

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-chloro-3-fluoro-6-methylaniline (1.0 eq) in a solution of hydrobromic acid (48%, 3.0 eq).

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. Rationale: Maintaining low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

    • Stir the resulting solution for 30 minutes at 0-5°C.

  • Step 2: Sandmeyer Reaction (Bromination)

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 2.0 eq).

    • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed. Rationale: Copper(I) bromide catalyzes the substitution of the diazonium group with bromide.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Step 3: Workup and Purification

    • Cool the reaction mixture to room temperature and extract with diethyl ether or dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with 1M NaOH, water, and brine. Rationale: The base wash removes acidic impurities, while the brine wash helps to break any emulsions and dry the organic layer.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Step 4: Final Purification and Characterization

    • Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

    • Alternatively, for high purity, recrystallization or distillation under reduced pressure may be employed.

    • Confirm the identity and purity of the final product using the spectroscopic methods outlined previously (NMR, MS, IR). Self-Validation: This final analytical step is non-negotiable and validates the entire protocol.

The following diagram outlines this synthetic workflow.

Synthesis_Workflow Start Start: 4-Chloro-3-fluoro-6-methylaniline Diazotization Step 1: Diazotization (NaNO₂, HBr, 0-5°C) Start->Diazotization Intermediate Aryl Diazonium Salt (in situ) Diazotization->Intermediate Sandmeyer Step 2: Sandmeyer Reaction (CuBr, HBr, 60°C) Intermediate->Sandmeyer Workup Step 3: Extraction & Wash Sandmeyer->Workup Purification Step 4: Purification (Chromatography) Workup->Purification Product Final Product: This compound Purification->Product Analysis QC Analysis (NMR, MS, IR) Product->Analysis

Caption: Proposed workflow for the synthesis of this compound.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are mandatory. This substance should be treated as hazardous.

  • Hazard Identification: The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] It may also cause respiratory irritation.[2][6]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

  • Handling: Avoid all personal contact, including inhalation of vapors or dust. Prevent concentration in hollows and sumps. Use spark-free tools and take precautionary measures against static discharge.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8] Keep the container tightly sealed to prevent moisture ingress and evaporation.[3]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This material should be handled by a licensed disposal company.[9]

Conclusion and Outlook

This compound is more than just a collection of atoms; it is a carefully designed tool for chemical synthesis. Its value lies in the predictable, differential reactivity of its halogen substituents, which allows it to serve as a versatile building block in the construction of complex molecules. Professionals in drug discovery and materials science can leverage this reagent to introduce a substituted aromatic moiety into a target structure, with the remaining halogens serving as latent reactive sites for further diversification. A thorough understanding of its properties, from its spectroscopic fingerprint to its nuanced reactivity and safe handling requirements, is the foundation for its successful and innovative application.

References

  • Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl. Ascent Chemical.
  • This compound | C7H5BrClF | CID 54758726. PubChem. [Link]
  • 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272. PubChem. [Link]
  • 1-BROMO-4-FLUOROBENZENE - Safety D
  • 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 1-bromo-4-chloro-5-fluoro-2-methylbenzene. The content herein is structured to deliver foundational scientific principles, predictive analysis, and actionable experimental protocols, empowering researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.

Executive Summary & Physicochemical Profile

This compound is a polyhalogenated aromatic hydrocarbon. Its structure, featuring a toluene backbone substituted with three different halogens, dictates a unique physicochemical profile that governs its interactions with various solvents. Understanding these properties is paramount for its application in fields such as medicinal chemistry and materials science, where it may serve as a critical building block.

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2] The molecular structure of this compound imparts a significant degree of non-polar character, while the electronegative halogen atoms create distinct dipole moments, resulting in an overall molecule of low to moderate polarity.

Key Physicochemical Properties (Computed):

  • Molecular Formula: C₇H₅BrClF

  • Molecular Weight: 223.47 g/mol [3]

  • Calculated LogP: 3.7[3]

  • Hydrogen Bond Donor/Acceptor Count: 0/1 (The fluorine atom is a very weak H-bond acceptor)

The high LogP value indicates strong lipophilicity, suggesting a preference for non-polar, lipid-like environments over aqueous ones. The absence of any hydrogen bond donor groups (like -OH or -NH) is a critical feature, meaning its solubility is primarily dictated by van der Waals forces and dipole-dipole interactions rather than hydrogen bonding.[4]

Theoretical Framework: Predicting Solubility

The solubility of this compound can be predicted by analyzing the interplay between its own molecular properties and those of the solvent. The key factors are polarity, polarizability, and the potential for specific molecular interactions.

  • Polarity and Dipole Moment : Solvents are broadly classified as non-polar, polar aprotic, and polar protic.[5][6] Non-polar solvents lack significant dipole moments. Polar aprotic solvents possess dipole moments but lack acidic protons, while polar protic solvents have both dipole moments and hydrogen bond-donating capabilities.[4][5] Our target molecule, with its halogen substituents, has a permanent dipole moment, suggesting it will not be completely insoluble in polar solvents. However, its large, non-polarizable hydrocarbon core suggests its highest solubility will be in solvents of low to moderate polarity.

  • "Like Dissolves Like" : The core principle dictates that non-polar solutes dissolve best in non-polar solvents, and polar solutes in polar solvents.[2] For this compound, this means high solubility is expected in non-polar solvents like toluene and hexane, and in moderately polar aprotic solvents like dichloromethane and ethyl acetate, which can engage in dipole-dipole interactions. Conversely, very polar protic solvents like water and methanol are expected to be poor solvents due to their strong hydrogen-bonding networks, which would be disrupted by the non-polar solute.

The following diagram illustrates the logical relationship between solute/solvent properties and solubility outcome.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties Solute Large Hydrocarbon Core Multiple Halogen Atoms No H-Bond Donors Prop_Solute Resulting Properties: - Low-Moderate Polarity - High Lipophilicity (LogP) - Van der Waals & Dipole Forces Solute->Prop_Solute Outcome Solubility Outcome Prop_Solute->Outcome Interaction Solvent Solvent Type: - Non-Polar - Polar Aprotic - Polar Protic Prop_Solvent Dominant Forces: - Van der Waals (Non-Polar) - Dipole-Dipole (Aprotic) - H-Bonding (Protic) Solvent->Prop_Solvent Prop_Solvent->Outcome Interaction High_Sol High Solubility (Good Match) Outcome->High_Sol Similar Forces Low_Sol Low Solubility (Poor Match) Outcome->Low_Sol Dissimilar Forces

Caption: Logical flow from solute and solvent properties to solubility.

Predicted Solubility Profile

While specific experimental data for this compound is not widely published, a reliable solubility profile can be predicted based on its structural similarity to other halogenated aromatic compounds and fundamental chemical principles.[7] The following table summarizes the expected solubility in a range of common laboratory solvents, categorized by type.

SolventSolvent ClassDielectric Constant (ε)Predicted SolubilityRationale
Hexane Non-Polar1.9High Excellent match for non-polar character; dispersion forces dominate.[8]
Toluene Non-Polar (Aromatic)2.4Very High "Like dissolves like"; aromatic π-π stacking interactions enhance solubility.
Dichloromethane (DCM) Polar Aprotic9.1Very High Moderate polarity and ability to engage in dipole-dipole interactions.[5]
Diethyl Ether Non-Polar4.3High Low polarity provides good compatibility.[5]
Ethyl Acetate Polar Aprotic6.0High Moderately polar, effective for a wide range of organic compounds.[5]
Tetrahydrofuran (THF) Polar Aprotic7.5High Good general-purpose solvent with moderate polarity.[5]
Acetone Polar Aprotic21.0Moderate Higher polarity may slightly reduce compatibility compared to DCM or THF.[5]
Acetonitrile Polar Aprotic37.5Low to Moderate High polarity makes it a less ideal solvent for this lipophilic compound.[5]
Methanol Polar Protic32.6Very Low Strong hydrogen-bonding network in methanol disfavors solvation.[5]
Ethanol Polar Protic24.3Low The ethyl group provides some non-polar character, slightly improving solubility over methanol.[4]
Water Polar Protic78.5Insoluble Extreme polarity mismatch and strong H-bonding network of water.[5]
Standard Protocol for Experimental Solubility Determination

To validate the predicted profile and obtain quantitative data, a standardized experimental approach is necessary. The isothermal equilibrium shake-flask method is a reliable and widely used technique.[9]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solute)

  • Selected organic solvent (high purity)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker/incubator

  • Syringe filters (PTFE, 0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

  • Calibrated volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid solute to a vial containing a known volume of the solvent. The excess should be clearly visible to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker set to 25 °C. Agitate the mixture for a minimum of 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, cease agitation and allow the vial to rest at the same constant temperature for at least 24 hours to allow undissolved solid to settle completely.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic solid particles.

  • Quantification:

    • Gravimetric Method: Accurately weigh the filtered sample. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at low heat. Weigh the remaining solid residue. The solubility can be calculated as g/L or g/100mL.

    • Chromatographic Method (Preferred): Dilute the filtered aliquot with a known volume of solvent. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of the solute. This method is more accurate, especially for lower solubilities.

  • Data Analysis: Repeat the experiment at least in triplicate to ensure reproducibility. Calculate the mean solubility and standard deviation.

The following workflow diagram outlines the experimental process.

G start Start prep 1. Prepare Supersaturated Solution (Add excess solid to solvent) start->prep equil 2. Equilibrate (Shake at constant temp. for 24-48h) prep->equil settle 3. Settle (Rest at constant temp. for 24h) equil->settle sample 4. Collect Supernatant (Use syringe) settle->sample filter 5. Filter (0.22 µm syringe filter) sample->filter quant 6. Quantify Concentration (HPLC/GC or Gravimetric) filter->quant end End (Solubility Data) quant->end

Caption: Experimental workflow for solubility determination.

Implications for Research & Development

The solubility profile of this compound has direct and significant consequences for its practical application.

  • Synthetic Chemistry: For reactions involving this compound, solvents like Toluene, DCM, or THF are excellent choices as they will fully dissolve the reagent, ensuring a homogeneous reaction medium. Using poor solvents like methanol could lead to heterogeneous mixtures, resulting in slow and incomplete reactions.

  • Purification by Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[10] Based on the predicted profile, a mixed solvent system, such as Toluene/Hexane or Ethyl Acetate/Heptane, could be highly effective. The compound would be dissolved in a minimum of the "good" hot solvent (e.g., Toluene), and the "poor" solvent (e.g., Hexane) would be added until turbidity is observed, promoting crystal formation upon cooling.[10]

  • Drug Development & Formulation: The high lipophilicity (LogP ~3.7) and poor aqueous solubility present a significant challenge for formulation. Solubilization would likely require co-solvents, surfactants, or advanced formulation technologies like lipid-based delivery systems if it were to be developed as an active pharmaceutical ingredient (API).

Conclusion

This compound is a non-polar to moderately polar compound with high lipophilicity and no hydrogen bonding capability. Its solubility is highest in non-polar aromatic and moderately polar aprotic solvents such as toluene, dichloromethane, and ethyl acetate. It exhibits very low solubility in polar protic solvents, particularly water. This solubility profile is a critical determinant for its effective use in chemical synthesis and purification. For any application, the theoretical predictions presented here should be confirmed by rigorous experimental validation using standardized protocols.

References

  • Vertex AI Search. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Polarity of Solvents. Retrieved January 7, 2026.
  • MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved January 7, 2026.
  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved January 7, 2026.
  • Khan Academy. (n.d.). Solubility of organic compounds [Video].
  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 7, 2026.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved January 7, 2026.
  • Routledge. (n.d.). Halogenated Hydrocarbons: Solubility-Miscibility with Water - 1st Edition.
  • ResearchGate. (2025, August 10). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction.
  • PubChem. (n.d.). 1-Bromo-2-chloro-5-fluoro-4-methylbenzene.
  • PubChem. (n.d.). This compound.

Sources

Navigating the Safety Profile of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a substituted aromatic halide, a class of compounds frequently utilized as building blocks in complex organic synthesis, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of bromo, chloro, and fluoro substituents on the toluene backbone offers a unique chemical reactivity profile for creating novel molecules. However, this same reactivity necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive, synthesized safety profile for this compound (CAS No. 1067882-53-4), offering in-depth insights into its handling, storage, and emergency management.

Disclaimer: A complete, verified Material Safety Data Sheet (MSDS) for CAS No. 1067882-53-4 is not publicly available. The following information is synthesized from data on structurally similar isomers and the general principles of halogenated aromatic compounds. All procedures should be conducted with this understanding and under the supervision of qualified personnel.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of chemical safety. This compound is a distinct isomer with specific properties. While empirical data is limited, computational models provide valuable insights into its physical characteristics.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1067882-53-4PubChem[1][2][3][4][5]
Molecular Formula C₇H₅BrClFPubChem[1][3]
Molecular Weight 223.47 g/mol PubChem[1][6]
Synonyms 2-Bromo-5-chloro-4-fluorotolueneSynQuest Laboratories[4]
Canonical SMILES CC1=CC(=C(C=C1Br)F)ClPubChem[1]
InChIKey AKYAOPGWEAILOD-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 3.7PubChem[1][6]

These computed properties suggest a non-polar organic compound with low water solubility, a common feature of halogenated benzenoid compounds that influences both its reactivity and its toxicological profile.

Section 2: Hazard Identification and Toxicological Assessment

While no specific toxicological studies for this exact isomer are published, data from the closely related isomer, 1-bromo-2-chloro-5-fluoro-4-methylbenzene (CAS No. 201849-17-4), provides a strong basis for hazard assessment.[6] The functional groups and overall structure are sufficiently similar to infer a comparable hazard profile.

Primary Hazards:

  • Acute Oral Toxicity: Expected to be harmful if swallowed.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6] Prolonged contact may lead to redness, itching, and inflammation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[6] Direct contact can result in significant pain, redness, and potential damage to the cornea.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6] Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

The GHS pictograms and hazard statements for the related isomer, which should be prudently applied to this compound, are as follows:

PictogramGHS Hazard ClassHazard Statement

Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Section 3: Protocols for Safe Handling and Exposure Control

Given the irritant nature of this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary directive is to minimize exposure. All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to control airborne concentrations.[7] The laboratory should be equipped with easily accessible eyewash stations and safety showers.[8]

Personal Protective Equipment (PPE): The Essential Barrier
  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn at all times. Gloves should be inspected for integrity before use and disposed of after handling the compound.[9]

  • Eye Protection: Safety glasses with side shields are mandatory. For operations with a higher risk of splashing, chemical safety goggles or a full-face shield should be used.[7][10]

  • Skin and Body Protection: A standard laboratory coat should be worn, fully fastened. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[11]

  • Respiratory Protection: Under normal fume hood use, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10]

Section 4: Emergency Response and First-Aid Procedures

Rapid and correct response to an exposure is critical.

  • Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Section 5: Accidental Release and Firefighting Measures

Accidental Release Protocol

A spill of this material requires a calm, systematic response to contain the hazard and protect personnel.

Experimental Protocol: Small Spill Clean-up

  • Evacuate & Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, using the fume hood to its maximum capacity.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, cover with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water.

  • Disposal: All contaminated materials, including gloves and absorbents, must be disposed of as hazardous waste according to local, state, and federal regulations.

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Finalization Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation (Fume Hood) Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Workflow for managing an accidental chemical spill.
Firefighting Measures

While the flammability of this specific compound is not documented, related halogenated aromatics can be combustible.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[9]

  • Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[13]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[10]

Section 6: Storage and Disposal

Proper long-term management is crucial for safety and chemical integrity.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Disposal of this chemical and its containers must be handled as hazardous waste. Follow all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[10]

References

  • PubChem. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene.
  • PubChem. This compound.
  • S D Fine-Chem Limited.
  • Ascent Chemical. Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl-. [Link]

Sources

Sourcing and Quality Control of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing and quality control of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. This halogenated aromatic compound is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its supplier landscape and purity assessment crucial for reproducible and reliable experimental outcomes.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 1067882-53-4 , is a polysubstituted aromatic compound.[1] Its molecular structure, featuring a specific arrangement of bromo, chloro, fluoro, and methyl groups on a benzene ring, offers a versatile scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it a key intermediate in the development of novel pharmaceuticals and functional materials.

The purity and isomeric consistency of this reagent are paramount. The presence of regioisomers or other halogenated impurities can lead to undesired side reactions, complicate purification processes, and ultimately impact the biological activity or material properties of the final product. Therefore, a careful selection of commercial suppliers and rigorous in-house quality control are essential first steps in any research endeavor utilizing this compound.

The Commercial Supplier Landscape

A number of chemical suppliers offer this compound. When selecting a supplier, it is critical to verify the CAS number (1067882-53-4) to ensure the correct isomer is being purchased. Below is a comparative table of some of the key suppliers.

SupplierProduct Number/IDStated Purity/SpecificationAdditional Information
BLDpharm BD00800542Not specified on product page.Offers various quantities. Storage conditions are noted as "Keep in dark place, sealed in dry, room temperature".[2]
Arctom OCh-882B534Not specified on product page.Sells in flexible and larger sizes, with reagent sizes available in-stock.
Chemspace CSSB00010264452Not specified on product page.Provides In-Stock Building Blocks.
Sinfoo Biotech S014406Not specified on product page.Provides basic chemical properties.[3]

Quality and Purity Considerations: Beyond the Label

The stated purity on a supplier's bottle is a starting point, but for sensitive applications, a more detailed understanding of potential impurities is necessary. The synthetic route used to produce this compound can significantly influence the impurity profile.

A plausible synthetic route could involve the diazotization of a corresponding aniline derivative followed by a Sandmeyer-type reaction to introduce the bromo or chloro group. Incomplete reactions or side reactions during these steps can lead to the presence of starting materials or isomeric byproducts.

Common Potential Impurities:

  • Regioisomers: Isomers with different substitution patterns on the benzene ring are the most common and often the most difficult to separate impurities.

  • Incompletely Halogenated Species: Compounds lacking one of the halogen atoms.

  • Residual Solvents: Solvents used in the synthesis and purification process.

  • Starting Materials: Unreacted precursors from the synthesis.

Analytical Methods for In-House Quality Control

Independent verification of the purity and identity of this compound is a critical step to ensure the integrity of your research. The following are recommended analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of the desired isomer and identifying organic impurities.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of the aromatic protons will be indicative of the substitution pattern.

    • Integration: The relative integration of the proton signals should correspond to the number of protons in each environment.

    • Coupling Constants: The coupling patterns and constants between adjacent protons provide further structural confirmation.

    • Impurity Detection: The presence of unexpected signals may indicate impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for assessing the purity of the compound and separating it from non-volatile impurities.

Experimental Protocol: Reverse-Phase HPLC

  • Column: A C18 column is a good starting point for separating halogenated aromatic compounds.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is typically used. The addition of a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape.

  • Detection: A UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm) is commonly used.

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks, which would indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile impurities.

Experimental Protocol: GC-MS

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating halogenated benzenes.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Oven Program: A temperature gradient is used to separate compounds based on their boiling points.

  • Injection: A small volume of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

  • Detection: A mass spectrometer is used as the detector, which provides both retention time and mass spectral data for peak identification. This is particularly useful for identifying unknown impurities by comparing their mass spectra to libraries.

Safe Handling and Storage

This compound is a chemical that requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound was not found, the SDS for similar halogenated aromatic compounds provide general safety guidance.[4][5][6]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

Always consult the supplier-specific Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Synthetic Routes Overview and Potential Impurities

Understanding the potential synthetic pathways to this compound is crucial for anticipating likely impurities. A common strategy for the synthesis of polyhalogenated aromatic compounds involves multi-step functional group transformations.

A Substituted Aniline B Diazotization (NaNO₂, HCl) A->B C Diazonium Salt B->C H Incompletely Reacted Intermediates B->H D Sandmeyer Reaction (CuBr/CuCl) C->D Introduction of Br or Cl E Halogenation C->E Alternative Halogenation F This compound D->F G Isomeric Impurities D->G E->F E->G

Caption: A generalized synthetic workflow for this compound.

This diagram illustrates that impurities can arise from incomplete reactions (residual diazonium salt or aniline) or side reactions during the halogenation steps, potentially leading to the formation of regioisomers.

Conclusion and Recommendations

The procurement of high-quality this compound is fundamental to the success of research projects in which it is a key building block. The following workflow is recommended for researchers.

A Identify Potential Suppliers B Verify CAS Number (1067882-53-4) A->B C Request Certificate of Analysis (CoA) B->C D Perform In-House QC (NMR, HPLC, GC-MS) C->D E Proceed with Experimentation D->E Purity Confirmed F Reject Batch/Contact Supplier D->F Purity Issues

Caption: Recommended workflow for sourcing and quality control.

By following a systematic approach of supplier verification, requesting detailed analytical data, and performing in-house quality control, researchers can ensure the integrity of their starting materials and have greater confidence in their experimental results.

References

  • Chemspace. This compound. [Link]
  • LookChem. This compound (CAS No. 1067882-53-4) Suppliers. [Link]
  • Chromatography Forum.
  • PubChem. This compound. [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. Halogens, particularly fluorine, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding interactions. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene (CAS No. 1067882-53-4) is a polysubstituted aromatic compound that exemplifies the utility of such strategic halogenation.[1][2] This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

This molecule is not merely a static building block; it is a versatile intermediate designed for precise chemical transformations. The distinct electronic environments of the bromo, chloro, and fluoro substituents, coupled with the directing influence of the methyl group, offer a rich platform for regioselective functionalization. Understanding the interplay of these features is paramount to harnessing its full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is the foundation of its effective application in research and development.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed values provide a baseline for experimental design and safety considerations.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 1067882-53-4PubChem[3]
Molecular Formula C₇H₅BrClFPubChem[3]
Molecular Weight 223.47 g/mol PubChem[3]
Exact Mass 221.92472 DaPubChem[3]
XLogP3 3.7PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 0PubChem[3]
Spectroscopic Signatures (Predicted and Analog-Based)
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and one signal for the methyl group. The two aromatic protons would appear as doublets, with their coupling influenced by the adjacent fluorine atom. The methyl protons would appear as a singlet in the typical benzylic region (around 2.2-2.5 ppm). For comparison, the methyl protons in the related compound 1-Bromo-4-chloro-2-methylbenzene appear at 2.321 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atoms attached to the halogens will show characteristic chemical shifts and may exhibit coupling with fluorine. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the combined electronic effects of all substituents. Spectroscopic data for isomers like 1-Bromo-4-chloro-2-methylbenzene is available and can serve as a reference.[5]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M+) and fragment ions will reflect this pattern, which is a key diagnostic feature. The NIST WebBook provides mass spectra for related compounds like 1-bromo-4-chloro-benzene, which illustrates this characteristic isotopic distribution.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring and the methyl group, as well as C=C stretching bands in the 1400-1600 cm⁻¹ region. The C-halogen bonds will have stretching frequencies in the fingerprint region. Data for 1-Bromo-4-chloro-2-methylbenzene is available for comparison.[7]

Strategic Synthesis: A Plausible and Referenced Pathway

The synthesis of polysubstituted aromatic compounds like this compound requires a regioselective approach. A highly plausible and industrially relevant method is the Sandmeyer reaction, which allows for the conversion of an amino group on an aromatic ring to a halide.[8]

The logical precursor for this synthesis is 4-chloro-5-fluoro-2-methylaniline . The overall synthetic strategy involves the diazotization of this aniline followed by a copper(I) bromide-mediated substitution.

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Sandmeyer Reaction cluster_2 Part 3: Purification Start 2-Fluoro-5-methylaniline Chlorination Chlorination (e.g., NCS) Start->Chlorination Precursor 4-Chloro-5-fluoro-2-methylaniline Chlorination->Precursor Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) Precursor->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr, HBr) Diazonium->Sandmeyer Product This compound Sandmeyer->Product Purification Workup & Purification (Extraction, Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct G cluster_0 Primary Reactions (at C-Br) Molecule This compound Suzuki Suzuki Coupling Molecule->Suzuki Pd(0), Base, R-B(OR)₂ Buchwald Buchwald-Hartwig Amination Molecule->Buchwald Pd(0), Ligand, Base, R₂NH Grignard Grignard Formation Molecule->Grignard Mg, THF Lithiation Lithiation Molecule->Lithiation n-BuLi, -78 °C

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systematic nomenclature is the bedrock of chemical communication, ensuring that a molecular structure is unambiguously described by a single, universally recognized name. In fields like drug discovery and materials science, where molecular specificity is paramount, a rigorous adherence to these naming conventions is not merely academic but a prerequisite for reproducible research and intellectual property protection. This guide provides a detailed deconstruction of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions as applied to the polysubstituted aromatic compound, 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. By dissecting the logic behind the numbering and alphabetical prioritization of substituents, this document serves as a technical reference for researchers navigating the complexities of organic nomenclature.

The Imperative of Unambiguous Nomenclature in Scientific Research

In the collaborative and global landscape of scientific research, clarity and precision are essential. The IUPAC system of nomenclature provides a universally accepted framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique molecular structure.[1][2][3] This system is critical in drug development, where minor structural changes can lead to significant differences in pharmacological activity. An unambiguous name prevents confusion in scientific literature, patent filings, and regulatory submissions, thereby safeguarding the integrity of research and development.[4][5] The name of an organic compound is a systematic description of its molecular architecture, built from three core components: a root word indicating the parent structure, prefixes to identify substituents, and suffixes to denote principal functional groups.[1]

Systematic Derivation of the IUPAC Name

The name "this compound" is derived by applying a hierarchical set of IUPAC rules designed to address polysubstituted aromatic systems. Let us deconstruct this process step-by-step.

Step 1: Identification of the Parent Hydride

The core structure is a benzene ring, a six-carbon aromatic hydrocarbon. Therefore, the parent name is benzene .[6]

Step 2: Identification and Prioritization of Substituents

The benzene ring is decorated with four different substituent groups:

  • -Br: Bromo

  • -Cl: Chloro

  • -F: Fluoro

  • -CH₃: Methyl

According to IUPAC guidelines, when no single substituent confers a special name to the parent (like -OH for phenol or -COOH for benzoic acid), all substituents are treated as prefixes.[7] These prefixes are then arranged in alphabetical order in the final name, irrespective of their position on the ring.

The alphabetical order for our substituents is: Bromo , Chloro , Fluoro , Methyl .

Step 3: Assignment of Locants to Minimize Numbering

The next critical step is to number the carbon atoms of the benzene ring to assign a locant (position number) to each substituent. The primary rule is to number the ring in a way that gives the set of locants the lowest possible values at the first point of difference.[8]

Let's evaluate the possible numbering schemes by starting at each substituent and proceeding in the direction (clockwise or counter-clockwise) that yields the lowest number set:

  • Starting at Bromo (C1):

    • Clockwise: 1 (Bromo), 2 (H), 3 (H), 4 (Fluoro), 5 (Chloro), 6 (Methyl). Set: {1, 4, 5, 6}

    • Counter-clockwise: 1 (Bromo), 2 (Methyl), 3 (H), 4 (Chloro), 5 (Fluoro), 6 (H). Set: {1, 2, 4, 5}

  • Starting at Methyl (C1):

    • Clockwise: 1 (Methyl), 2 (Bromo), 3 (H), 4 (H), 5 (Fluoro), 6 (Chloro). Set: {1, 2, 5, 6}

    • Counter-clockwise: 1 (Methyl), 2 (H), 3 (Chloro), 4 (Fluoro), 5 (H), 6 (Bromo). Set: {1, 3, 4, 6}

  • Starting at Chloro (C1):

    • Clockwise: 1 (Chloro), 2 (Methyl), 3 (Bromo), 4 (H), 5 (H), 6 (Fluoro). Set: {1, 2, 3, 6}

    • Counter-clockwise: 1 (Chloro), 2 (H), 3 (H), 4 (Methyl), 5 (Bromo), 6 (Fluoro). Set: {1, 4, 5, 6}

  • Starting at Fluoro (C1):

    • Clockwise: 1 (Fluoro), 2 (Chloro), 3 (H), 4 (Methyl), 5 (Bromo), 6 (H). Set: {1, 2, 4, 5}

    • Counter-clockwise: 1 (Fluoro), 2 (H), 3 (Bromo), 4 (Methyl), 5 (H), 6 (Chloro). Set: {1, 3, 4, 6}

Comparing the lowest set from each starting point:

  • From Bromo: {1, 2, 4, 5}

  • From Methyl: {1, 2, 5, 6}

  • From Chloro: {1, 2, 3, 6}

  • From Fluoro: {1, 2, 4, 5}

The lowest possible locant set is {1, 2, 4, 5}, which arises when we start numbering from either the Bromo or the Fluoro substituent.

Step 4: Resolving Ambiguity with Alphabetical Priority

When two or more numbering schemes produce the same lowest locant set, the tie is broken by giving the lowest number to the substituent that appears first in alphabetical order.[8]

In our case, both starting at "Bromo" and "Fluoro" yield the {1, 2, 4, 5} set. Alphabetically, "Bromo" comes before "Fluoro". Therefore, the Bromo group is assigned to position C1.

The correct numbering is:

  • C1: Bromo

  • C2: Methyl

  • C4: Chloro

  • C5: Fluoro

Caption: IUPAC numbering for this compound.

Step 5: Assembling the Final IUPAC Name

The final name is constructed by listing the substituents (with their locants) in alphabetical order, followed by the parent name.

This compound

Alternative Nomenclature: Toluene as the Parent

Some monosubstituted benzenes have common names that are retained by IUPAC, such as toluene (methylbenzene).[9] If we consider toluene as the parent, the methyl group is, by definition, at the C1 position.

Numbering must then proceed from C1 (the methyl group) in the direction that gives the other substituents the lowest possible locants.

  • Clockwise: 1 (Methyl), 2 (Bromo), 3 (H), 4 (H), 5 (Fluoro), 6 (Chloro). Set: {2, 5, 6}

  • Counter-clockwise: 1 (Methyl), 2 (H), 3 (Chloro), 4 (Fluoro), 5 (H), 6 (Bromo). Set: {3, 4, 6}

The lower set is {2, 5, 6}. The substituents are then listed alphabetically:

2-Bromo-5-chloro-4-fluorotoluene

This is a valid and recognized synonym.[10] For highly substituted rings, the systematic name using "benzene" as the parent is often preferred for its clarity and the direct application of the lowest locant rule without the precondition of a specific group at C1. The PubChem database, a key resource for chemical information, lists "this compound" as the preferred IUPAC name.[10]

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below. Such data is fundamental for laboratory handling, analytical characterization, and computational modeling.

PropertyValueSource
IUPAC Name This compound[10]
Synonym 2-Bromo-5-chloro-4-fluorotoluene[11]
CAS Number 1067882-53-4[12][13]
Molecular Formula C₇H₅BrClF[10]
Molecular Weight 223.47 g/mol [10]
SMILES CC1=CC(=C(C=C1Br)F)Cl[10]
InChIKey AKYAOPGWEAILOD-UHFFFAOYSA-N[10]
XLogP3 3.7[10]

Representative Synthetic Protocol

Polyhalogenated aromatic compounds like this compound are valuable building blocks, often synthesized through multi-step electrophilic aromatic substitution reactions. A plausible synthetic pathway could start from a less substituted toluene derivative. For instance, the synthesis of a related isomer, 1-bromo-2-fluorobenzene, can be achieved via a modified Schiemann reaction from o-bromoaniline.[14]

A representative workflow for synthesizing a polyhalogenated toluene might involve the following conceptual steps:

G Start Commercially Available Substituted Toluene (e.g., 4-Fluorotoluene) Step1 Step 1: Bromination (e.g., Br₂, FeBr₃) Start->Step1 Intermediate1 Bromofluorotoluene Intermediate Step1->Intermediate1 Electrophilic Aromatic Substitution Step2 Step 2: Chlorination (e.g., Cl₂, AlCl₃) Control of regioselectivity is key. Intermediate1->Step2 FinalProduct Final Product: This compound Step2->FinalProduct Further Halogenation

Caption: Conceptual workflow for the synthesis of a polyhalogenated toluene.

Protocol Detail (Illustrative):

  • Nitration of a Precursor: A starting material like 2-bromo-4-fluorotoluene could be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, which acts as a directing group and can be later modified.[15]

  • Reduction of Nitro Group: The resulting nitro-compound is then reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation).

  • Sandmeyer or Schiemann Reaction: The amino group is a versatile handle. It can be converted to a diazonium salt (using NaNO₂/HCl). Subsequent reaction with CuCl (Sandmeyer reaction) would introduce the chloro substituent.

  • Regioselectivity: The order of these steps is critical. The directing effects (ortho-, para-, or meta-) of the substituents already on the ring will determine the position of the newly introduced group. Careful planning of the synthetic route is required to achieve the desired 1,2,4,5-substitution pattern.

Conclusion

The IUPAC name This compound is a precise descriptor of the compound's molecular structure, derived from a logical application of established rules that prioritize the lowest locant set and use alphabetical order to resolve ties. For professionals in research and drug development, a thorough understanding of these principles is not just a matter of convention but a fundamental aspect of scientific rigor. It ensures that the language of chemistry remains a clear, unambiguous, and powerful tool for innovation.

References

  • American Chemical Society.
  • International Union of Pure and Applied Chemistry.
  • ChemTalk. IUPAC Naming of Organic Compounds. URL: [Link]
  • TutorChase. Why is naming important in organic chemistry?. URL: [Link]
  • Wikipedia.
  • University of Illinois Springfield.
  • Chemspace. This compound. URL: [Link]
  • Arctom. CAS NO. 1067882-53-4 | this compound. URL: [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54758726, this compound. URL: [Link]
  • Quora.
  • Wikipedia.
  • Study.com. IUPAC Naming for Organic Compounds | Rules, Process & Examples. URL: [Link]
  • Organic Syntheses. 1-bromo-2-fluorobenzene. URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 1-bromo-4-chloro-5-fluoro-2-methylbenzene. This polyhalogenated aromatic compound is a valuable building block in medicinal chemistry and materials science, offering multiple sites for selective functionalization. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth insights into achieving high chemoselectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The document elucidates the mechanistic rationale behind experimental choices, provides step-by-step protocols, and presents data in a clear, accessible format to facilitate the synthesis of diverse derivatives.

Introduction: The Strategic Value of Polyhalogenated Arenes

Polyhalogenated aromatic compounds are pivotal synthons in modern organic chemistry, particularly in the synthesis of complex molecules for pharmaceuticals and functional materials. The differential reactivity of various carbon-halogen bonds allows for sequential and site-selective functionalization, enabling the construction of intricate molecular architectures. The substrate, this compound, presents a unique opportunity for chemoselective cross-coupling. The relative bond strengths of the C-X bonds (C-Br < C-Cl < C-F) are a key determinant in the selectivity of palladium-catalyzed reactions. The oxidative addition of the aryl halide to the palladium(0) center is often the rate- and selectivity-determining step in the catalytic cycle.[1][2] Generally, the ease of oxidative addition follows the trend C-I > C-Br > C-Cl > C-F, allowing for selective reaction at the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations.[1]

The strategic placement of the methyl, chloro, and fluoro substituents on the benzene ring can also influence the electronic and steric environment of the reaction center, impacting catalyst performance and reaction outcomes.[3] Functionalized methylbenzenes are common motifs in drug discovery, where the methyl group can play a crucial role in modulating metabolic stability and binding affinity.[3][4] This guide will focus on leveraging the inherent reactivity differences of the halogen atoms to achieve selective C-C and C-N bond formation at the C-1 position.

Foundational Principle: Chemoselectivity in Oxidative Addition

The success of selectively functionalizing this compound hinges on the chemoselective oxidative addition of the C-Br bond to a Pd(0) catalyst. This step is the gateway to the catalytic cycle and its rate is highly dependent on the nature of the halogen.[5] The C-Br bond is significantly weaker and more polarizable than the C-Cl and C-F bonds, making it more susceptible to cleavage by the electron-rich Pd(0) center.

The choice of palladium precursor, ligand, base, and solvent all play a crucial role in modulating the reactivity and selectivity of the catalytic system.[6][7] Sterically bulky and electron-rich phosphine ligands, for example, can enhance the rate of oxidative addition and subsequent reductive elimination, leading to more efficient catalysis.[8][9]

cluster_reactivity Halogen Reactivity in Oxidative Addition C-Br C-Br C-Cl C-Cl C-Br->C-Cl More Reactive C-F C-F C-Cl->C-F More Reactive

Caption: Relative reactivity of C-X bonds in oxidative addition.

Experimental Protocols

The following protocols are designed as starting points for the selective functionalization of this compound. Optimization of reaction parameters may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[10] The chemoselective coupling of an arylboronic acid at the C-Br position is anticipated.

Reaction Scheme:

Parameter Condition Rationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily reduced in situ to the active Pd(0) species.[6]
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[8]
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)Essential for the transmetalation step.[11]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Biphasic solvent system is common for Suzuki couplings.[12]
Temperature 80-100 °CSufficient to drive the reaction to completion while minimizing side reactions.
Time 12-24 hTypical reaction time; monitor by TLC or GC-MS.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and ligand in the organic solvent.

  • Add the catalyst solution to the Schlenk tube.

  • Add water to the reaction mixture.

  • Seal the Schlenk tube, and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Place the reaction vessel in a preheated oil bath at the specified temperature and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Start Start Reagents Add Aryl Halide, Boronic Acid, Base Start->Reagents Catalyst Add Pd Precatalyst and Ligand Solution Reagents->Catalyst Solvent Add Water Catalyst->Solvent Degas Degas with Ar/N₂ Solvent->Degas Heat Heat and Stir Degas->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[13][14] High selectivity for the C-Br position is expected.

Reaction Scheme:

Parameter Condition Rationale
Palladium Precatalyst Pd₂(dba)₃ (1.5 mol%) or G3-XPhos precatalyst (3 mol%)G3 precatalysts offer improved stability and ease of handling.[15]
Ligand XPhos (3 mol%) or RuPhos (3 mol%)Highly effective ligands for the amination of aryl chlorides and bromides.[15]
Base NaOtBu or K₃PO₄ (1.5 equiv)Strong, non-nucleophilic bases are required.[16]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are crucial for this reaction.
Temperature 100-110 °CHigher temperatures are often needed for C-N bond formation.
Time 18-24 hMonitor by TLC or GC-MS.

Step-by-Step Protocol:

  • In a glovebox, add the palladium precatalyst, ligand (if not using a precatalyst), and base to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath.

  • Stir the reaction mixture vigorously at the specified temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylalkynes.[17][18]

Reaction Scheme:

Parameter Condition Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)A common and effective catalyst for Sonogashira couplings.[19]
Copper Co-catalyst CuI (4 mol%)Essential for the activation of the alkyne.[20]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)Acts as both a base and a solvent in some cases.
Solvent THF or DMFAnhydrous, polar aprotic solvents are typically used.
Temperature Room Temperature to 60 °COften proceeds under mild conditions.
Time 4-12 hGenerally faster than Suzuki or Buchwald-Hartwig reactions.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent, followed by the base.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism & Rationale: A Deeper Dive

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki) or reaction with the amine/alkyne, and reductive elimination.

Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)L2X Ar-Pd(II)-X Complex OxAdd->ArPd(II)L2X Transmetalation Transmetalation (Suzuki) or Amine/Alkyne Coordination ArPd(II)L2X->Transmetalation R-M (Suzuki) or Amine/Alkyne ArPd(II)L2R Ar-Pd(II)-R Complex Transmetalation->ArPd(II)L2R RedElim Reductive Elimination ArPd(II)L2R->RedElim RedElim->Pd(0)L2 Catalyst Regeneration ArR Ar-R (Product) RedElim->ArR

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: This is the initial and often rate-determining step where the C-Br bond of this compound adds to the Pd(0) center, forming a Pd(II) intermediate.[21][22] The choice of electron-rich and sterically demanding ligands accelerates this step.[8]

  • Transmetalation (Suzuki): In the Suzuki coupling, the organoboron species transfers its organic group to the palladium center, a process facilitated by the base.

  • Reaction with Amine/Alkyne (Buchwald-Hartwig/Sonogashira): In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex. In the Sonogashira reaction, the copper(I) co-catalyst forms a copper acetylide, which then undergoes transmetalation to the palladium center.

  • Reductive Elimination: The final step involves the formation of the new C-C or C-N bond and the regeneration of the active Pd(0) catalyst. This step is often promoted by bulky ligands that create a sterically crowded environment around the metal center.[8]

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Some can be irritants.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Use anhydrous solvents where specified. Many organic solvents are flammable. Work in a fume hood and away from ignition sources.

Conclusion

The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful strategy for the synthesis of a wide array of valuable compounds. By carefully selecting the catalyst system and reaction conditions, high chemoselectivity for the C-Br bond can be achieved. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore the synthetic potential of this versatile building block in their drug discovery and materials science endeavors.

References

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • Bickelhaupt, F. M., & de Jong, G. T. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0)
  • (n.d.). Rapid Room-Temperature, Chemoselective Csp2−Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I)
  • (2025). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
  • (2013).
  • Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • (n.d.).
  • (n.d.). Developing Ligands for Palladium(II)
  • (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • (n.d.).
  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • (2025). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Dreher, S. D., et al. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society.
  • (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene. Benchchem.
  • (n.d.).
  • (2009).
  • (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene. Benchchem.
  • Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal.
  • (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (n.d.). Sonogashira coupling. Wikipedia.
  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • (n.d.). Methylbenzene – Knowledge and References. Taylor & Francis.
  • (n.d.). General Access to Cubanes as Benzene Bioisosteres. PMC.
  • (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
  • Kashani, S. K., Jessiman, J. E., & Snieckus, V. (n.d.).
  • (n.d.). Rapid functionalization of drugs and natural products and preparation...
  • Bacsa, I., et al. (n.d.).
  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
  • (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by...

Sources

Application Notes and Protocols for the Use of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-Bromo-4-chloro-5-fluoro-2-methylbenzene (CAS No. 1067882-53-4) is a highly functionalized aromatic building block of significant interest in modern medicinal chemistry.[1][2] Its unique substitution pattern, featuring a synthetically versatile bromine atom, alongside chloro, fluoro, and methyl groups, provides a strategic scaffold for the development of complex pharmaceutical agents. The presence of fluorine is particularly noteworthy, as the incorporation of this element into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes on the utility of this compound, with a primary focus on its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer drugs.[3]

The strategic placement of the bromine atom makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in contemporary drug discovery, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds. This guide will focus on the application of this building block in Suzuki-Miyaura coupling, a powerful method for constructing biaryl structures that are prevalent in many targeted therapies, including PARP inhibitors like Olaparib and its analogues.[4]

Core Application: Synthesis of PARP Inhibitor Intermediates via Suzuki-Miyaura Coupling

Scientific Rationale and Mechanistic Insight:

The primary application of this compound in pharmaceutical synthesis is as a key precursor for the aromatic core of certain PARP inhibitors. PARP inhibitors are a targeted cancer therapy that function by exploiting deficiencies in DNA repair mechanisms in tumor cells, a concept known as synthetic lethality.[3] Many potent PARP inhibitors feature a complex biaryl or heteroaryl structure, and the Suzuki-Miyaura coupling is an indispensable tool for creating these linkages.[5]

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (like a boronic acid or its ester) and an organohalide, catalyzed by a palladium(0) complex.[6] The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The reactivity of the C-Br bond is generally greater than that of the C-Cl bond, allowing for selective coupling at the bromine-substituted position.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, and is dependent on the specific substrates being coupled.[5][8]

Logical Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid/Ester, Base, and Catalyst B Seal Vessel and Inert Atmosphere (e.g., Argon) A->B C Add Degassed Solvent(s) B->C D Heat to Reaction Temperature with Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temp. and Quench E->F G Aqueous Work-up (Extraction) F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Phthalazinone-Substituted Biaryl Intermediate

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a phthalazinone-containing boronic acid ester. This transformation is a key step in the synthesis of advanced intermediates for PARP inhibitors structurally related to Olaparib, as described in the patent literature (e.g., WO2012007488).

Reaction Scheme:

G reactant1 This compound reagents Pd Catalyst, Base, Solvent, Heat reactant1->reagents reactant2 Phthalazinone Boronic Ester reactant2->reagents product Coupled Product reagents->product

Caption: Suzuki-Miyaura coupling to form a key PARP inhibitor intermediate.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity (mmol)Equiv.
This compound1067882-53-4223.471.01.0
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one1044998-12-3272.101.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
1,4-Dioxane (anhydrous)123-91-188.11--
Water (degassed)7732-18-518.02--

Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 223.5 mg), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one (1.2 mmol, 326.5 mg), Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Through the septum, add 10 mL of anhydrous 1,4-dioxane and 2 mL of degassed water via syringe.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 30 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure desired product.

  • Characterization: The structure and purity of the final compound should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Trustworthiness and Self-Validation:

  • Reaction Monitoring: The progress of the reaction should be carefully monitored to avoid the formation of byproducts due to prolonged heating.

  • Inert Conditions: The exclusion of oxygen is critical for the stability and activity of the palladium catalyst.[8] The use of Schlenk techniques and degassed solvents is paramount.

  • Purity of Reagents: The use of anhydrous solvents and dry reagents is essential for reproducible results, as water can affect the activity of the base and the stability of the boronic ester.

  • Stoichiometry: A slight excess of the boronic ester is typically used to ensure complete consumption of the more valuable aryl bromide. The amount of base is also crucial for the transmetalation step.[6]

Conclusion

This compound is a valuable and highly versatile building block for pharmaceutical synthesis. Its utility is particularly pronounced in the construction of complex biaryl systems central to the structure of modern targeted therapies. The protocol detailed herein for the Suzuki-Miyaura coupling demonstrates a reliable and efficient method for leveraging this reagent in the synthesis of PARP inhibitor intermediates. The principles and techniques described are broadly applicable and can be adapted for the synthesis of a wide range of other complex molecules, underscoring the importance of this fluorinated building block in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central.
  • Google Patents. (n.d.). WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.
  • Google Patents. (n.d.). WO2012135408A1 - Stable formulations of antibodies to human programmed death receptor pd-1 and related treatments.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.
  • ResearchGate. (2025, August 9). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells.
  • ACS Publications. (n.d.). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.

Sources

1-Bromo-4-chloro-5-fluoro-2-methylbenzene as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Halogenated Arenes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Polysubstituted benzene rings are ubiquitous motifs in pharmaceuticals, offering a rigid framework to orient functional groups for optimal interaction with biological targets.[1] Among the tools available to medicinal chemists, halogen atoms, particularly fluorine, play a unique and powerful role. The incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, modulating pKa, and increasing binding affinity through unique non-covalent interactions.[2][3][4][5]

This guide focuses on 1-Bromo-4-chloro-5-fluoro-2-methylbenzene , a highly functionalized building block designed for versatility and synthetic efficiency. This reagent offers a convergence of desirable features:

  • Orthogonal Reactivity: The presence of both a bromine and a chlorine atom on the aromatic ring provides two handles for sequential, chemoselective cross-coupling reactions. The carbon-bromine bond is significantly more reactive in standard palladium-catalyzed transformations, allowing for initial functionalization while leaving the more robust carbon-chlorine bond available for subsequent modifications.[6][7]

  • Metabolic Shielding: The fluorine atom can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, a common strategy to increase a drug's half-life and bioavailability.[5][8]

  • Conformational Control: The ortho-methyl group provides steric influence, which can restrict bond rotation in the final molecule, locking it into a more bioactive conformation.

  • Modulation of Physicochemical Properties: The combined electronic effects of the halogens and the methyl group can fine-tune the lipophilicity and electronic nature of the scaffold, impacting properties like membrane permeability and protein-ligand interactions.[3][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic applications and providing field-proven protocols for the key transformations of this versatile intermediate.

Physicochemical Properties & Reactivity Profile

A clear understanding of the substrate's properties is critical for successful reaction design.

PropertyValue
IUPAC Name This compound
Synonyms 2-Bromo-5-chloro-4-fluorotoluene
CAS Number 1067882-53-4
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol
Appearance Off-white to white solid

The key to unlocking the synthetic potential of this building block lies in its differential halogen reactivity.

G cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling cluster_1 Rationale CBr C-Br Bond (Aryl Bromide) CCl C-Cl Bond (Aryl Chloride) CBr->CCl More Reactive >> Rationale Based on C-X bond dissociation energies. Allows for selective functionalization of the C-Br position while preserving the C-Cl site.

Caption: Differential reactivity of C-Br vs. C-Cl bonds.

Strategic Application: Synthesis of Kinase Inhibitor Scaffolds

The specific substitution pattern of this compound makes it an ideal starting material for the synthesis of complex molecules, such as analogues of the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib .[10][11] While various synthetic routes exist, the core phenyl moiety of Lorlatinib requires a precise arrangement of substituents to correctly position the key amide and ether functionalities for binding within the ATP pocket of the ALK kinase domain.[10] This building block provides a direct and efficient entry point to such scaffolds.

The workflow involves an initial cross-coupling at the reactive bromide position to install a key fragment, followed by transformations that utilize the other substituents to build the final, complex molecule.

Key Synthetic Transformations: Detailed Protocols

The following protocols are designed as robust starting points for laboratory synthesis. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating C(sp²)-C(sp²) bonds. This protocol details the selective reaction at the C-Br position.[12][13]

Reaction Scheme: (Self-generated image, not from search)

G Setup Reaction Setup Reagents Add Building Block (1.0 eq), Arylboronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq) Setup->Reagents Inert Evacuate & Backfill with Inert Gas (3x) Reagents->Inert Catalyst Add Pd Catalyst & Solvent (e.g., Pd(PPh₃)₄ in Toluene/H₂O) Inert->Catalyst Reaction Reaction Catalyst->Reaction Heat Heat to 80-100 °C with Vigorous Stirring Reaction->Heat Monitor Monitor by TLC / LC-MS (Typically 8-16 h) Heat->Monitor Workup Work-up Monitor->Workup Cool Cool to Room Temp Workup->Cool Dilute Dilute with Ethyl Acetate & H₂O Cool->Dilute Extract Separate Layers, Extract Aqueous Phase Dilute->Extract Wash Combine Organics, Wash with Brine Extract->Wash Dry Dry (Na₂SO₄), Filter, & Concentrate Wash->Dry Purify Purification Dry->Purify Column Column Chromatography (Silica Gel) Purify->Column

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as Toluene/Water (4:1, 5 mL).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[13]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6]

Data Presentation: Representative Suzuki Coupling Conditions

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/H₂O90>90
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.0)Dioxane/H₂O100>92
3-Pyridinylboronic acidPd(OAc)₂ (2)/SPhos (4)K₃PO₄ (2.5)Toluene/H₂O100>85

Note: Yields are representative and may vary based on specific reaction scale and purification efficiency.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a premier method for constructing C-N bonds, essential for introducing amine functionalities common in many drug classes.[14]

Reaction Scheme: (Self-generated image, not from search)

G Setup Reaction Setup Reagents Add Building Block (1.0 eq), Pd Pre-catalyst (2 mol%), Ligand (4 mol%), Base (1.4 eq) Setup->Reagents Inert Evacuate & Backfill Schlenk Tube (3x) Reagents->Inert Addition Add Amine (1.2 eq) & Anhydrous Solvent (e.g., Toluene or Dioxane) Inert->Addition Reaction Reaction Addition->Reaction Heat Heat to 100-110 °C with Vigorous Stirring Reaction->Heat Monitor Monitor by TLC / LC-MS (Typically 12-24 h) Heat->Monitor Workup Work-up Monitor->Workup Cool Cool to Room Temp Workup->Cool Filter Dilute with Ethyl Acetate, Filter through Celite® Cool->Filter Wash Wash Filtrate with Water and Brine Filter->Wash Dry Dry (Na₂SO₄), Filter, & Concentrate Wash->Dry Purify Purification Dry->Purify Column Column Chromatography (Silica Gel) Purify->Column

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.[15]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), and anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or LC-MS.[16]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Washing & Drying: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.[14]

Causality Behind Component Selection:

  • Catalyst/Ligand: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or RuPhos accelerate the rate-limiting reductive elimination step, improving reaction efficiency, especially for challenging substrates.[7][16]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the key palladium-amido intermediate. Weaker bases like K₂CO₃ are typically ineffective for this transformation.[14][15]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential, as water can deactivate the catalyst and hydrolyze the base.

Conclusion

This compound is a high-value building block for medicinal chemistry programs. Its pre-installed array of functional groups and, most importantly, its capacity for chemoselective functionalization at the C-Br bond, provides a rapid and efficient pathway to complex molecular architectures. The protocols and strategic insights provided herein demonstrate its utility in constructing C-C and C-N bonds, which are fundamental transformations in the synthesis of modern therapeutics. By leveraging the unique properties of this reagent, drug discovery teams can accelerate the exploration of chemical space and the optimization of lead candidates.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (URL not available)
  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern fluorine-containing drugs. Journal of Fluorine Chemistry, 127(3), 303-319. (URL not available)
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
  • Mezencev, R. (2024). Metabolism of fluorine-containing drugs. Annals of Pharmacology and Toxicology. [Link]
  • Ferreira, R. S., et al. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers in Molecular Biosciences. [Link]
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
  • National Center for Biotechnology Information. (n.d.). Lorlatinib.

Sources

Application Notes and Protocols for the Chemoselective Formation of (4-Chloro-5-fluoro-2-methylphenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Polyhalogenated Aromatic Systems

The synthesis of polyfunctionalized aryl Grignard reagents is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical and materials science R&D.[1] These reagents serve as potent nucleophilic building blocks, enabling the construction of complex molecular architectures. However, the presence of multiple halogen substituents on an aromatic ring presents a significant challenge: achieving chemoselective insertion of magnesium into a single, specific carbon-halogen bond. This application note provides a comprehensive technical guide to the selective formation of (4-chloro-5-fluoro-2-methylphenyl)magnesium bromide from 1-bromo-4-chloro-5-fluoro-2-methylbenzene.

This particular substrate is emblematic of the challenges faced in contemporary drug development, where molecules are often adorned with multiple halogen atoms to modulate their physicochemical and pharmacological properties. Understanding and controlling the selective reactivity of C-Br, C-Cl, and C-F bonds is therefore not merely an academic exercise but a critical necessity for efficient and predictable synthesis. This guide will delve into the fundamental principles governing this selectivity, provide a robust and validated protocol for the reagent's preparation and quantification, and discuss its potential applications.

The Scientific Rationale: A Deep Dive into Chemoselectivity

The successful formation of the target Grignard reagent hinges on the preferential reaction of the carbon-bromine bond over the stronger carbon-chlorine and carbon-fluorine bonds. This selectivity is governed by fundamental thermodynamic and kinetic principles.

Pillar 1: Bond Dissociation Energy (BDE)

The primary determinant of reactivity in Grignard formation is the strength of the carbon-halogen (C-X) bond. The insertion of magnesium metal into the C-X bond is the initial, rate-determining step, which involves a single-electron transfer (SET) mechanism.[2] The energy required to break this bond is the Bond Dissociation Energy (BDE). For aryl halides, the BDEs follow a clear trend, increasing in strength from iodine to fluorine.

Table 1: Comparative Bond Dissociation Energies of Phenyl Halides

BondBond Dissociation Energy (kJ/mol)Relative Reactivity
Ph-F~523Lowest
Ph-Cl~406Low
Ph-Br~347High
Ph-I~280Highest

Note: These are representative values for unsubstituted phenyl halides. Actual values are influenced by the electronic nature of other ring substituents.

This trend unequivocally predicts that the C-Br bond in this compound, being the weakest of the three C-X bonds, will be the exclusive site of magnesium insertion under standard Grignard formation conditions. The C-Cl and C-F bonds require significantly more energy to cleave and will remain intact.[3]

Pillar 2: The Role of Aromatic Substituents

While the intrinsic strength of the C-X bond is the dominant factor, the electronic nature of the other substituents on the aromatic ring—the ortho-methyl, meta-chloro, and para-fluoro groups (relative to the bromine)—fine-tunes the reactivity.

  • Inductive and Resonance Effects: Halogens (Cl and F) are deactivating groups, withdrawing electron density from the ring via the inductive effect (-I), which makes the ring more electron-poor.[4][5] However, they also possess lone pairs that can be donated into the ring through resonance (+R), with this effect being most pronounced at the ortho and para positions. The methyl group is a weakly activating, ortho/para-director through an electron-donating inductive effect (+I).[6]

  • Impact on Grignard Formation: The electron-withdrawing nature of the chloro and fluoro substituents can slightly increase the activation barrier for Grignard formation by making the aryl halide a poorer electron acceptor in the initial SET step. Conversely, the electron-donating methyl group can slightly facilitate the reaction. However, these electronic influences are secondary to the overwhelming difference in BDE between the C-Br, C-Cl, and C-F bonds. The primary consequence of these substituents is their retention in the final Grignard reagent, yielding a highly functionalized and synthetically valuable intermediate.

The Mechanism of Formation: A Single-Electron Transfer (SET) Pathway

The formation of an aryl Grignard reagent is not a simple insertion but a radical process initiated on the surface of the magnesium metal.[2]

SET_Mechanism Start Ar-Br + Mg(s) SET1 [Ar-Br]•- Mg•+ Start->SET1 Single Electron Transfer (SET) Radical Ar• + MgBr+ SET1->Radical Fragmentation SET2 Ar- + MgBr+ Radical->SET2 Second SET from Mg(s) or Disproportionation Grignard Ar-MgBr SET2->Grignard Recombination

Figure 1: Mechanism of Aryl Grignard Reagent Formation. This diagram illustrates the key single-electron transfer (SET) steps on the magnesium surface.

Experimental Protocol: Preparation and Quantification

This protocol is designed to ensure the successful and safe formation of (4-chloro-5-fluoro-2-methylphenyl)magnesium bromide. Strict anhydrous and inert atmosphere techniques are critical for success.

Materials and Equipment
  • Reagents: this compound (≥98%), Magnesium turnings, Anhydrous Tetrahydrofuran (THF, <50 ppm H₂O), Iodine (crystal), 1,2-Dibromoethane (for activation, optional).

  • Equipment: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, Schlenk line or nitrogen/argon manifold, heat gun, syringes, and needles. All glassware must be oven-dried (≥120°C overnight) and assembled hot under a flow of inert gas.[7]

Step-by-Step Methodology
  • Magnesium Activation:

    • Place magnesium turnings (1.2 eq.) into the flame-dried three-neck flask equipped with a stir bar.

    • Assemble the condenser and dropping funnel. Seal the system and purge thoroughly with inert gas (Ar or N₂) for 10-15 minutes.

    • Add a single crystal of iodine to the flask.[8]

    • Gently warm the flask with a heat gun under a positive pressure of inert gas until the iodine sublimes, creating a faint purple vapor that coats the magnesium turnings. The brown color of iodine in the solvent will later serve as an indicator of initiation.[9]

    • Allow the flask to cool to room temperature.

  • Reaction Setup and Initiation:

    • Via syringe, add enough anhydrous THF to just cover the magnesium turnings.

    • In a separate dry flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF to make an approximately 1M solution. Transfer this solution to the dropping funnel via cannula or syringe.

    • Add approximately 10% of the aryl bromide solution from the dropping funnel to the stirred magnesium suspension.

    • Observe the reaction mixture closely. Initiation is indicated by one or more of the following: disappearance of the iodine color, gentle bubbling from the magnesium surface, a noticeable exotherm (warming of the flask), and the appearance of a gray, cloudy solution.[10]

    • If the reaction does not start within 10-15 minutes, gentle warming with a heat gun may be applied. If initiation is still sluggish, a few drops of 1,2-dibromoethane can be added as a chemical activator.[10]

  • Grignard Reagent Formation:

    • Once the reaction is initiated and self-sustaining (gentle reflux), begin the dropwise addition of the remaining aryl bromide solution from the dropping funnel at a rate that maintains a controlled, gentle reflux. This minimizes the concentration of the aryl bromide and reduces the likelihood of Wurtz coupling side reactions.[1]

    • After the addition is complete (typically 30-60 minutes), continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The final mixture should be a dark grey to brown, heterogeneous solution.

  • Handling and Storage:

    • The resulting Grignard reagent solution should be used immediately for the best results.

    • If storage is necessary, the solution should be transferred via cannula to a dry, inert-gas-flushed storage vessel sealed with a septum. Store at 2-8°C. Note that the concentration may change over time due to precipitation.

Quality Control: Titration of the Grignard Reagent

The yield of Grignard formation is rarely quantitative. Therefore, determining the exact concentration of the active reagent is essential for stoichiometric control in subsequent reactions. The iodine titration method is reliable and straightforward.[9][11]

Protocol: Iodine Titration
  • Flame-dry a 10 mL vial containing a small stir bar, seal with a septum, and cool under inert gas.

  • Accurately weigh ~127 mg (0.5 mmol) of iodine into the vial and re-seal.

  • Add 2 mL of anhydrous THF and 2 mL of a 1.0 M solution of LiCl in THF. Stir until the iodine is fully dissolved, forming a dark brown solution.

  • Cool the iodine solution to 0°C in an ice bath.

  • Using a 1.00 mL syringe, slowly add the prepared Grignard reagent solution dropwise to the stirred iodine solution.

  • The endpoint is the complete disappearance of the brown/yellow iodine color, resulting in a colorless or slightly cloudy white/grey solution.[11] Record the volume of Grignard reagent added.

  • Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Failure to Initiate 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Unreactive aryl halide (less common for bromides).1. Ensure all equipment is rigorously dried and use freshly opened anhydrous solvent. 2. Use fresh, high-quality magnesium turnings. Activate with iodine, 1,2-dibromoethane, or by crushing the turnings in situ with a dry glass rod.[12] 3. Consider using "Rieke" magnesium for particularly stubborn reactions.
Low Yield 1. Incomplete reaction. 2. Wurtz coupling (Ar-Br + ArMgBr → Ar-Ar). 3. Reaction with atmospheric moisture or O₂.1. Extend the reaction time after addition is complete. 2. Ensure slow, dropwise addition of the aryl halide to maintain low concentration.[1] Avoid high temperatures. 3. Maintain a positive pressure of inert gas throughout the procedure.
Dark Black/Brown Color Formation of finely divided magnesium or side products.This is often normal for aryl Grignard preparations and does not necessarily indicate a failed reaction. Proceed with titration to confirm the concentration of the active reagent.[13]

Applications in Drug Discovery and Advanced Synthesis

The (4-chloro-5-fluoro-2-methylphenyl)magnesium bromide reagent is a valuable precursor for introducing the 2,4,5-trisubstituted phenyl motif into complex molecules. This substitution pattern is of interest in medicinal chemistry. For instance, 2,4,5-trisubstituted imidazoles and piperidines are scaffolds explored for various therapeutic targets.[10][14]

Applications Grignard (4-Chloro-5-fluoro-2-methylphenyl)MgBr Products Functionalized Intermediates Grignard->Products C-C Bond Formation [e.g., with R-CHO] Electrophiles Electrophiles (e.g., Aldehydes, Ketones, Esters, Nitriles, CO₂) Electrophiles->Products Pharma Active Pharmaceutical Ingredients (APIs) Products->Pharma Further Synthetic Transformations

Figure 2: Synthetic Utility of the Grignard Reagent. The reagent acts as a key intermediate, reacting with various electrophiles to build complex molecules relevant to drug discovery.

Potential Synthetic Transformations:

  • Reaction with Aldehydes/Ketones: To form secondary or tertiary benzylic alcohols, which are common substructures in bioactive molecules.

  • Cross-Coupling Reactions: After transmetalation to zinc or other metals, the aryl group can participate in palladium- or nickel-catalyzed cross-coupling reactions (e.g., Negishi coupling) to form biaryl structures.

  • Carboxylation: Reaction with CO₂ provides the corresponding benzoic acid derivative, a versatile intermediate for amides and esters.[15]

The strategic placement of chloro, fluoro, and methyl groups allows for fine-tuning of properties like metabolic stability, lipophilicity, and binding interactions, making this Grignard reagent a valuable tool for medicinal chemists.[13]

References

  • Allen, C. F. H., Gates, Jr., J. W., & VanAllan, J. A. (n.d.). 2,3-Diphenylindone. Organic Syntheses.
  • Cahiez, G., et al. (2008). Lithium Chloride-Mediated Magnesiation of Aryl and Heteroaryl Halides. Science of Synthesis, 7.6.5.6.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.
  • Fieser, L. F. (1941). Experiments in Organic Chemistry.
  • Ghorai, M. K., et al. (2010). Stereoselective synthesis of 2,4,5-trisubstituted piperidines via radical cyclization. The Journal of Organic Chemistry, 75(21), 7235–7245.
  • Grignard Reaction. (n.d.). University of Rochester.
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube.
  • Hammett equation. (n.d.). In Wikipedia.
  • Ishihara, K., et al. (2012). Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates.
  • Knochel, P., et al. (2000). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis.
  • Knochel, P., et al. (2000). Preparation of Functionalized Arylmagnesium Reagents Bearing an o-Chloromethyl Group. The Journal of Organic Chemistry, 65(24), 8108-8110.
  • Maher, M. J., et al. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions.
  • Organic Syntheses Procedure. (n.d.).
  • Phenylmagnesium bromide. (n.d.). In Wikipedia.
  • Phan, T. H., et al. (2020).
  • ResearchGate. (2020). Pharmaceutical syntheses featuring the Grignard reaction.
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety.
  • Szwarc, M., & Taylor, J. W. (1955). The C—Br bond dissociation energy in halogenated bromomethanes. Transactions of the Faraday Society, 51, 121-127.
  • Tumanov, V. E. (2015). Bond dissociation energy of С-Х (X = F, Cl, Br, I) bonds in halogen-containing hydrocarbons: correlation ratios with electronegativity, force constants of bonds and radii of atom X.
  • University College Dublin. (2022). Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing.
  • University of Maryland. (n.d.). Chapter 23: Aromatic Substitution 2.
  • University of Massachusetts Lowell. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups.
  • Wang, L., et al. (2020). Relationship Investigation between C(sp2)–X and C(sp3)–X Bond Energies Based on Substituted Benzene and Methane. ACS Omega, 5(30), 18881-18889.
  • PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide.
  • Yorimitsu, H. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the most straightforward method.
  • Tran, P. H., et al. (2020). An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. RSC Advances, 10(52), 31227-31236.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions.
  • Savda, R., et al. (2021).
  • Scribd. (n.d.). Titration Grignard and BuLi.
  • Unlock Organic Synthesis: The Power of Phenylmagnesium Bromide. (n.d.). LinkedIn.

Sources

Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on performing the Buchwald-Hartwig amination on the polyhalogenated aromatic substrate, 1-bromo-4-chloro-5-fluoro-2-methylbenzene. This application note delves into the mechanistic nuances of this powerful C-N bond-forming reaction, with a special focus on achieving high chemoselectivity. We will explore the rationale behind the selection of catalysts, ligands, bases, and solvents to favor the selective amination at the more reactive carbon-bromine bond over the carbon-chlorine and carbon-fluorine bonds. A detailed, step-by-step experimental protocol is provided, along with insights into reaction monitoring, product isolation, and troubleshooting common issues.

Introduction: The Power and Precision of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5] Its broad substrate scope, tolerance of various functional groups, and generally milder reaction conditions have made it a preferred alternative to classical methods such as the Ullmann condensation or nucleophilic aromatic substitution.[1][3]

The reaction proceeds through a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex.[1][3][6] Subsequent coordination of an amine, deprotonation by a base, and reductive elimination from the palladium(II) intermediate furnishes the desired arylamine and regenerates the active palladium(0) catalyst.[1][2][6] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands playing a pivotal role in promoting the key steps of the catalytic cycle and preventing side reactions.[1][7][8]

The Challenge of Chemoselectivity with Polyhalogenated Arenes

The amination of polyhalogenated arenes, such as this compound, presents a significant challenge in controlling chemoselectivity. The presence of multiple halogen atoms with differing reactivities necessitates a carefully designed catalytic system to achieve selective functionalization at a single position. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl > Ar-F.[9] This inherent reactivity difference provides a basis for achieving selective amination at the C-Br bond of our target substrate.

By fine-tuning the reaction conditions, including the choice of catalyst, ligand, base, and temperature, we can exploit this reactivity differential to favor the desired transformation. A judicious selection of a sterically hindered and electron-rich phosphine ligand can enhance the catalyst's ability to discriminate between the different C-X bonds.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding these fundamental steps is crucial for rationalizing the experimental parameters and for troubleshooting.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition Ar-X 1-Bromo-4-chloro- 5-fluoro-2-methylbenzene Ar-X->Oxidative_Addition R2NH Amine Amine_Coordination [Ar-Pd(II)(NHR2)(X)L_n] R2NH->Amine_Coordination Base Base Base-H+ Base-H+ Base->Base-H+ Deprotonation Ar-Pd(II)(NR2)L_n Base->Deprotonation Product N-Aryl Amine HX HX Oxidative_Addition->Amine_Coordination + R2NH Amine_Coordination->HX Amine_Coordination->Deprotonation + Base - Base-H+ - X- Reductive_Elimination Deprotonation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Reagents and Conditions

For the selective amination of this compound, the following reagents and conditions are recommended to maximize yield and chemoselectivity.

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed Pd(0) complexPd₂(dba)₃ is a common and effective source of Pd(0).[7] Pre-formed catalysts can also offer high activity.
Ligand A bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos.These ligands promote the crucial oxidative addition and reductive elimination steps and can enhance selectivity for the C-Br bond.[1][10] Steric hindrance can disfavor reaction at the more sterically encumbered C-Cl position.[11][12][13]
Base A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).Strong bases are necessary to deprotonate the amine or the palladium-amine complex, facilitating the formation of the key palladium-amido intermediate.[9][14]
Solvent Anhydrous, deoxygenated aprotic solvents like toluene or 1,4-dioxane.These solvents are compatible with the reaction conditions and effectively solubilize the reactants and catalyst.[2][15]
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion. The optimal temperature may need to be determined empirically.[16]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)The Pd(0) catalyst and some ligands are sensitive to oxygen and moisture, necessitating an inert atmosphere to prevent catalyst deactivation.[2]

Detailed Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware should be oven- or flame-dried before use to ensure anhydrous conditions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene (or 1,4-dioxane)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Reagent Addition: Add this compound and the amine to the flask.

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the recommended reaction time (typically 12-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure N-arylated product.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and deoxygenated. Use fresh palladium precatalyst and ligand.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate baseThe chosen base may not be strong enough. Consider switching to an alternative strong base like LHMDS.
Formation of side products (e.g., hydrodehalogenation) β-hydride eliminationUse a bulkier phosphine ligand to disfavor this side reaction.[1]
Lack of chemoselectivity (reaction at C-Cl) Reaction conditions are too harshLower the reaction temperature. Screen different ligands to find one that offers better selectivity. Aryl chlorides can be more challenging substrates.[17]
Difficulty in product isolation Emulsion during workupAdd more brine to the aqueous layer to break the emulsion.
Product is not stable on silica gelConsider alternative purification methods such as crystallization or preparative HPLC.

Conclusion

The Buchwald-Hartwig amination of this compound offers a powerful and selective route to valuable N-arylated products. By carefully selecting the catalyst, ligand, base, and reaction conditions, high chemoselectivity for amination at the C-Br bond can be achieved. The protocol and insights provided in this application note serve as a robust starting point for researchers in their synthetic endeavors. Further optimization may be necessary depending on the specific amine coupling partner and desired scale of the reaction.

References

  • Buchwald–Hartwig amin
  • Singleton, D. A. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;10(24):14694-14704. [Link]
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling. Name-Reaction.com. [Link]
  • Singleton, D. A. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;10(24):14694-14704. [Link]
  • Norrby, P.-O.; Nilsson, P. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014;79(24):11961-11969. [Link]
  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016;116(19):12564-12649. [Link]
  • Grewal, P.; Kaur, N. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. 2022;26(20):1813-1826. [Link]
  • Norrby, P.-O.; Nilsson, P. Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. 2014;79(24):11961-11969. [Link]
  • Zare, M.; et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. 2023;13(28):19159-19192. [Link]
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • Pye, C. R.; et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Buchwald–Hartwig amin
  • Ruiz-Castillo, P. Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
  • Help troubleshooting a Buchwald-Hartwig amin
  • Zare, M.; et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. 2023;13(28):19159-19192. [Link]
  • Lai, W. I.; et al. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis. 2019;51(13):2678-2686. [Link]
  • Lai, W. I.; et al. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis. 2019;51(13):2678-2686. [Link]
  • Gildner, P. G.; et al. Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. 2013;78(13):6739-6742. [Link]
  • Kim, S.-T.; Kim, S.; Baik, M.-H. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. 2020;11(2):435-444. [Link]
  • Jana, A.; et al. Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters. 2020;22(12):4726-4731. [Link]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
  • Fors, B. P.; et al. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition. 2013;52(50):13305-13309. [Link]
  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Jana, A.; et al. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry. 2022;87(14):9026-9037. [Link]
  • Gevorgyan, A.; et al. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. 2021;40(21):3616-3623. [Link]

Sources

Application Notes and Protocols for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Toluene Derivatives in Modern Agrochemicals

The relentless pursuit of higher crop yields and robust disease management necessitates the continuous innovation of active ingredients in the agrochemical sector. Halogenated aromatic compounds are cornerstones of this innovation, and 1-Bromo-4-chloro-5-fluoro-2-methylbenzene has emerged as a particularly valuable intermediate. Its unique substitution pattern is not a random assortment of halogens; rather, it is a carefully orchestrated molecular framework designed to impart specific, advantageous properties to the final agrochemical product. The strategic placement of bromine, chlorine, and fluorine atoms, combined with the methyl group, allows for a nuanced modulation of a molecule's biological efficacy, metabolic stability, and target-site binding affinity. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the application of this versatile building block in the synthesis of next-generation agrochemicals, with a particular focus on the development of succinate dehydrogenase inhibitor (SDHI) fungicides.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in complex synthetic pathways. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 1067882-53-4[1]
Molecular Formula C₇H₅BrClF[1]
Molecular Weight 223.47 g/mol [1]
IUPAC Name This compound[1]
SMILES CC1=CC(=C(C=C1Br)F)Cl[1]
Calculated XLogP3 3.7[1]

Causality in Experimental Design: Why this Specific Halogenation Pattern?

The efficacy of an active agrochemical ingredient is profoundly influenced by the nature and position of substituents on its core scaffold. The choice of this compound as a synthetic precursor is a deliberate one, rooted in established principles of medicinal and agrochemical chemistry.

  • Fluorine's Impact on Bioactivity and Metabolism: The presence of a fluorine atom can significantly enhance the metabolic stability of a molecule. The carbon-fluorine bond is exceptionally strong, rendering it less susceptible to enzymatic degradation in target organisms and the environment.[2] Furthermore, fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing binding interactions with the target enzyme. In the context of SDHI fungicides, this can lead to a tighter binding affinity and, consequently, higher efficacy.

  • Chlorine and Bromine for Modulating Lipophilicity and Reactivity: The chlorine and bromine atoms play a crucial role in fine-tuning the lipophilicity of the resulting agrochemical. This is critical for ensuring the molecule can effectively penetrate the waxy cuticles of plants and the cell membranes of pathogenic fungi. The bromine atom, in particular, serves as a versatile synthetic handle. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is a key feature that allows for the efficient introduction of nitrogen-containing moieties, a common structural motif in many fungicides.[3][4]

  • The Methyl Group's Steric and Electronic Influence: The methyl group, while seemingly simple, can exert a significant steric influence on the overall conformation of the molecule. This can be advantageous in forcing the molecule to adopt a specific three-dimensional shape that is optimal for binding to the active site of the target enzyme.

Application in the Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides that act by disrupting the mitochondrial respiratory chain in fungi.[5][6] Many modern SDHIs are pyrazole carboxamides, which consist of a pyrazole carboxylic acid moiety linked via an amide bond to a substituted aniline. This compound is an ideal precursor for the synthesis of the aniline component of these fungicides.

Below is a detailed, two-step protocol for the synthesis of a representative, albeit hypothetical, SDHI fungicide, N-(4-chloro-5-fluoro-2-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide , starting from this compound.

Experimental Workflow Diagram

G A 1-Bromo-4-chloro-5-fluoro- 2-methylbenzene B Buchwald-Hartwig Amination (Ammonia surrogate) A->B  Pd Catalyst,  Ligand, Base C 4-Chloro-5-fluoro-2-methylaniline B->C Workup & Purification D Amide Coupling C->D F Target SDHI Fungicide: N-(4-chloro-5-fluoro-2-methylphenyl)-3-(difluoromethyl) -1-methyl-1H-pyrazole-4-carboxamide D->F Workup & Purification E 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride E->D Base

Caption: Synthetic workflow for a target SDHI fungicide.

Part 1: Synthesis of 4-Chloro-5-fluoro-2-methylaniline via Buchwald-Hartwig Amination

This protocol details the conversion of the aryl bromide to the corresponding aniline, a key intermediate for the subsequent amide coupling reaction. The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[3][4]

Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
This compound223.4710.01.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.10.01
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.40.04
Lithium bis(trimethylsilyl)amide (LiHMDS)167.3315.01.5
Anhydrous Toluene-100 mL-
Protocol
  • Reaction Setup: To an oven-dried 250 mL Schlenk flask, add this compound (2.23 g, 10.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and XPhos (190.7 mg, 0.4 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add lithium bis(trimethylsilyl)amide (2.51 g, 15.0 mmol) and anhydrous toluene (100 mL).

  • Reaction Conditions: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-chloro-5-fluoro-2-methylaniline.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: Off-white to light brown solid.

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Amide Coupling to Synthesize the Target SDHI Fungicide

This protocol describes the final step in the synthesis of the target SDHI fungicide, involving the formation of an amide bond between the synthesized aniline and a pyrazole acyl chloride.

Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
4-Chloro-5-fluoro-2-methylaniline159.595.01.0
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride196.565.51.1
Triethylamine101.197.51.5
Anhydrous Dichloromethane (DCM)-50 mL-
Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, dissolve 4-chloro-5-fluoro-2-methylaniline (798 mg, 5.0 mmol) and triethylamine (1.05 mL, 7.5 mmol) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.08 g, 5.5 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.

  • Workup: Quench the reaction with water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol/water or purify by column chromatography to yield the final product.

Expected Yield and Biological Activity
  • Yield: 80-90%

  • Appearance: White to off-white solid.

  • Biological Activity: The synthesized compound is expected to exhibit potent fungicidal activity against a range of plant pathogens by inhibiting succinate dehydrogenase.[7][8]

Logical Relationships in Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis Aryl Bromide 1-Bromo-4-chloro-5-fluoro- 2-methylbenzene Aniline Intermediate 4-Chloro-5-fluoro- 2-methylaniline Aryl Bromide->Aniline Intermediate Buchwald-Hartwig Amination Target Fungicide N-(4-chloro-5-fluoro-2-methylphenyl)-3- (difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Aniline Intermediate->Target Fungicide Amide Coupling Pyrazole Acyl Chloride 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride Pyrazole Acyl Chloride->Target Fungicide Amide Coupling

Caption: Logical flow from starting material to final product.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published synthetic methodologies. The success of each step can be validated through standard analytical techniques:

  • Reaction Monitoring: TLC and GC-MS are essential for tracking the consumption of starting materials and the formation of products, ensuring the reaction has gone to completion before proceeding to the workup.

  • Structural Confirmation: The identity and purity of the intermediate and final product must be rigorously confirmed using NMR (¹H and ¹³C), mass spectrometry, and, if possible, elemental analysis. This ensures that the desired transformations have occurred and that the material is of sufficient quality for biological testing.

Conclusion

This compound is a strategically designed building block that offers a reliable and efficient entry point for the synthesis of complex, high-value agrochemicals. Its unique electronic and steric properties, coupled with its synthetic versatility, make it an indispensable tool for researchers and professionals in the field of agrochemical development. The protocols and insights provided in this guide are intended to empower scientists to leverage the full potential of this important intermediate in the creation of novel and effective crop protection solutions.

References

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate.
  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. National Center for Biotechnology Information.
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI.
  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. National Center for Biotechnology Information.
  • CN103333112A - Preparation and application of bixafen type derivatives. Google Patents.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications.
  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. National Center for Biotechnology Information.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. National Center for Biotechnology Information.
  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Fungicide Resistance Action Committee.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Representatives of commercial succinate dehydrogenase inhibitor fungicide. ResearchGate.
  • Succinate Dehydrogenase Inhibiting Fungicides Research Articles. R Discovery.
  • 1-bromo-4-chloro-2-fluoro-5-methylbenzene. MySkinRecipes.
  • This compound. PubChem.

Sources

Synthetic Protocols and Application Notes for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene: A Guide to Chemoselective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. This polyhalogenated aromatic compound is a valuable building block for complex molecular architectures, primarily due to the differential reactivity of its three distinct halogen substituents. This document elucidates the principles of chemoselectivity that govern its transformations and offers detailed, field-proven protocols for key synthetic reactions, including palladium-catalyzed cross-coupling and Grignard reagent formation. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Introduction: The Strategic Value of this compound

This compound is a strategically-substituted aromatic scaffold that offers a hierarchical platform for sequential functionalization. The presence of bromine, chlorine, and fluorine atoms on the same benzene ring allows for a series of selective chemical modifications, making it an attractive starting material in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The key to unlocking its synthetic potential lies in understanding and exploiting the inherent differences in the reactivity of the carbon-halogen bonds.

The general order of reactivity for carbon-halogen bonds in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions is C-Br > C-Cl.[3] The C-F bond is significantly stronger and typically remains inert under these conditions. This predictable reactivity hierarchy enables the selective functionalization of the C-Br bond while preserving the chloro and fluoro substituents for potential subsequent transformations under more forcing conditions.

Chemoselectivity and Reactivity Profile

The ability to selectively functionalize one position on a polyhalogenated arene is a formidable challenge that can be overcome by leveraging the distinct electronic and steric properties of the molecule.[4][5][6] The primary determinant for selectivity in cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent transition metal catalyst, typically Pd(0).

The relative bond dissociation energies of carbon-halogen bonds in benzene are approximately:

  • C-F : ~123 kcal/mol

  • C-Cl : ~96 kcal/mol

  • C-Br : ~81 kcal/mol

  • C-I : ~65 kcal/mol

This trend directly correlates with the ease of oxidative addition, establishing a clear reactivity hierarchy: C-I > C-Br > C-Cl > C-F.[3] For this compound, this means that palladium catalysts will preferentially react with the C-Br bond, leaving the C-Cl and C-F bonds intact. This principle forms the foundation of all protocols described herein.

G cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling A This compound B C-Br Bond (Most Reactive) A->B  Primary Site for  Oxidative Addition C C-Cl Bond (Moderately Reactive) D C-F Bond (Least Reactive / Inert)

Figure 1: Reactivity hierarchy of halogen sites in this compound for palladium-catalyzed reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[7] When applied to this compound, the reaction proceeds with high selectivity at the C-Br position to yield versatile biaryl compounds.

Causality of Protocol Choices:

  • Catalyst System : A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand such as PPh₃ or a more electron-rich, bulky ligand like SPhos or XPhos is chosen. The ligand stabilizes the Pd(0) species and facilitates the catalytic cycle.[8] For aryl bromides, standard catalysts are often sufficient.

  • Base : A base, such as K₂CO₃ or K₃PO₄, is essential for the transmetalation step, activating the boronic acid partner.[8] An aqueous solvent mixture is often used to dissolve the inorganic base.

  • Solvent : A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is common to facilitate the dissolution of both the organic substrate and the inorganic base. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation : To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 3:1:1 ratio, to achieve a 0.1 M concentration of the aryl bromide) via syringe.

  • Reaction : Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-18 hours).

  • Work-up : Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

ParameterConditionRationale
Aryl Halide This compoundSubstrate
Boronic Acid Arylboronic Acid (1.2 equiv)Coupling Partner
Catalyst Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)Standard, effective for aryl bromides.
Base K₂CO₃ (2.0 equiv)Activates boronic acid for transmetalation.
Solvent Toluene/H₂O (4:1)Biphasic system to dissolve all components.
Temperature 90 °CProvides sufficient thermal energy for the catalytic cycle.
Expected Yield 75-95%Typical range for Suzuki couplings of aryl bromides.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are key intermediates in organic synthesis.[9]

Causality of Protocol Choices:

  • Catalyst System : The classic system employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[10] The palladium complex facilitates the main cross-coupling cycle, while the copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[11]

  • Base : A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a solvent and to neutralize the H-X acid formed during the reaction.

  • Copper-Free Conditions : Modern protocols often omit the copper co-catalyst to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts, though this may require stronger bases or more sophisticated ligands.[10][11]

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
  • Reagent Preparation : To a Schlenk flask, add this compound (1.0 equiv).

  • Inert Atmosphere : Seal the flask, evacuate, and backfill with an inert gas.

  • Solvent and Reagent Addition : Add a degassed solvent such as THF or DMF, followed by the amine base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.1 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide co-catalyst (CuI, 4 mol%).

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or GC-MS (typically 2-12 hours).

  • Work-up : Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

G start Reaction Setup reagents Combine Aryl Bromide, Alkyne, Base, Solvents in Schlenk Flask start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst Add Pd Catalyst and CuI Co-catalyst inert->catalyst react Stir at RT to 60 °C (2-12 h) catalyst->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Work-up monitor->workup Complete filter Dilute & Filter through Celite workup->filter wash Wash with NH4Cl (aq) and Brine filter->wash purify Purification wash->purify dry Dry, Concentrate purify->dry chrom Flash Column Chromatography dry->chrom product Final Product chrom->product

Figure 2: General experimental workflow for a Sonogashira cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in medicinal chemistry.[12][13] The reaction couples an aryl halide with a primary or secondary amine.[14] The chemoselectivity for the C-Br bond of the title compound allows for the synthesis of N-arylated products while retaining the C-Cl and C-F bonds.

Causality of Protocol Choices:

  • Catalyst System : This reaction is highly dependent on the choice of phosphine ligand.[15] Bulky, electron-rich alkylphosphine ligands (e.g., RuPhos, BrettPhos) or biarylphosphine ligands (e.g., XPhos) are often required to promote the reductive elimination step, which is the C-N bond-forming step. A palladium precatalyst or a source like Pd₂(dba)₃ is commonly used.

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[12] Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or LHMDS can also be used.

  • Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation : In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vial or flask.

  • Substrate Addition : Add this compound (1.0 equiv).

  • Inert Atmosphere : Seal the vessel, remove from the glovebox (if used), and add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.

  • Reaction : Heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C).

  • Monitoring : Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.[14]

  • Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

ParameterConditionRationale
Aryl Halide This compoundSubstrate
Amine Primary or Secondary Amine (1.2 equiv)Coupling Partner
Catalyst Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)Highly active catalyst system for C-N coupling.
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base to facilitate deprotonation.
Solvent Anhydrous TolueneAprotic solvent compatible with the strong base.
Temperature 100 °CStandard temperature for Buchwald-Hartwig reactions.
Expected Yield 70-90%Typical range for amination of aryl bromides.

Chemoselective Grignard Reagent Formation

Grignard reagents are powerful carbon nucleophiles used for a vast array of C-C bond-forming reactions.[16] The formation of a Grignard reagent from a polyhalogenated arene can be achieved with high selectivity, exploiting the greater reactivity of the C-Br bond compared to the C-Cl bond with magnesium metal.[17]

Causality of Protocol Choices:

  • Reagents : Highly reactive magnesium turnings are used. Anhydrous conditions are absolutely critical, as Grignard reagents are strong bases and will be quenched by even trace amounts of water.[18]

  • Solvent : Anhydrous ether solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are required. The ether oxygen atoms coordinate to the magnesium, stabilizing the Grignard reagent.

  • Initiation : The reaction can sometimes be difficult to initiate. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[19]

Experimental Protocol: Grignard Reagent Formation and Reaction

Part A: Formation of (4-Chloro-5-fluoro-2-methylphenyl)magnesium bromide

  • Apparatus Setup : Assemble a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of inert gas.

  • Magnesium Preparation : Add magnesium turnings (1.1 equiv) to the flask.

  • Initiation : Add a small portion (~5-10%) of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel. If the reaction does not initiate (indicated by bubbling or gentle reflux), add a single crystal of iodine or warm the flask gently.

  • Addition : Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion : After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray or brown solution is the Grignard reagent, which should be used immediately.

Part B: Reaction with an Electrophile (e.g., Benzaldehyde)

  • Cooling : Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Electrophile Addition : Add a solution of the electrophile (e.g., benzaldehyde, 1.0 equiv) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

  • Reaction : After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching : Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol by flash column chromatography.

G A 1-Bromo-4-chloro- 5-fluoro-2-methylbenzene B Mg, I₂ (cat.) Anhydrous THF Reflux A->B C Grignard Reagent (4-Chloro-5-fluoro-2-methylphenyl) magnesium bromide B->C D 1. Electrophile (e.g., PhCHO) 2. NH₄Cl (aq) quench C->D E Functionalized Product D->E

Figure 3: Workflow for the chemoselective formation and subsequent reaction of the Grignard reagent.

References

  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
  • AD PHARMACHEM. (n.d.). P-Bromo Fluoro Benzene.
  • Google Patents. (n.d.). Method for Preparing Grignard Reagents and new Grignard Reagents.
  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
  • MySkinRecipes. (n.d.). 1-bromo-4-chloro-2-fluoro-5-methylbenzene.
  • PubChem. (n.d.). This compound.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ResearchGate. (n.d.). Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions.
  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution.
  • YouTube. (2018). Introduction to Nucleophilic Aromatic Substitution.
  • Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • PubChem. (n.d.). 1-Bromo-2-chloro-5-fluoro-4-methylbenzene.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....

Sources

Functionalization at the bromine position of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the selective functionalization of 1-bromo-4-chloro-5-fluoro-2-methylbenzene, a versatile building block in modern chemical synthesis. This document provides researchers, scientists, and drug development professionals with a detailed analysis of reactivity, experimental protocols, and strategic considerations for manipulating this polyhalogenated aromatic compound with precision.

Introduction: The Strategic Value of this compound

This compound is a substituted toluene derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of multiple, differentially reactive halogen atoms, which allow for programmed and site-selective introduction of new functional groups. The primary challenge and opportunity in utilizing this substrate lies in achieving functionalization exclusively at the bromine-substituted position (C1) while preserving the chlorine and fluorine atoms for subsequent transformations.

This guide focuses on the principles and practical methodologies for achieving this selective C1 functionalization. We will explore the foundational concepts of reactivity that govern this selectivity and provide detailed, field-tested protocols for several key transformations.

Part 1: Foundational Principles of Regioselective Functionalization

The ability to selectively functionalize the C-Br bond in the presence of C-Cl and C-F bonds is governed by fundamental differences in their bond dissociation energies (BDEs) and their reactivity in common catalytic cycles.

1.1. The Halogen Reactivity Hierarchy

In transition-metal-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst (e.g., Palladium(0)) into the carbon-halogen bond.[3][4] The ease with which this occurs is inversely related to the C-X bond strength. The established reactivity trend is:

C-I > C-Br > C-Cl >> C-F

This inherent reactivity difference is the cornerstone of selectivity for this compound.[5] Palladium catalysts will preferentially undergo oxidative addition into the weaker C-Br bond over the stronger C-Cl and C-F bonds, enabling a broad window of reaction conditions for selective coupling at the C1 position.

1.2. Electronic and Steric Considerations

While the C-Br bond is the most reactive site, the substituents on the ring exert secondary electronic and steric influences:

  • Electronic Effects: The fluorine and chlorine atoms are strongly electron-withdrawing, which can increase the electrophilicity of the aryl ring and facilitate the oxidative addition step.

  • Steric Hindrance: The methyl group at the C2 position places significant steric bulk ortho to the bromine atom. This can hinder the approach of the palladium catalyst and may require the use of specialized ligands designed to accommodate sterically demanding substrates.[6][7][8] Catalytic systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to achieve high yields.[9][10]

cluster_0 Reactivity Factors cluster_1 Outcome A This compound B Primary Factor: Bond Dissociation Energy A->B Determines primary site C Secondary Factors: Steric & Electronic Effects A->C Influences reaction rate & conditions D Selective Oxidative Addition at C-Br Bond B->D C-Br << C-Cl / C-F C->D Requires optimized catalyst/ligand

Caption: Logical flow for predicting reactivity.

Part 2: Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for functionalizing the C-Br bond of the title compound. Below are detailed protocols for three essential transformations.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4] For sterically hindered substrates like this compound, catalyst systems with bulky ligands are crucial for efficient coupling.[9][10]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A pre-catalyst like Pd(OAc)₂ is used with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands stabilize the Pd(0) active species and facilitate both the oxidative addition at the hindered site and the subsequent reductive elimination.[10]

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is required. The base activates the organoboron species, facilitating the transmetalation step where the organic group is transferred from boron to palladium.[11]

  • Solvent: A solvent system like dioxane/water or toluene/ethanol/water is often used. The aqueous component is essential for the activity of the inorganic base and the transmetalation step.[12]

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 4-24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionPurpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%)Precursor to the active Pd(0) catalyst.
Ligand SPhos, XPhos, RuPhos (2-6 mol%)Stabilizes catalyst, overcomes steric hindrance.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OSolubilizes reagents and facilitates base action.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[13][14] This reaction is fundamental to the synthesis of countless pharmaceutical agents.

Causality Behind Experimental Choices:

  • Ligand: The choice of ligand is critical and depends on the amine coupling partner. For primary amines, bulky biaryl phosphine ligands are effective. For secondary amines, ligands like RuPhos may be preferred.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to bind to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Pd0 L₂Pd⁰ OA_complex L₂PdII(Ar)(Br) Pd0->OA_complex Oxidative Addition (+ Ar-Br) Amine_complex [L₂PdII(Ar)(HNR¹R²)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination (+ HNR¹R²) Amido_complex L₂PdII(Ar)(NR¹R²) Amine_complex->Amido_complex Deprotonation (Base, -HBase⁺Br⁻) Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_complex->Product start Desired Functionalization of this compound q1 What type of bond to form? start->q1 c_c C-C Bond q1->c_c C-C c_n C-N Bond q1->c_n C-N c_other Other (e.g., C-O, C-S) or simple nucleophile q1->c_other Other q2 Type of C-C bond? c_c->q2 buchwald Use Buchwald-Hartwig Amination c_n->buchwald grignard Use Grignard Reaction c_other->grignard sp2 Aryl or Vinyl (C-sp²) q2->sp2 sp² sp Alkynyl (C-sp) q2->sp sp nuc Simple Carbon Nucleophile (e.g., from Aldehyde) q2->nuc Nucleophilic Addition suzuki Use Suzuki-Miyaura Coupling sp2->suzuki sonogashira Use Sonogashira Coupling sp->sonogashira nuc->grignard

Sources

Application Note & Protocols: Regioselective Reactions of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a polyhalogenated aromatic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] The strategic arrangement of its substituents—a weakly activating methyl group and three differentially reactive halogens—presents unique opportunities for highly regioselective transformations. This guide provides an in-depth analysis of the electronic properties governing its reactivity and details robust protocols for key regioselective reactions, including metal-halogen exchange, palladium-catalyzed cross-coupling, and electrophilic aromatic substitution. By elucidating the principles behind site selectivity, these notes are intended to empower researchers, chemists, and drug development professionals to leverage this substrate for the synthesis of complex, highly functionalized molecules.

Molecular Structure and Reactivity Analysis

The reactivity of this compound is dictated by the interplay of the electronic effects of its four substituents. A comprehensive understanding of these effects is paramount for predicting and controlling reaction outcomes.

  • Methyl Group (-CH₃) at C2: This is an electron-donating group (EDG) that activates the ring towards electrophilic attack through inductive effects (+I) and hyperconjugation. It directs incoming electrophiles to the ortho (C3) and para (C5) positions.[3][4]

  • Halogen Atoms (-Br, -Cl, -F) at C1, C4, C5: Halogens exhibit a dual nature. They are electron-withdrawing through their inductive effect (-I) due to high electronegativity, which deactivates the ring towards electrophilic substitution.[5][6] However, they possess lone pairs that can be donated into the π-system via resonance (+M), which directs incoming electrophiles to the ortho and para positions.[7] Overall, halogens are considered deactivating ortho, para-directors.[7]

The combination of these effects creates a nuanced reactivity map. For electrophilic substitution, the two available positions (C3 and C6) are influenced by multiple substituents. For reactions involving the carbon-halogen bonds, the differing bond strengths and reactivity (C-Br > C-Cl > C-F) are the primary drivers of regioselectivity.

G cluster_ring Directing Influences on this compound cluster_subs Directing Influences on this compound cluster_legend Legend C1 C C2 C C1->C2 S1 Br C1->S1 1 C3 C C2->C3 S2 CH₃ C2->S2 2 C4 C C3->C4 S3 H C3->S3 3 C5 C C4->C5 S4 Cl C4->S4 C6 C C5->C6 S5 F C5->S5 5 C6->C1 S6 H C6->S6 6 S1->C6 o S2->C3 o S2->C5 p S2->C6 o S4->C3 o l1 Activating (EDG) Influence l2 Deactivating (EWG) Influence l1_color l2_color G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Regioselective at C-Br) Product Ar-Ar' (Product) ArPdAr_prime Ar-Pd(II)-Ar'L₂ ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArX R-Br Boronic R'-B(OH)₂ Base Base

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene (and its isomer, 2-Bromo-5-chloro-4-fluorotoluene). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile polyhalogenated aromatic compound. As a key building block in the synthesis of pharmaceuticals and other complex organic molecules, achieving high purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common purification techniques: recrystallization, flash column chromatography, and vacuum distillation. The protocols and advice presented herein are grounded in established chemical principles and practical laboratory experience.

Diagram: Purification Workflow Decision Tree

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. This decision tree provides a logical workflow for selecting the optimal strategy.

Caption: Workflow for selecting a purification method.

Physical and Chemical Properties

Understanding the physical properties of this compound is fundamental to designing an effective purification protocol.

PropertyValueSource
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol
Appearance Solid (predicted for a similar isomer)
Melting Point 30-35 °C (for 4-Bromo-5-chloro-2-fluorotoluene)
Boiling Point Estimated 190-210 °C at atmospheric pressure
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform, ethyl acetate, hexane)

Anticipated Impurities

The synthesis of this compound, likely through electrophilic bromination of 4-chloro-3-fluorotoluene, can lead to several impurities. Awareness of these potential byproducts is key to selecting the right purification strategy.

  • Isomeric Products: Bromination can occur at different positions on the aromatic ring, leading to isomers such as 2-bromo-4-chloro-5-fluorotoluene. These isomers often have very similar physical properties, making them difficult to separate by distillation but potentially separable by chromatography or careful recrystallization.

  • Di-brominated Byproducts: Over-bromination can result in the formation of di-bromo-chloro-fluoro-toluene species. These are typically less volatile and have different polarity, facilitating their removal.

  • Unreacted Starting Material: Incomplete reaction will leave residual 4-chloro-3-fluorotoluene. This is generally more volatile than the product and can be removed by distillation.

  • Residual Bromine: Traces of elemental bromine from the reaction can impart a yellow or brown color to the crude product.

  • Catalyst Residues: If a catalyst (e.g., iron powder) is used, it must be removed, typically during the workup.

Purification Method 1: Recrystallization

Given that a closely related isomer is a solid with a melting point of 30-35 °C, recrystallization is a highly promising and efficient method for purifying this compound, especially for removing small amounts of impurities.[1]

Troubleshooting and FAQs for Recrystallization

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Solution 1: Lower the cooling rate. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

  • Solution 2: Use a lower-boiling point solvent. If the issue persists, your chosen solvent's boiling point may be too high.

  • Solution 3: Add more solvent. The concentration of your compound might be too high. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize again.

  • Solution 4: Scratch the flask. Use a glass rod to scratch the inside of the flask at the solution's surface. The imperfections in the glass can provide nucleation sites for crystal growth.

Q2: No crystals are forming, even after cooling in an ice bath.

A2: This indicates that your solution is not supersaturated, either because you used too much solvent or the compound is very soluble in the chosen solvent even at low temperatures.

  • Solution 1: Evaporate some solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Solution 2: Add a seed crystal. If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Solution 3: Change the solvent system. Consider using a solvent in which your compound is less soluble, or use a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).

Q3: The recovered yield is very low.

A3: This could be due to several factors:

  • Too much solvent was used: This keeps more of your product dissolved in the mother liquor.

  • Premature crystallization: The product may have crystallized during a hot filtration step. Ensure the funnel and receiving flask are pre-heated.

  • The compound is too soluble in the chosen solvent: Even at low temperatures, a significant amount of product may remain in solution.

Q4: The purified crystals are still colored.

A4: Colored impurities can sometimes co-crystallize with the product.

  • Solution 1: Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Solution 2: Perform a second recrystallization. A second pass through the recrystallization process can often remove residual impurities.

Experimental Protocol: Recrystallization Solvent Screening

A systematic approach is best for identifying a suitable recrystallization solvent.

  • Preparation: Place small amounts (e.g., 20-30 mg) of the crude solid in separate test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate) dropwise at room temperature until the solid just dissolves. A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Heating: If the solid does not dissolve at room temperature after adding about 1 mL of solvent, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath.

  • Observation: A good solvent will result in the formation of a significant amount of crystals upon cooling.

Solvent SystemRationale for Halogenated Aromatics
Alcohols (Ethanol, Methanol, Isopropanol) Often effective as single solvents due to the polarity difference upon heating.
Hexane/Ethyl Acetate A common two-solvent system. The compound is likely more soluble in ethyl acetate and less in hexane.
Toluene/Hexane Another two-solvent system suitable for aromatic compounds.

Purification Method 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful for complex mixtures or when isomers are present.

Troubleshooting and FAQs for Flash Column Chromatography

Q1: My compounds are not separating well on the column (co-elution).

A1: Poor separation can result from several issues.

  • Solution 1: Optimize the solvent system. The polarity of your eluent may be too high, causing all components to move too quickly. A good starting point is to find a solvent system using Thin Layer Chromatography (TLC) where your target compound has an Rf value of 0.2-0.3. For a non-polar compound like this, a low percentage of ethyl acetate in hexane (e.g., 1-5%) is a good starting point.[2]

  • Solution 2: Use a longer column. A longer column provides more surface area for interaction with the silica gel, which can improve separation.

  • Solution 3: Dry load the sample. If your sample is not very soluble in the eluent, it can be pre-adsorbed onto a small amount of silica gel and then added to the top of the column. This ensures a narrow starting band.

  • Solution 4: Check for column cracking. Cracks or channels in the silica gel will lead to poor separation. Ensure the column is packed evenly and not allowed to run dry.

Q2: My compound is stuck on the column and won't elute.

A2: This indicates the eluent is not polar enough to move your compound.

  • Solution: Gradually increase the eluent polarity. If you started with 100% hexane, you can slowly increase the percentage of a more polar solvent like ethyl acetate or dichloromethane.

Q3: The column is running very slowly.

A3: A slow flow rate can be caused by finely packed silica or a blockage.

  • Solution 1: Apply positive pressure. Use a regulated air line or a hand bellows to gently apply pressure to the top of the column.

  • Solution 2: Check for blockages. Ensure the stopcock is fully open and there are no blockages in the outlet.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. For this compound, start with varying ratios of hexane and ethyl acetate (e.g., 99:1, 95:5, 90:10). The goal is an Rf of ~0.25 for the desired product.

  • Column Packing:

    • Select a column of appropriate size (for 1g of crude material, a 40g silica column is a good starting point).

    • Create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent itself).

    • Carefully apply the sample to the top of the column.

    • Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute more polar impurities.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purification Method 3: Vacuum Distillation

For larger quantities of material or to remove impurities with significantly different boiling points, vacuum distillation is an effective method. Since the estimated atmospheric boiling point is high (190-210 °C), vacuum distillation is necessary to prevent potential decomposition.[3]

Troubleshooting and FAQs for Vacuum Distillation

Q1: The compound is "bumping" violently during distillation.

A1: Bumping is common under vacuum.

  • Solution 1: Use a magnetic stir bar. Vigorous stirring provides nucleation sites for smooth boiling. Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure.

  • Solution 2: Ensure a steady vacuum. Fluctuations in pressure can cause bumping. Use a high-quality vacuum pump and ensure all connections are airtight.

  • Solution 3: Heat the flask evenly. Use a heating mantle with sand or a silicone oil bath for uniform heat distribution.

Q2: The distillation rate is very slow or non-existent.

A2: This could be due to insufficient heating or too high a pressure (not enough vacuum).

  • Solution 1: Check the vacuum level. Ensure your vacuum pump is pulling a sufficiently low pressure. A pressure-temperature nomograph can help you determine the expected boiling point at a given pressure.

  • Solution 2: Increase the heating mantle temperature. Increase the heat gradually to avoid overheating and decomposition.

  • Solution 3: Insulate the distillation head. Wrapping the distillation head with glass wool or aluminum foil can help maintain the vapor temperature and prevent premature condensation.

Q3: The distillate is not pure.

A3: This suggests that the boiling points of your product and impurities are too close for simple distillation.

  • Solution: Use a fractionating column. A Vigreux or packed column placed between the distillation flask and the condenser can provide multiple theoretical plates, enhancing the separation of components with close boiling points.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using ground glass joints. Ensure all joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar in the distillation flask.

    • Use a Claisen adapter to accommodate a thermometer and a capillary bleed for fine control of the vacuum if needed.

    • Connect the vacuum adapter to a cold trap and then to a vacuum pump.

  • Procedure:

    • Place the crude oil in the distillation flask.

    • Begin stirring and turn on the vacuum pump to reduce the pressure in the system.

    • Once a stable, low pressure is achieved, begin heating the distillation flask.

    • Collect any low-boiling fractions first (these could be residual solvent or more volatile impurities).

    • Increase the temperature to distill the main product. Record the boiling point and the pressure.

    • Once the product has been collected, stop heating and allow the apparatus to cool completely before slowly re-introducing air into the system.

Diagram: Logic of Troubleshooting

TroubleshootingLogic cluster_recrystallization Recrystallization cluster_chromatography Chromatography cluster_distillation Distillation start Purification Issue Identified oiling_out Oiling Out start->oiling_out no_crystals No Crystals start->no_crystals low_yield Low Yield start->low_yield coelution Co-elution start->coelution stuck_on_column Compound Stuck start->stuck_on_column bumping Bumping start->bumping slow_rate Slow Rate start->slow_rate slow_cooling slow_cooling oiling_out->slow_cooling Action: Slow Cooling evaporate_solvent evaporate_solvent no_crystals->evaporate_solvent Action: Evaporate Solvent check_solvent_volume check_solvent_volume low_yield->check_solvent_volume Action: Check Solvent Volume optimize_eluent optimize_eluent coelution->optimize_eluent Action: Optimize Eluent (TLC) increase_polarity increase_polarity stuck_on_column->increase_polarity Action: Increase Eluent Polarity stir_vigorously stir_vigorously bumping->stir_vigorously Action: Stir Vigorously check_vacuum check_vacuum slow_rate->check_vacuum Action: Check Vacuum Level

Caption: A logical approach to troubleshooting common purification problems.

References

  • PubChem. (n.d.). This compound.
  • ChemBK. (2024, April 9). 4-CHLORO-5-BROMO-2-FLUOROTOLUENE.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorotoluene.
  • Wikipedia. (2023, December 28). Vacuum distillation.
  • Google Patents. (1995). Method for producing 1-bromo-2-chloro-4-fluorobenzene.

Sources

Technical Support Center: Synthesis of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side product formation, and troubleshooting strategies encountered during the synthesis of this key polyhalogenated aromatic building block. Our approach is rooted in mechanistic principles to provide actionable, field-tested insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and which is preferred?

There are two principal synthetic strategies, each with distinct advantages and potential pitfalls.

  • Route A: Electrophilic Aromatic Bromination. This route typically starts from 4-chloro-3-fluorotoluene. It is a more direct approach, but control of regioselectivity is the primary challenge.

  • Route B: Sandmeyer Reaction. This route begins with an aniline precursor, such as 5-chloro-4-fluoro-2-methylaniline (2-amino-5-chloro-4-fluorotoluene), which is converted to a diazonium salt and subsequently displaced by a bromide. This multi-step process often provides better control over isomer formation but is susceptible to side reactions related to the instability of diazonium intermediates.[1][2][3]

The choice of route often depends on the availability of starting materials and the scale of the reaction. For high isomeric purity, the Sandmeyer route is often favored, despite being longer.

Q2: My TLC/LC-MS shows multiple product spots. What are the most likely impurities?

The most common impurities are typically regioisomers of the desired product or byproducts from incomplete or competing reactions.

  • From Electrophilic Bromination: You are likely seeing other brominated isomers. The primary contaminant is often 2-bromo-4-chloro-5-fluorotoluene.

  • From Sandmeyer Reaction: Impurities can include the starting aniline, a phenol byproduct (where -OH replaces -N₂⁺), a de-aminated product (4-chloro-3-fluorotoluene), or azo-coupled dimers.[4]

Q3: Why is temperature control so critical, especially in the Sandmeyer reaction?

Aryl diazonium salts are notoriously unstable and can decompose even at moderately elevated temperatures.[5] Strict temperature control (typically 0-5 °C) is essential during diazotization and the subsequent Sandmeyer reaction to:

  • Prevent premature decomposition of the diazonium salt to nitrogen gas and an aryl cation, which can lead to a host of unwanted side products (e.g., phenols, tars).

  • Minimize side reactions such as azo coupling, where the diazonium salt acts as an electrophile and attacks an unreacted aniline molecule.

Troubleshooting Guide 1: Electrophilic Aromatic Bromination Route

This section focuses on issues arising from the direct bromination of 4-chloro-3-fluorotoluene.

Problem: My reaction yields a mixture of bromo-isomers. How can I improve regioselectivity?

Cause & Scientific Explanation: The formation of regioisomers is governed by the directing effects of the substituents on the aromatic ring. In 4-chloro-3-fluorotoluene, we have:

  • -CH₃: An activating, ortho-, para- director.

  • -Cl: A deactivating, ortho-, para- director.

  • -F: A deactivating, ortho-, para- director.

The positions ortho and para to the strongly activating methyl group are favored for electrophilic attack. The desired product requires bromination at C1, which is ortho to the methyl group and meta to both halogens. However, bromination can also occur at C5, which is also ortho to the methyl group. The electronic and steric environment dictates the ratio of these isomers.

G

Mitigation Protocol & Best Practices:

  • Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity.

    • Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). This is highly reactive and may lead to lower selectivity and over-bromination.

    • N-Bromosuccinimide (NBS): A milder source of electrophilic bromine. Using NBS in a polar aprotic solvent like acetonitrile (MeCN) or with a silica gel support can significantly improve regioselectivity towards the desired isomer.[6]

  • Temperature Control: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to slow down the reaction rate and enhance selectivity.[6] Higher temperatures provide more energy for the reaction to overcome the activation barrier for the formation of the less-favored isomer.

  • Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the brominating agent. A large excess increases the risk of di-bromination, a common side product where a second bromine atom is added to the ring.

ParameterRecommendation for High SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder reagent, reduces over-reactivity.[6]
Solvent Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)Polar aprotic solvents can modulate reactivity.
Temperature 0 °C or belowSlows reaction kinetics, favoring the thermodynamically preferred product.
Catalyst Minimal or no Lewis Acid with NBSStrong Lewis acids can decrease selectivity by increasing the electrophilicity of bromine too much.

Troubleshooting Guide 2: Sandmeyer Reaction Route

This section addresses common issues when synthesizing from 5-chloro-4-fluoro-2-methylaniline.

Problem: My yield is low, and I've isolated a significant amount of 4-chloro-5-fluoro-2-hydroxytoluene (a phenol).

Cause & Scientific Explanation: This is a classic side reaction in diazotization chemistry. The aryl diazonium ion (Ar-N₂⁺) is an excellent leaving group (N₂ gas), leaving behind a highly reactive aryl cation (Ar⁺). If water is present in sufficient concentration, it can act as a nucleophile, attacking the aryl cation to form a phenol after deprotonation. This process is often accelerated by higher temperatures.

Mitigation Protocol & Best Practices:

  • Anhydrous Conditions: While the initial diazotization requires an aqueous acidic medium, minimize excess water. Ensure all glassware is dry before use.

  • Temperature Management: This is the most critical factor. The diazotization should be performed between 0-5 °C. The subsequent addition of the diazonium salt solution to the copper(I) bromide solution should also be maintained in this temperature range.

  • Acid Choice: Use a non-nucleophilic acid like H₂SO₄ or HBF₄ for the diazotization if possible, although HCl/HBr are common. The presence of the bromide counter-ion from HBr during diazotization can help favor the subsequent Sandmeyer reaction.

// Nodes Aniline [label="Aromatic Amine\n(Ar-NH2)", fillcolor="#FFFFFF"]; Diazonium [label="Aryl Diazonium Salt\n(Ar-N2+)", fillcolor="#FBBC05"]; Sandmeyer [label="Desired Product\n(Ar-Br)", fillcolor="#34A853"]; Phenol [label="Phenol Side Product\n(Ar-OH)", fillcolor="#EA4335"]; Dediazo [label="Dediazotization\n(Ar-H)", fillcolor="#EA4335"];

// Edges Aniline -> Diazonium [label="NaNO2, HBr\n0-5 °C", color="#4285F4"]; Diazonium -> Sandmeyer [label="CuBr\n(Radical-Nucleophilic\nAromatic Substitution)", color="#34A853"]; Diazonium -> Phenol [label="H2O\n(Nucleophilic Attack)", color="#EA4335", style=dashed]; Diazonium -> Dediazo [label="Radical Reduction\n(e.g., from solvent)", color="#EA4335", style=dashed];

// Graph attributes label="Key Reaction Pathways in Sandmeyer Synthesis"; fontsize=14; fontcolor="#202124"; } Caption: Competing reactions for the aryl diazonium intermediate.

Problem: I am observing a product corresponding to the mass of 4-chloro-3-fluorotoluene (dediazotization or hydro-deamination).

Cause & Scientific Explanation: This side product arises from the reduction of the diazonium group, where it is replaced by a hydrogen atom. The mechanism of the Sandmeyer reaction is believed to involve single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical.[1][2] This radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the dediazotized product.

Mitigation Protocol & Best Practices:

  • Reagent Quality: Use high-purity, freshly prepared copper(I) bromide. The presence of reducing impurities can promote this side reaction.

  • Solvent Choice: While aqueous systems are common, using an organic solvent for the diazotization (e.g., using an organic nitrite like tert-butyl nitrite in acetonitrile) can sometimes minimize this pathway, although this changes the reaction class to a Doyle-Kirmse type reaction.[3]

  • Efficient Copper Catalyst: Ensure an adequate catalytic or stoichiometric amount of CuBr is present to efficiently trap the aryl radical with a bromide, outcompeting the hydrogen abstraction pathway. A catalytic system using a mix of Cu(I) and Cu(II) has been shown to be effective in some cases.[4]

References

  • ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
  • Clark, J. H., Wails, D., & Bastock, T. W. (1997). Aromatic Fluorine Chemistry. RSC Publishing.
  • Wikipedia. Sandmeyer reaction.
  • Takahashi, T., et al. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Letters, 17, 5942-5945.
  • Collegedunia. Gattermann Reaction: Mechanism, Examples & Application.
  • Wikipedia. Halex process.
  • Langlois, B. R., Gilbert, L., & Forat, G. (1997). Fluorination of Aromatic Compounds by Halogen Exchange with Fluoride Anions: “Halex” Reaction. ChemInform, 28.
  • GeeksforGeeks. Sandmeyer Reaction.
  • Vedantu. Gattermann Reaction: Mechanism, Steps & Uses Explained.
  • Google Patents. Process for the production of substituted bromobenzenes.
  • Unacademy. Haloalkanes and Haloarenes.
  • Unacademy. Gattermann Reaction.
  • Slideshare. Gattermann reaction.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • YouTube. Gatterman Koch Reaction.
  • Beletskaya, I. P., et al. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2534-2538.
  • YouTube. meta-Fluorotoluene Synthesis.
  • PubChem. This compound.
  • Google Patents. Preparation method of 4-chloro-2-fluorotoluene.
  • Organic Chemistry Portal. Diazotisation.
  • Liu, W., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 14358-14371.
  • ResearchGate. Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
  • Van Steijvoort, C., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2125.
  • Umemoto, T., et al. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778.

Sources

Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura coupling of 1-bromo-4-chloro-5-fluoro-2-methylbenzene. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this specific transformation. As a polyhalogenated and sterically influenced substrate, successful coupling requires careful consideration of various reaction parameters to achieve high yield and selectivity.

I. Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the Suzuki coupling of this compound.

Q1: Which halogen is expected to react selectively in the Suzuki coupling?

A: The reactivity order of aryl halides in the oxidative addition step of the Suzuki coupling is generally I > Br > OTf >> Cl.[1] Therefore, the carbon-bromine bond is significantly more reactive than the carbon-chlorine and carbon-fluorine bonds. You should expect selective coupling at the C-Br position under standard Suzuki conditions. Achieving coupling at the C-Cl position would require more forcing conditions and a catalyst system specifically designed for aryl chlorides.[2]

Q2: What are the most common reasons for low to no conversion?

A: Low or no conversion in the Suzuki coupling of this substrate can often be attributed to a few key factors:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can decompose to palladium black.[1] Improperly degassed solvents or poor inert atmosphere technique are common culprits.

  • Poorly Chosen Ligand: The steric hindrance from the ortho-methyl group and the electronic effects of the halogens can necessitate a bulky, electron-rich phosphine ligand to facilitate the oxidative addition and subsequent steps.[3]

  • Ineffective Base/Solvent Combination: The choice of base and solvent is crucial for the transmetalation step.[4] The base must be strong enough to activate the boronic acid but not so strong as to cause decomposition of the starting materials or product. The solvent system must solubilize all components of the reaction.[5][6]

Q3: What are the likely side products, and how can they be minimized?

A: The most common side products in this reaction include:

  • Homocoupling: Formation of a biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[7][8] This can often be minimized by ensuring a thoroughly deoxygenated reaction mixture.[9]

  • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions or in the presence of excess water.[1][5] Using a more stable boronic ester or potassium trifluoroborate salt can mitigate this.[1]

  • Dehalogenation: Reduction of the C-Br bond to a C-H bond can occur, leading to the formation of 1-chloro-2-fluoro-5-methylbenzene.[5]

Q4: How do the chloro and fluoro substituents influence the reaction?

A: The electron-withdrawing nature of the chloro and fluoro groups can have a beneficial effect on the rate of oxidative addition at the C-Br bond.[5] However, they also deactivate the aromatic ring, which can make the overall catalytic cycle more challenging. The ortho-methyl group introduces steric hindrance, which can also slow the reaction and necessitates the use of bulky ligands.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Formation
Diagnostic Workflow

Troubleshooting_Low_Yield start Low/No Product check_catalyst 1. Catalyst System Integrity start->check_catalyst check_conditions 2. Reaction Conditions check_catalyst->check_conditions Catalyst OK check_reagents 3. Reagent Quality check_conditions->check_reagents Conditions OK optimize 4. Systematic Optimization check_reagents->optimize Reagents OK

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Step-by-Step Troubleshooting
  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality.[10] If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[11] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst like a Buchwald G3 or G4 precatalyst.[5]

    • Ligand Choice: For this sterically hindered and electronically deactivated substrate, a simple ligand like PPh₃ may be insufficient.[11] Consider bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or tBu₃P.[3][12] These ligands promote both the oxidative addition and reductive elimination steps.

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical.[4] Weaker bases like K₂CO₃ or Cs₂CO₃ are often a good starting point.[13] Stronger bases like K₃PO₄ can be effective but may also promote side reactions.[14] The base must be sufficiently soluble in the reaction medium.

    • Solvent System: A mixture of an organic solvent and water is typically used.[5] Common choices include dioxane/water, THF/water, or toluene/water.[5][13] The solvent must be able to dissolve the organic substrates, the palladium complex, and the inorganic base to some extent. Polar aprotic solvents like DMF or MeCN can sometimes be beneficial but can also influence selectivity in polyhalogenated systems.[15][16]

    • Temperature: While some modern catalysts can operate at room temperature, this substrate may require elevated temperatures (e.g., 80-100 °C) to achieve a reasonable reaction rate.[13][17]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are prone to decomposition, particularly protodeboronation.[1] It is advisable to use freshly purchased or purified boronic acids. For enhanced stability, consider using the corresponding pinacol boronate ester (Bpin) or a potassium trifluoroborate salt.[1]

    • Aryl Halide: Verify the purity of your this compound. Impurities could potentially poison the catalyst.

Problem 2: Significant Side Product Formation
Diagnostic Workflow

Troubleshooting_Side_Products start Side Products Observed homocoupling Homocoupling? start->homocoupling protodeboronation Protodeboronation? start->protodeboronation dehalogenation Dehalogenation? start->dehalogenation solution_homo Improve Degassing Lower Temperature homocoupling->solution_homo Yes solution_proto Use Milder Base Use Boronic Ester Anhydrous Conditions protodeboronation->solution_proto Yes solution_dehalo Adjust Ligand/Base Lower Temperature dehalogenation->solution_dehalo Yes

Caption: A decision tree for addressing common side reactions.

Mitigation Strategies
  • Homocoupling: This is often a sign of oxygen in the reaction.[9] Rigorously degas your solvents (including water) and ensure a good inert atmosphere. Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Protodeboronation: This indicates that the boronic acid is unstable under the reaction conditions.

    • Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).

    • Switch to a more stable boronic acid derivative like a pinacol ester.

    • Consider running the reaction under anhydrous conditions with a base like CsF or K₃PO₄, although this may require careful optimization.[18]

  • Dehalogenation: This side reaction can be promoted by certain ligands and bases. If significant dehalogenation is observed, screen different ligands and bases. Lowering the reaction temperature may also be beneficial.

III. Experimental Protocols & Data

General Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization will likely be necessary for your specific boronic acid partner.

  • To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Place the reaction in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Parameter Optimization Table

The following table outlines key parameters to vary for systematic optimization, along with the scientific rationale.

ParameterVariables to TestRationale
Palladium Source Pd(OAc)₂/Ligand, Pd₂(dba)₃/Ligand, Pd(PPh₃)₄, Buchwald Precatalysts (G2, G3, G4)Buchwald precatalysts are often highly active for challenging substrates like aryl chlorides and sterically hindered aryl bromides.[5]
Ligand PPh₃, PCy₃, P(tBu)₃, SPhos, XPhos, RuPhosBulky, electron-rich ligands facilitate the oxidative addition of the C-Br bond and promote reductive elimination.[3][19]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, CsFThe base activates the boronic acid for transmetalation.[4][19][20] Its strength and solubility are critical.
Solvent Dioxane/H₂O, THF/H₂O, Toluene/H₂O, 2-MeTHF/H₂OThe solvent system must solubilize all reactants and can influence the reaction rate and selectivity.[5][6][21]
Temperature Room Temp, 60 °C, 80 °C, 100 °CHigher temperatures generally increase the reaction rate but can also lead to more side product formation.[17]
Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal R'-B(OR)₂ + Base PdII_ArR Ar-Pd(II)-R' L₂ Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][13][22]

The reaction begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst.[10] This is often the rate-determining step.[22] The resulting Pd(II) complex then undergoes transmetalation with the boronic acid, which is activated by the base.[19][22] Finally, reductive elimination occurs to form the desired C-C bond and regenerate the Pd(0) catalyst, allowing the cycle to continue.[10]

IV. Purification Strategies

Purification of the final product can be challenging due to the potential for similarly polar side products.

  • Column Chromatography: This is the most common method for purification.[7] A systematic evaluation of solvent systems (e.g., hexanes/ethyl acetate, hexanes/dichloromethane) is recommended to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities, particularly homocoupled byproducts.

  • Palladium Removal: Residual palladium can be an issue, especially in pharmaceutical applications. Various methods exist for its removal, including treatment with activated carbon, silica-based scavengers, or aqueous washes with reagents like cysteine.

By carefully considering the principles outlined in this guide and systematically troubleshooting any issues that arise, researchers can successfully optimize the Suzuki coupling of this compound for their specific applications.

V. References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Wiley Online Library. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • American Chemical Society. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • American Chemical Society. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • American Chemical Society. (2021, June 14). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025, August 9). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Yuen, O. Y., et al. (n.d.). General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Retrieved from [Link]

  • ResearchGate. (2023, December 1). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]

  • ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • American Chemical Society. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • National Institutes of Health. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]

  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

Sources

Technical Support Center: 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene (BCFM). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the stability and storage of this compound. The information herein is synthesized from established principles of chemical stability and data from structurally related compounds to ensure scientific integrity and practical utility in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Slows down potential degradation pathways.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and hydrolysis.
Container Tightly sealed, amber glass bottlePrevents moisture ingress and photodegradation.
Location Cool, dry, well-ventilated areaEnsures a stable external environment.[1][2][3]
Q2: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents.[1][2][6] Contact with these substances can lead to vigorous reactions and decomposition of the compound. Additionally, while not explicitly documented for this specific molecule, related compounds show incompatibility with strong acids and strong bases.[7] It is best practice to avoid these as well.

Q3: What are the likely decomposition products of this compound?

Under fire conditions, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (such as hydrogen bromide and hydrogen chloride), and gaseous hydrogen fluoride (HF).[1][2][3][6] In the presence of moisture, slow hydrolysis could potentially lead to the formation of the corresponding phenol.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my analysis (e.g., HPLC, GC-MS) of a sample that has been stored for some time.

This is a common indicator of sample degradation. To troubleshoot this issue, consider the following:

Experimental Protocol: Verifying Sample Integrity

  • Initial Assessment: Compare the chromatogram of the stored sample with that of a freshly opened or newly synthesized batch.

  • Storage Condition Review:

    • Was the container tightly sealed?

    • Was the sample stored at the recommended temperature?

    • Was the sample protected from light?

  • Headspace Analysis (for volatile impurities): If possible, perform a headspace GC-MS analysis to identify any low-boiling point degradation products.

  • Stress Testing: To confirm degradation pathways, intentionally expose a small amount of fresh sample to adverse conditions (e.g., elevated temperature, moisture, light) and analyze the resulting mixture.

Logical Troubleshooting Flowchart

start Unexpected analytical peaks observed check_storage Review storage conditions: - Tightly sealed? - Correct temperature? - Protected from light? start->check_storage improper_storage Improper storage identified. check_storage->improper_storage No storage_ok Storage conditions appear correct. check_storage->storage_ok Yes action_discard Discard degraded sample and use fresh stock. improper_storage->action_discard retest_fresh Analyze a fresh, unopened sample. storage_ok->retest_fresh fresh_ok Fresh sample is clean. retest_fresh->fresh_ok fresh_impure Fresh sample also shows impurities. retest_fresh->fresh_impure degradation_likely Degradation of stored sample is likely. fresh_ok->degradation_likely source_issue Potential issue with the source material or synthesis. fresh_impure->source_issue degradation_likely->action_discard action_repurify Consider repurification if feasible. degradation_likely->action_repurify action_contact_supplier Contact the supplier for a certificate of analysis. source_issue->action_contact_supplier

Caption: Troubleshooting workflow for unexpected analytical peaks.

Issue 2: My reaction yield is lower than expected when using an older bottle of this compound.

Reduced yield can be a consequence of a lower effective concentration of the starting material due to degradation.

Potential Degradation Pathways Leading to Reduced Reactivity:

  • Hydrolysis: The presence of moisture can lead to the slow conversion of the aryl halide to the corresponding phenol. This is generally slow for aryl halides but can be accelerated by contaminants.

  • Oxidation: While generally stable, long-term exposure to air, especially at elevated temperatures or in the presence of light, can lead to oxidative degradation.

Degradation Pathway Visualization

BCFM This compound Hydrolysis Hydrolysis (+ H2O) BCFM->Hydrolysis Oxidation Oxidation (+ O2, light, heat) BCFM->Oxidation Phenol Corresponding Phenol Hydrolysis->Phenol Oxidized_Products Various Oxidized Species Oxidation->Oxidized_Products

Caption: Potential degradation pathways for BCFM.

Preventative Measures and Solutions:

  • Purge with Inert Gas: Before sealing the container for storage, flush the headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Use of Desiccants: Store the container in a desiccator, especially in humid environments.

  • Aliquotting: For frequently used reagents, it is advisable to aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

  • Re-qualification: If a batch has been stored for an extended period, it is good practice to re-qualify its purity by a suitable analytical method (e.g., GC, NMR) before use in a critical reaction.

By adhering to these storage and handling protocols, you can significantly enhance the shelf-life and reliability of this compound in your research and development activities.

References

  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific, 1-Bromo-4-chloro-2-fluorobenzene
  • 1-Bromo-4-fluorobenzene - SAFETY D
  • 1-Bromo-4- Chlorobenzene CAS No 106-39-8 MATERIAL SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific, 1-bromo-2-chloro-benzene
  • SAFETY DATA SHEET - Thermo Fisher Scientific, 1-Bromo-4-chloro-2-fluorobenzene
  • 4-Bromo-1-fluoro-2-methylbenzene(51437-00-4) - ChemicalBook
  • 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - ChemicalBook
  • CAS No : 452-63-1 | Product Name : 1-Bromo-4-fluoro-2-methylbenzene | Pharmaffili

Sources

Technical Support Center: Purification of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene (CAS No. 1067882-53-4). This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate in high purity. The following question-and-answer-based guide provides field-proven protocols and explains the scientific rationale behind each step, ensuring you can troubleshoot and adapt these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis of this compound. What are the most probable impurities I should expect?

A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. For halogenated toluenes, common impurities typically arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors, such as a chloro-fluoro-toluene derivative, in your mixture.

  • Isomeric Byproducts: Halogenation reactions on substituted aromatic rings can often lead to the formation of positional isomers. Depending on the directing effects of the substituents, you might have isomers where the bromine or other halogens are in different positions. These are often the most challenging impurities to remove due to their similar physical properties.

  • Reagents from Work-up: Acidic or basic residues from quenching or extraction steps (e.g., HCl, H2SO4, NaOH, NaHCO3) can remain.

  • Solvent Residues: Residual reaction or extraction solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene) may be present.

  • Over-halogenated Products: In some cases, a second bromination or halogenation can occur, leading to di-brominated or other polyhalogenated species.

Q2: What is the most straightforward first step to clean up my crude product after synthesis?

A2: The most effective initial purification step is a liquid-liquid extraction, often referred to as an aqueous wash or acid-base extraction.[1][2][3] This technique is exceptionally efficient at removing ionic impurities, such as residual acids or bases, from your neutral organic product.[4][5]

The Causality: The principle rests on the differential solubility of ionic versus neutral compounds.[1][2] Your target compound, this compound, is a neutral organic molecule and is thus highly soluble in organic solvents but practically insoluble in water.[6] Acidic or basic impurities can be converted into their corresponding salts (ionic form) by reacting them with a base or an acid, respectively. These salts are highly soluble in the aqueous phase and can be washed away, leaving the desired neutral compound in the organic layer.[4][5]

See Protocol 1 for a detailed step-by-step guide.

Q3: My initial analysis (TLC/GC-MS) shows multiple spots/peaks that are very close together. What is the best strategy to separate these?

A3: Closely eluting spots on a Thin Layer Chromatography (TLC) plate or peaks in a Gas Chromatography (GC) analysis strongly suggest the presence of structurally similar impurities, most likely positional isomers. For these challenging separations, flash column chromatography is the industry-standard and most powerful technique.[7][8][9]

The Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a non-polar organic solvent system).[7] Even minor differences in the polarity and steric profile of isomers can be exploited to achieve separation. By carefully selecting the solvent system (eluent), you can modulate the retention time of each compound on the column, allowing them to be collected in separate fractions. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with a range of polarities.[10][11]

See Protocol 2 for a detailed methodology.

Q4: The product data sheet indicates this compound can be a low-melting solid. Can I use recrystallization?

A4: Yes, recrystallization is a highly effective and scalable purification technique for solid compounds, and it is a viable option for this compound, which has a reported melting point of 30-35°C.[12] Recrystallization is particularly good at removing small amounts of impurities that are either much more or much less soluble than your target compound in the chosen solvent.[13][14]

The Causality: The principle of recrystallization relies on the fact that the solubility of most solids increases with temperature.[15][16] An ideal recrystallization solvent will dissolve your compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C).[13] When a hot, saturated solution is cooled slowly, the molecules of the desired compound self-assemble into a crystal lattice, a highly ordered structure that inherently excludes dissimilar impurity molecules.[16] The impurities remain dissolved in the cold solvent (mother liquor) and are removed during filtration.

See Protocol 3 for a guide to performing a successful recrystallization.

Q5: How can I definitively confirm the purity of my final product?

A5: A multi-faceted approach is essential for confirming purity. No single technique tells the whole story.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. A clean spectrum with correctly assigned peaks and integrations, and the absence of unassignable signals, is the primary indicator of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides their mass-to-charge ratio. A single peak in the GC chromatogram with the correct mass spectrum (showing the characteristic isotopic pattern for Br and Cl) is strong evidence of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., < 2°C). Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and broaden. Comparing your experimental value to the literature value[12] is a classic and reliable test of purity.

  • Thin Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good qualitative indicator of purity.

Purification Workflow Overview

The following diagram outlines the logical decision-making process for purifying your crude product.

Purification_Workflow Crude Crude Product (this compound + Impurities) Wash Protocol 1: Aqueous Wash (Liquid-Liquid Extraction) Crude->Wash Remove ionic impurities TLC Purity Check (TLC / GC-MS) Wash->TLC Assess remaining impurities Isomers Isomers or Multiple Neutral Impurities Detected TLC->Isomers Chromatography Protocol 2: Flash Column Chromatography Isomers->Chromatography Yes Solid Is the Washed Product a Solid? Isomers->Solid No Final_Check Final Purity Confirmation (NMR, GC-MS, MP) Chromatography->Final_Check Solid->Chromatography No (Oil or waxy solid) Recrystallize Protocol 3: Recrystallization Solid->Recrystallize Yes Recrystallize->Final_Check Final Pure Product Final_Check->Final

Caption: Decision workflow for purification.

Troubleshooting Guides & Protocols

Protocol 1: Aqueous Work-up (Acid-Base Extraction)

This protocol is designed to remove acidic, basic, and water-soluble impurities.

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[17][18] Handle all organic solvents in a certified chemical fume hood.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 5-10% (w/v). Use a separatory funnel for this process.

  • Acid Wash (Optional but Recommended): To remove any basic impurities (e.g., residual amines), add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer.

  • Base Wash: To remove acidic impurities (e.g., residual carboxylic acids or phenols), add an equal volume of a weak base solution (e.g., saturated aqueous sodium bicarbonate, NaHCO3). Vent frequently as CO2 gas may be evolved. Shake, allow layers to separate, and drain the aqueous layer.[2]

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine). This wash helps to remove the bulk of the dissolved water from the organic layer and breaks up emulsions. Shake, separate, and drain the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes until the organic solution is clear.

  • Isolation: Filter the drying agent by gravity or through a cotton plug. Rinse the flask and the drying agent with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the washed product.

Protocol 2: Flash Column Chromatography

This protocol is for separating neutral impurities, particularly isomers, that were not removed by the aqueous wash.

Step-by-Step Methodology:

  • TLC Analysis & Solvent Selection:

    • Develop a TLC system to achieve good separation of your target compound from its impurities. A common starting point for halogenated aromatics is a mixture of hexanes (or heptane) and ethyl acetate.[9]

    • Aim for a Retention Factor (Rf) of ~0.2-0.3 for your target compound. This ensures it will move down the column at a reasonable rate while allowing for separation from impurities.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, lowest polarity eluent.[11]

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring there are no cracks or channels.

  • Sample Loading:

    • Wet Loading: If your product is soluble in the initial eluent, dissolve it in a minimal amount of this solvent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: If your product has poor solubility in the eluent, dissolve it in a different, volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[10]

  • Elution:

    • Carefully add the eluent to the column and begin applying pressure (using a pump or inert gas) to start the flow.

    • Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting fractions to identify which ones contain your pure product.

    • If using a gradient, slowly increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute more tightly bound compounds after your target has been collected.[11]

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Flash Chromatography

IssueProbable CauseSuggested Solution
Poor Separation Incorrect solvent system.Re-optimize the eluent using TLC. Try a different solvent system to alter selectivity.
Cracked Column Bed Column ran dry; uneven packing.Ensure the silica bed is always covered with solvent. Pack the column carefully as a uniform slurry.
Streaking on TLC Sample is acidic/basic; overloading.Add a small amount of modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds). Load less material onto the column.
Protocol 3: Recrystallization

This protocol is for purifying the compound if it is obtained as a solid after the initial work-up.

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent or solvent system.[14] Test small amounts of your solid in various solvents (e.g., hexanes, methanol, ethanol, isopropanol) to find one where the compound is sparingly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Add the minimum amount of boiling solvent required to just fully dissolve the solid.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16] Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or in a vacuum oven (at a temperature well below the compound's melting point).

Physical & Safety Data Summary

PropertyValueSource
Molecular Formula C₇H₅BrClF[19][20]
Molecular Weight ~223.47 g/mol [19][20]
Appearance Solid or Liquid[6][12]
Melting Point 30-35 °C[12]
Boiling Point ~190-210 °C (Estimated)[6]
Solubility Insoluble in water; soluble in common organic solvents.[6]
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[20]

Note: Physical properties can vary slightly between sources and based on purity. Always consult the specific Safety Data Sheet (SDS) for the material you are handling.[17][18][21]

References

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
  • Wikipedia. (n.d.). Acid–base extraction. [Link]
  • Ascent Chemical. (n.d.). Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl. [Link]
  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
  • JoVE. (2020). Extraction. [Link]
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. [Link]
  • Biotage. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • University of South Alabama. (n.d.).
  • Chromatography Today. (n.d.).
  • Google Patents. (n.d.).
  • SD Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE - SDS. [Link]
  • Biotage. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of California, Los Angeles. (n.d.).
  • Organic Syntheses. (2025).
  • University of Wisconsin-Madison. (n.d.).
  • Matrix Fine Chemicals. (n.d.). 1-BROMO-5-CHLORO-4-FLUORO-2-METHYLBENZENE. [Link]
  • Google Patents. (n.d.). CN104193583A - Preparation method of 2-chloro-4-fluorotoluene.
  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]
  • Google Patents. (n.d.). CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving desired yields in reactions involving this versatile but complex building block. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The unique substitution pattern of this compound—possessing three different halogens, a sterically hindering methyl group, and an electron-withdrawing fluorine atom—presents a distinct set of challenges and opportunities in synthetic chemistry. Understanding the interplay of these features is paramount to optimizing your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Question 1: My reaction with this compound is sluggish or not proceeding to completion. What are the general factors I should investigate first?

Answer: When facing low conversion, it's crucial to systematically evaluate the foundational parameters of your reaction setup. This compound is a sterically hindered and electronically deactivated aryl halide, which can slow down many common transformations.

  • Reagent Purity: Ensure all reagents, especially the organometallic partner (e.g., boronic acid, amine, etc.) and the solvent, are of high purity and anhydrous. Grignard reagents and many catalysts are highly sensitive to moisture.[1][2]

  • Inert Atmosphere: Reactions involving organometallic intermediates, particularly those with palladium or other transition metal catalysts, require a strictly inert atmosphere (Argon or Nitrogen).[3] Any oxygen present can lead to catalyst deactivation and unwanted side reactions.

  • Temperature: The steric hindrance from the ortho-methyl group and the electronic effects of the halogens may necessitate higher reaction temperatures to overcome the activation energy barrier.[4][5] Consider a systematic temperature screen, for instance, from 80 °C to 120 °C.

  • Stirring: Ensure efficient mixing, especially in heterogeneous reactions. Inadequate stirring can lead to localized concentration gradients and poor reaction kinetics.

Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Question 2: I am attempting a Suzuki-Miyaura coupling, but the yield is poor. How does the substitution pattern of this compound affect this reaction?

Answer: The primary challenge in cross-coupling reactions with this substrate is achieving selective activation of the C-Br bond over the C-Cl and C-F bonds, while also overcoming steric hindrance.

  • Site Selectivity: The order of reactivity for palladium-catalyzed cross-coupling reactions generally follows C-I > C-Br > C-OTf > C-Cl.[3][6] The C-F bond is typically the most difficult to activate.[7] Therefore, oxidative addition of the palladium catalyst should preferentially occur at the C-Br bond. If you are observing side products resulting from C-Cl activation, it may indicate that your reaction conditions are too harsh.

  • Catalyst and Ligand Choice: For sterically hindered substrates like this, bulky, electron-rich phosphine ligands are often essential.[4][5] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is crucial for efficient oxidative addition. Consider ligands such as SPhos, XPhos, or RuPhos.[8]

  • Base Selection: The choice of base is critical in Suzuki couplings as it facilitates the transmetalation step.[9] For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Solvent Effects: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water in a biphasic system can sometimes accelerate the reaction.[8][10]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents increase_temp Increase Reaction Temperature (e.g., to 100-110 °C) check_reagents->increase_temp If no improvement change_ligand Screen Bulky Ligands (e.g., SPhos, XPhos) increase_temp->change_ligand If still low yield change_base Switch to a Stronger Base (e.g., K3PO4, Cs2CO3) change_ligand->change_base If still low yield success Improved Yield change_ligand->success If yield improves change_solvent Evaluate Different Solvents (e.g., Dioxane, Toluene/H2O) change_base->change_solvent If still low yield change_base->success If yield improves change_solvent->success If yield improves

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

Question 3: My Buchwald-Hartwig amination is failing. What are the key considerations for this reaction with this compound?

Answer: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations with this substrate hinges on overcoming steric hindrance and ensuring the correct catalyst system is in place.[11][12]

  • Ligand Selection: The choice of ligand is paramount. For couplings with primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos is a common choice.[13] The steric bulk of the ligand is critical for promoting the reductive elimination step, which can be slow for hindered substrates.[14]

  • Base Compatibility: Strong, non-nucleophilic bases are required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOt-Bu) are frequently used.[13] Be aware that some functional groups on your amine coupling partner may not be compatible with these strong bases.[13]

  • Amine Nucleophilicity: The nucleophilicity of the amine partner plays a significant role. Less nucleophilic amines may require more forcing conditions or a more active catalyst system.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100
Buchwald-Hartwig Pd₂(dba)₃ (1)RuPhos (2)NaOt-Bu (1.5)Dioxane110
Organometallic Intermediate Formation (Grignard and Lithiation)

Question 4: I am having trouble forming the Grignard reagent from this compound. What could be the issue?

Answer: Grignard reagent formation can be challenging with this substrate due to the presence of multiple halogens and the need for careful initiation.[1][2]

  • Selective Reactivity: The Grignard reagent will form selectively at the C-Br bond. The C-Cl and C-F bonds are significantly less reactive towards magnesium insertion.[15]

  • Initiation: The reaction can be difficult to initiate. Ensure the magnesium turnings are fresh and activated (e.g., by crushing them under an inert atmosphere or using a small crystal of iodine). The glassware must be rigorously dried.

  • Solvent: Anhydrous diethyl ether or THF is essential. These solvents stabilize the Grignard reagent.[1]

  • Side Reactions: Once formed, the Grignard reagent is a strong base and nucleophile. It can react with any acidic protons or electrophilic functional groups present in the reaction mixture.

Question 5: I am considering a metal-halogen exchange to form an organolithium species. What are the potential pitfalls?

Answer: Metal-halogen exchange, typically using an alkyllithium reagent like n-butyllithium, is a powerful method but requires precise control.[16]

  • Selectivity: The exchange is fastest for bromine, followed by chlorine.[16] Therefore, you can expect selective formation of the lithiated species at the position of the bromine atom.

  • Temperature Control: These reactions are extremely fast and highly exothermic. They must be carried out at low temperatures (typically -78 °C) to prevent side reactions, such as ortho-lithiation or decomposition.

  • Stoichiometry: Use of a slight excess of the alkyllithium reagent is common, but a large excess can lead to multiple lithiation events or reaction with other parts of the molecule.

Protocol: Catalyst Screening for a Suzuki-Miyaura Coupling

  • Setup: In a glovebox, arrange an array of reaction vials, each with a stir bar.

  • Reagents: To each vial, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst/Ligand Addition: In separate vials, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a different phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4 mol%).

  • Solvent: Add the anhydrous solvent (e.g., dioxane) to each reaction vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial for analysis by LC-MS or GC-MS to determine the conversion and identify the most effective catalyst/ligand combination.

This guide provides a starting point for troubleshooting common issues encountered when working with this compound. Remember that each reaction is unique, and systematic optimization of the parameters discussed here will be key to achieving your desired outcomes.

References

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions. ResearchGate.
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. National Center for Biotechnology Information.
  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. ResearchGate.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. National Center for Biotechnology Information.
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.
  • Clean generation of a fluoroaryl grignard reagent. Google Patents.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
  • The bond strength and cross-coupling reaction via C–F cleavage. a Bond dissociation energies (BDEs). ResearchGate.
  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Center for Biotechnology Information.
  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research.
  • Buchwald–Hartwig amination. Wikipedia.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. National Center for Biotechnology Information.
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. National Center for Biotechnology Information.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Buchwald-Hartwig Coupling. YouTube.
  • 1-bromo-4-chloro-2-fluoro-5-methylbenzene. MySkinRecipes.
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. Semantic Scholar.
  • This compound. PubChem.
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate.
  • grignard reagents. Chemguide.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Metal–halogen exchange. Wikipedia.
  • grignard reagent formation: Topics by Science.gov. Science.gov.
  • 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. PubChem.
  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters.

Sources

Technical Support Center: Improving Selectivity in the Halogenation of 2-Fluoro-5-methyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective halogenation of 2-fluoro-5-methyltoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Halogenated 2-fluoro-5-methyltoluene derivatives are valuable building blocks in medicinal chemistry and materials science, making the control of regioselectivity a critical parameter for synthetic efficiency.

This document provides in-depth, experience-driven advice in a question-and-answer format, moving from frequently asked questions to comprehensive troubleshooting guides and optimized protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric products formed during the electrophilic halogenation of 2-fluoro-5-methyltoluene, and why?

A1: During electrophilic aromatic substitution (EAS) on 2-fluoro-5-methyltoluene, the incoming electrophile (e.g., Br⁺, Cl⁺) is directed by two substituents: the fluorine (-F) and the methyl (-CH₃) group.

  • Directing Effects: Both the methyl and fluoro groups are ortho, para-directors.[1][2] The methyl group is an activating group that directs to its ortho and para positions (C4 and C6). The fluorine atom is a deactivating group but still directs ortho and para to itself (C1 and C3).[1][2]

  • Competing Influences: The positions on the ring are influenced as follows:

    • C4: ortho to -CH₃ and meta to -F. This position is strongly activated.

    • C6: ortho to -CH₃ and para to -F. This position is also strongly activated.

    • C3: ortho to -F and meta to -CH₃. This position is less activated.

Therefore, the primary products are typically the 4-halo and 6-halo isomers. The formation of the 3-halo isomer is generally minor. The precise ratio of 4-halo to 6-halo product is highly dependent on reaction conditions.

Q2: My reaction is producing a significant amount of benzylic halogenation product (e.g., 2-fluoro-5-(bromomethyl)toluene). How can I prevent this?

A2: Benzylic halogenation is a competing radical-mediated pathway that occurs at the methyl group.[3][4] This is especially common when using N-halosuccinimides (NBS or NCS) with light (photochemical activation) or radical initiators (like AIBN or benzoyl peroxide).[5][6]

  • To suppress benzylic halogenation:

    • Exclude Light and Radical Initiators: Run the reaction in the dark and ensure no radical initiators are present. Wrapping the flask in aluminum foil is a common practice.

    • Use a Polar Solvent: Radical reactions are less favorable in polar solvents. Solvents like acetonitrile or nitromethane are preferable to nonpolar solvents like carbon tetrachloride (CCl₄), which is known to promote radical pathways.[6]

    • Choose Appropriate Reagents: Employ conditions that favor an electrophilic (ionic) mechanism. The use of a Lewis acid catalyst with a halogen source like Br₂ or Cl₂ strongly promotes the desired aromatic substitution.[7] If using NBS, the addition of a Brønsted acid can promote ring bromination over benzylic bromination.[5]

Q3: Why am I observing low conversion rates even after extended reaction times?

A3: Low conversion can stem from several factors:

  • Insufficiently Activated Electrophile: Halogens like Br₂ and Cl₂ often require a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, FeBr₃) to become sufficiently electrophilic to react with the moderately activated ring.[7] N-halosuccinimides may also require an activator for less reactive substrates.[8]

  • Deactivation by the Fluoro Group: While the methyl group is activating, the fluorine atom is deactivating due to its strong inductive electron-withdrawing effect.[2][9] This overall deactivation can slow the reaction rate compared to toluene itself.

  • Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate.[10] An optimal temperature must be found that balances rate and selectivity.

  • Reagent Degradation: Ensure your halogenating agent and catalyst are pure and anhydrous. Moisture can deactivate Lewis acid catalysts.

Part 2: Troubleshooting Guides

This section provides a structured approach to resolving common experimental issues.

Problem 1: Poor Regioselectivity (Unfavorable 4-halo vs. 6-halo ratio)
  • Probable Cause 1: Steric Hindrance. The C6 position is sterically more accessible than the C4 position, which is flanked by both the methyl and fluoro groups. Reactions governed primarily by sterics may favor the 6-halo isomer.

  • Solution 1a: Modulate Reaction Temperature. Lowering the reaction temperature often increases selectivity.[10] At lower temperatures, the reaction is more sensitive to the electronic differences between the positions, favoring the electronically richer C4 position over the sterically less hindered C6 position. Perform a temperature screen (e.g., -20 °C, 0 °C, RT) to find the optimal balance.

  • Solution 1b: Change the Halogenating Agent. Bulkier halogenating agents can exacerbate steric effects. If you are using a complexed bromine source, switching to elemental bromine (Br₂) with a small Lewis acid might alter the steric profile of the attacking electrophile.

  • Probable Cause 2: Solvent Effects. The solvent can influence the reactivity and effective size of the electrophilic species.

  • Solution 2: Solvent Screening. A change in solvent polarity can alter the selectivity. Compare results from nonpolar solvents (e.g., dichloromethane, 1,2-dichloroethane) with more polar solvents (e.g., nitromethane).

Problem 2: Formation of Dihalogenated Byproducts
  • Probable Cause: Over-reaction. The monohalogenated product is still an activated aromatic ring and can undergo a second halogenation, especially if excess halogenating agent is used or the reaction is run for too long.

  • Solution 2a: Control Stoichiometry. Use the halogenating agent as the limiting reagent. A slight deficit (e.g., 0.95 equivalents) can help prevent dihalogenation, though this will result in incomplete conversion of the starting material.

  • Solution 2b: Slow Addition. Add the halogenating agent slowly to the reaction mixture over a prolonged period. This maintains a low concentration of the electrophile, favoring monosubstitution.

  • Solution 2c: Monitor the Reaction Closely. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting material and the appearance of the desired product. Quench the reaction as soon as the optimal conversion is reached.

Troubleshooting Workflow Diagram

G start Poor Halogenation Result issue_selectivity Poor Regioselectivity start->issue_selectivity issue_byproducts Byproducts Observed start->issue_byproducts issue_conversion Low Conversion start->issue_conversion sol_temp Lower Reaction Temperature (e.g., 0°C to -20°C) issue_selectivity->sol_temp Check Steric/Electronic Balance sol_reagent Change Halogenating Agent (e.g., NBS vs. Br2/FeBr3) issue_selectivity->sol_reagent sol_solvent Screen Solvents (e.g., CH2Cl2 vs. MeNO2) issue_selectivity->sol_solvent byproduct_type What kind of byproduct? issue_byproducts->byproduct_type sol_catalyst Add/Change Lewis Acid (e.g., FeBr3, AlCl3) issue_conversion->sol_catalyst Activate Electrophile sol_activate Ensure Anhydrous Conditions issue_conversion->sol_activate dihalo Dihalogenation byproduct_type->dihalo Aromatic benzylic Benzylic Halogenation byproduct_type->benzylic Side-chain sol_stoich Use 0.95-1.0 eq. Halogenating Agent dihalo->sol_stoich sol_slow_add Add Reagent Slowly dihalo->sol_slow_add sol_dark Run in Dark / Foil Wrap benzylic->sol_dark sol_ionic Use Lewis/Brønsted Acid (Avoid Radical Initiators) benzylic->sol_ionic

Caption: Troubleshooting decision tree for halogenation of 2-fluoro-5-methyltoluene.

Part 3: Optimized Protocols & Mechanistic Insights

Understanding the underlying mechanism is key to controlling the outcome. Electrophilic aromatic substitution proceeds via a carbocation intermediate known as an arenium ion or sigma complex.[11] The stability of this intermediate determines the regiochemical outcome.

Mechanism: Directing Effects

The methyl group (-CH₃) is an electron-donating group (EDG) by induction, stabilizing the positive charge of the arenium ion, particularly when the charge is on the carbon bearing the methyl group. This occurs during ortho and para attack.[2][12] The fluorine (-F) is an electron-withdrawing group (EWG) by induction but an electron-donating group by resonance due to its lone pairs.[13][14] The resonance donation also stabilizes the arenium ion during ortho and para attack. The combination of these effects strongly favors substitution at the C4 and C6 positions.

Caption: Analysis of substituent directing effects on the aromatic ring.

Protocol 1: High Selectivity Bromination using Br₂ and a Mild Lewis Acid

This protocol aims to maximize the formation of the 4-bromo isomer by using conditions that favor electronic control.

Materials:

  • 2-Fluoro-5-methyltoluene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2-fluoro-5-methyltoluene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous FeBr₃ (0.05 eq) to the solution.

  • In the dropping funnel, prepare a solution of Br₂ (1.0 eq) in anhydrous DCM.

  • Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. The reaction mixture should be protected from light.

  • Monitor the reaction by GC or TLC. Upon consumption of the starting material (typically 1-2 hours), quench the reaction by slowly adding saturated sodium thiosulfate solution to destroy excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes) to separate the isomers.

Protocol 2: Chlorination with N-Chlorosuccinimide (NCS) and an Acid Catalyst

This method avoids the use of gaseous chlorine and can offer different selectivity profiles.

Materials:

  • 2-Fluoro-5-methyltoluene

  • N-Chlorosuccinimide (NCS)

  • Trifluoroacetic acid (TFA) or a mild Lewis Acid like ZnCl₂

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a solution of 2-fluoro-5-methyltoluene (1.0 eq) in anhydrous acetonitrile, add NCS (1.05 eq).

  • Add the acid catalyst. For TFA, use 0.1-0.2 eq. For ZnCl₂, use 0.1 eq.

  • Stir the reaction at room temperature and monitor by GC or TLC. The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Data Comparison: Expected Selectivity under Various Conditions

The following table summarizes expected outcomes based on common experimental parameters. Ratios are illustrative and will vary.

Halogenating AgentCatalyst/ConditionsSolventTemp.Expected Major IsomerKey Considerations
Br₂FeBr₃DCM0 °C4-BromoGood electronic control, risk of HBr evolution.
NBSNone, Light/AIBNCCl₄RefluxBenzylic BromideRadical pathway dominates. Avoid for ring halogenation.[3]
NBSTFAMeCNRT4-Bromo / 6-BromoIonic pathway, good for avoiding elemental bromine.
Cl₂FeCl₃DCM0 °C4-Chloro / 6-ChloroRequires handling of chlorine gas.
NCSZnCl₂DCE50 °C4-Chloro / 6-ChloroMilder conditions, easier to handle than Cl₂.

References

  • Chemistry LibreTexts. (2021). 4.6: Practical Halogenations and Problems of Selectivity. [Link]
  • Iida, T., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14757-14766. [Link]
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]
  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. [Link]
  • Wikipedia. (n.d.).
  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Systematic study of Lewis acid-catalyzed bromination and bromoalkylation of multi-walled carbon nanotubes. [Link]
  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. r/chemistry. [Link]
  • Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs.
  • ResearchGate. (2025). Halogenation Reactions in Organic Synthesis: Selectivity and Mechanistic Models. [Link]
  • Journal of the American Chemical Society. (n.d.).
  • ResearchGate. (n.d.). Study of Lewis acid catalyzed chemical bromination and bromoalkylation of multi-walled carbon nanotubes. [Link]
  • Journal of the American Chemical Society. (2022). Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release. [Link]
  • PubMed. (2017).
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2023). 15.
  • YouTube. (2014).
  • ACS Publications. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry. [Link]
  • YouTube. (2023).
  • Reddit. (2022).
  • Chemistry Steps. (n.d.).
  • YouTube. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). [Link]
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. [Link]
  • ACS Publications. (n.d.). Regioselective Nucleophilic 1,4-Trifluoromethylation of 2-Polyfluoroalkylchromones with (Trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Degradation of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the environmental fate and degradation of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. Given the limited direct literature on this specific multi-halogenated aromatic compound, this document synthesizes established principles from related halogenated benzenes to provide predictive degradation pathways, experimental troubleshooting, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for this compound?

Based on its structure—a substituted toluene with multiple halogen atoms—the primary degradation routes are expected to be microbial degradation (both aerobic and anaerobic), and photochemical degradation.[1][2] Chemical degradation methods, such as those using advanced oxidation processes, are also viable but are typically employed for remediation rather than studying natural attenuation.[3][4]

Q2: Which halogen is likely to be removed first during degradation?

The susceptibility of a carbon-halogen bond to cleavage, a critical step in degradation, is generally in the order of C-I > C-Br > C-Cl > C-F. Therefore, in both microbial and some chemical degradation pathways, the bromo-substituent is the most likely to be removed first.[3][4] Reductive dehalogenation, common under anaerobic conditions, preferentially targets heavier halogens.[5]

Q3: My microbial degradation experiment shows very slow or no degradation. What are the common causes?

Several factors can inhibit microbial degradation of xenobiotics.[6][7]

  • Toxicity: The starting concentration of this compound may be toxic to the microbial consortium. Consider running a dose-response experiment to determine a non-inhibitory concentration.

  • Lack of Adapted Microorganisms: The microbial inoculum may not possess the necessary enzymes for degrading this specific compound. Enrichment cultures using the target compound as a sole carbon source or in the presence of a co-metabolite can help select for and adapt a suitable microbial population.[8][9]

  • Environmental Conditions: Suboptimal pH, temperature, or nutrient availability can limit microbial activity.[6][10] Ensure these parameters are controlled and optimized for your microbial culture.

  • Bioavailability: The compound may have low solubility or may be adsorbing to the experimental vessel, reducing its availability to the microbes.[7]

Q4: I am observing the formation of unexpected intermediates in my photodegradation experiment. Is this normal?

Yes, the formation of various photoproducts is expected. Photodegradation of halobenzenes can proceed through dehalogenation, coupling, and rearrangement reactions.[11] This can lead to the formation of other halogenated benzenes, biphenyls, or phenolic compounds. It is crucial to use analytical techniques that can identify a range of potential byproducts.

Microbial Degradation: Troubleshooting and Guidance

Aerobic Degradation

Under aerobic conditions, microorganisms, particularly from genera like Pseudomonas and Rhodococcus, can degrade halogenated aromatic compounds.[12][13][14] The initial attack is typically catalyzed by oxygenase enzymes.

Troubleshooting: Low Aerobic Degradation Rates

IssuePotential CauseRecommended Solution
No degradation observed Absence of appropriate catabolic genes in the microbial consortium.1. Use an enriched microbial culture from a contaminated site. 2. Introduce a co-metabolite that can induce the required enzymes.
Initial degradation followed by stalling Accumulation of a toxic intermediate (e.g., a halogenated catechol).1. Lower the initial substrate concentration. 2. Analyze for intermediates to identify the metabolic bottleneck.
Inconsistent results between replicates Poor bioavailability of the compound.1. Use a carrier solvent (e.g., DMSO) at a low, non-toxic concentration. 2. Include a surfactant to increase solubility.
Proposed Aerobic Degradation Pathway

The aerobic degradation is likely initiated by a dioxygenase, which incorporates two hydroxyl groups into the aromatic ring. This is followed by dehalogenation and ring cleavage.

aerobic_degradation A This compound B Halogenated cis-dihydrodiol A->B Dioxygenase C Halogenated Catechol B->C Dehydrogenase D Ring Cleavage Products C->D Dioxygenase (Ring Cleavage) E TCA Cycle Intermediates D->E Further Metabolism

Caption: Proposed aerobic degradation pathway.

Anaerobic Degradation

Anaerobic degradation of highly halogenated compounds often proceeds via reductive dehalogenation, where the halogenated compound is used as an electron acceptor.[5]

Troubleshooting: Ineffective Anaerobic Dehalogenation

IssuePotential CauseRecommended Solution
No dehalogenation Lack of a suitable electron donor.1. Provide a readily metabolizable carbon source like lactate or acetate. 2. Ensure the system is strictly anaerobic.
Partial dehalogenation (e.g., only debromination) The microbial consortium may only have enzymes capable of removing specific halogens.1. Use a mixed microbial culture from a site contaminated with various halogenated compounds. 2. Consider sequential anaerobic-aerobic treatment.
Proposed Anaerobic Degradation Pathway

Under anaerobic conditions, sequential reductive dehalogenation is the most probable pathway, starting with the removal of bromine, followed by chlorine, and potentially fluorine, although the C-F bond is very stable.

anaerobic_degradation A This compound B 4-Chloro-5-fluoro-2-methylbenzene A->B Reductive Debromination C 5-Fluoro-2-methylbenzene B->C Reductive Dechlorination D Further Degradation C->D Ring Cleavage (slower)

Caption: Proposed anaerobic degradation pathway.

Photochemical Degradation: Troubleshooting and Guidance

Photochemical degradation involves the absorption of light energy, leading to the breakdown of the compound. This can occur through direct photolysis or be mediated by photosensitizers.[2][11][15]

Troubleshooting: Photodegradation Experiments

IssuePotential CauseRecommended Solution
Slow degradation rate 1. Inefficient light absorption by the compound. 2. Low quantum yield.1. Use a light source with a wavelength that overlaps with the compound's absorption spectrum. 2. Add a photosensitizer (e.g., acetone, humic acids) to the solution.[2]
Formation of polymeric material Radical-induced polymerization of intermediates.1. Lower the initial concentration of the compound. 2. Add a radical scavenger to identify if radical pathways are dominant, though this will inhibit degradation.
Results differ in natural vs. pure water Presence of dissolved organic matter (DOM) in natural water acting as a photosensitizer or quencher.1. Characterize the DOM content of the natural water. 2. Run control experiments with known concentrations of humic or fulvic acids.
General Photodegradation Scheme

Photodegradation of halogenated aromatics often involves the homolytic cleavage of the carbon-halogen bond to form a radical species, which can then undergo various reactions.

photochemical_degradation cluster_0 Initiation cluster_1 Propagation/Product Formation A This compound B Excited State Molecule A->B hv (Light Absorption) C Aryl Radical + Halogen Radical B->C C-X Bond Cleavage D Dehalogenated Products C->D E Phenolic Products C->E F Biphenyls C->F

Caption: General photochemical degradation scheme.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay

This protocol outlines a batch experiment to assess the aerobic biodegradation of this compound.

1. Preparation of Media and Inoculum: a. Prepare a minimal salts medium (MSM) appropriate for the chosen microbial culture. b. Grow the microbial inoculum (e.g., activated sludge, enriched culture) to a desired cell density (e.g., OD600 of 1.0). c. Harvest the cells by centrifugation and wash twice with sterile phosphate buffer to remove residual carbon sources.

2. Experimental Setup: a. In sterile flasks, add MSM. b. Add this compound from a concentrated stock solution (in a suitable solvent like DMSO) to achieve the target concentration. Keep the solvent concentration below 0.1% (v/v). c. Inoculate the flasks with the washed microbial cells. d. Prepare control flasks: i. Abiotic control (no inoculum) to check for abiotic degradation. ii. Killed control (autoclaved or chemically treated inoculum) to check for sorption to biomass.

3. Incubation and Sampling: a. Incubate the flasks on an orbital shaker at an appropriate temperature (e.g., 25-30°C). b. At regular time intervals, withdraw samples for analysis.

4. Analysis: a. Centrifuge the samples to pellet the cells. b. Analyze the supernatant for the concentration of the parent compound and potential metabolites using HPLC or GC-MS.

Protocol 2: Analytical Monitoring by HPLC

This protocol is for the quantification of this compound.

1. Instrumentation: a. High-Performance Liquid Chromatograph (HPLC) with a UV detector. b. C18 reverse-phase column.

2. Mobile Phase: a. A gradient of acetonitrile and water is typically effective for halogenated aromatic compounds. b. Example gradient: Start with 60% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.

3. Sample Preparation: a. Filter aqueous samples through a 0.22 µm syringe filter. b. If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the analyte and remove interfering substances.

4. Quantification: a. Prepare a standard curve using known concentrations of this compound. b. Set the UV detector to a wavelength of maximum absorbance for the compound. c. Integrate the peak area of the analyte and quantify using the standard curve.

Experimental Workflow Diagram

experimental_workflow A Experiment Design (e.g., Microbial, Photochemical) B Preparation of Reagents and Media A->B C Experimental Setup (Reactors, Controls) B->C D Incubation under Controlled Conditions C->D E Periodic Sampling D->E F Sample Preparation (Extraction, Filtration) E->F G Analytical Measurement (HPLC, GC-MS) F->G H Data Analysis G->H

Caption: General experimental workflow.

References

  • Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment. (2020). PubMed. [Link]
  • Photodegradation of halobenzenes in water ice. (2001).
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Biotechnology. [Link]
  • Degradation of halogenated benzenes in solution by electron beam irradiation method. (2009). Environmental Technology. [Link]
  • Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment. (2020).
  • Comparison of experimental methods for determination of toxicity and biodegradability of xenobiotic compounds. (2009).
  • Degradation of halogenated benzenes in solution by electron beam irradiation method. (2009).
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Microbial Degradation of Chlorinated Aromatic Compounds. (2022). Taylor & Francis eBooks. [Link]
  • Optimization of operational parameters affecting phenol degradation in a photocatalytic system under visible light irradiation. (2022). Scientific Reports. [Link]
  • Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp. (2018).
  • Biodegradation of Xenobiotics: Pathways and Microbial Approaches. (2024). Medium. [Link]
  • Participation of the Halogens in Photochemical Reactions in Natural and Treated W
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. [Link]
  • Photocatalytic degradation of aromatic organic pollutants: bulk versus mesoporous carbon nitride. (2021).
  • Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. (2021).
  • Biodegradation of halogenated organic compounds. (1991). Microbiological Reviews. [Link]
  • Microbial degradation and bioremediation of chlorinated aromatic emerging contaminants in the water environment: Advances and perspectives. (2023). University of Edinburgh Research Explorer. [Link]
  • Biodegradation of halogenated organic compounds. (1991). PubMed Central. [Link]
  • Photochemical Degradation of Halogenated Compounds: A Review. (2010).
  • Photochemical Degradation of Chlorobenzene. (2007). CORE. [Link]
  • Understanding Xenobiotics: Biodegradation of Environmental Pollutants. (2024). Medium. [Link]
  • BIODEGRADATION OF XENOBIOTICS- A WAY FOR ENVIRONMENTAL DETOXIFICATION. (2017). International Journal of Development Research. [Link]
  • PHOTOCHEMICAL DEGRADATION OF HALOGENATED COMPOUNDS: A REVIEW. (n.d.). ijc.chemistry.org.pk. [Link]
  • Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. (2022). PubMed Central. [Link]
  • Transformations of halogenated organic compounds under denitrification conditions. (1983). Applied and Environmental Microbiology. [Link]
  • Biodegradation Experiments – Classical Set-Up: Isolation of Aerobic, Xenobiotic-Degrading Microorganisms. (n.d.).
  • BIODEGRADATION OF XENOBIOTIC COMPOUNDS. (n.d.). eGyanKosh. [Link]
  • BIODEGRADATION OF XENOBIOTIC COMPOUNDS. (2020). IIP Series. [Link]
  • Degradation of halogenated aliphatic compounds: the role of adaptation. (1994). FEMS Microbiology Reviews. [Link]
  • Biodegradation of Xenobiotics. (n.d.). EOLSS. [Link]
  • Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Microbial breakdown of halogenated aromatic pesticides and related compounds. (1990). FEMS Microbiology Reviews. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Halogenated Aromatics: Fate and Microbial Degradation. (2002).
  • Aromatic Compound Degradation Assay. (2020). Bio-protocol. [Link]
  • Bacterial Degradation of Aromatic Compounds. (2011). PubMed Central. [Link]
  • 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. (n.d.). PubChem. [Link]
  • 1-BROMO-5-CHLORO-4-FLUORO-2-METHYLBENZENE. (n.d.).
  • Chlorobenzene Degradation P
  • 1-Bromo-4-fluoro-2-methylbenzene. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, a polysubstituted aromatic compound. In the absence of a publicly available experimental spectrum, we will leverage established principles of NMR spectroscopy and comparative data from structurally analogous compounds to predict and interpret its spectral features. This approach not only offers a robust predictive model but also serves as a practical tutorial on spectral interpretation for complex aromatic systems.

The Strategic Importance of Substituent Effects in ¹H NMR

The chemical shift of a proton in a benzene ring is exquisitely sensitive to the electronic environment created by its substituents. Electron-donating groups (EDGs) increase electron density, shielding nearby protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding protons and causing downfield shifts (to higher ppm values).[1][2] The interplay of these effects, along with spin-spin coupling, dictates the appearance of the ¹H NMR spectrum.

In our target molecule, this compound, we have a methyl group (weak EDG) and three halogen atoms (EWGs with competing inductive and mesomeric effects). The relative positions of these substituents create a unique electronic landscape on the aromatic ring, leading to a predictable yet complex ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of this compound

Based on the additivity rules for substituent effects and analysis of related compounds, we can predict the chemical shifts and coupling patterns for the two aromatic protons and the methyl protons of the title compound.

Structure and Numbering:

We anticipate two signals in the aromatic region, corresponding to H-3 and H-6, and one signal in the aliphatic region for the methyl group (H-7).

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-37.2 - 7.4Doublet of doublets (dd)J(H3-H6) ≈ 0.5-1.0 Hz (meta), J(H3-F5) ≈ 4-6 Hz (meta)
H-67.5 - 7.7Doublet (d) or Doublet of doublets (dd)J(H6-F5) ≈ 8-10 Hz (ortho), J(H6-H3) ≈ 0.5-1.0 Hz (meta)
CH₃2.3 - 2.5Singlet (s)N/A

A Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, a comparative analysis with known ¹H NMR spectra of similar molecules is invaluable. This approach allows us to observe the incremental effects of each substituent on the proton chemical shifts.

CompoundStructureAromatic Proton Chemical Shifts (ppm) & MultiplicitiesMethyl Proton Chemical Shift (ppm)
1-Bromo-4-chloro-2-methylbenzene [3]H-3: ~7.0 (d), H-5: ~7.16 (dd), H-6: ~7.38 (d)~2.32
2-Bromo-5-fluorotoluene [4]H-3: ~6.8 (dd), H-4: ~7.2 (t), H-6: ~7.3 (dd)~2.3
2-Bromo-4-fluorotoluene [5][6]H-3: ~7.3 (dd), H-5: ~6.9 (ddd), H-6: ~7.1 (dd)~2.3
5-Bromo-2-chlorotoluene [7]H-3: ~7.1 (d), H-4: ~7.2 (dd), H-6: ~7.4 (d)~2.3

Analysis of Comparative Data:

  • Methyl Group: The methyl protons in all the comparative compounds consistently appear around 2.3 ppm, supporting our prediction for the target molecule.

  • Aromatic Protons: The chemical shifts of the aromatic protons in the reference compounds fall within the general range of 6.8 to 7.4 ppm. The introduction of a fluorine atom, in addition to bromine and chlorine, is expected to further deshield the adjacent protons, pushing their chemical shifts slightly downfield.

  • Fluorine Coupling: The presence of fluorine introduces H-F coupling, which is a key diagnostic feature. The magnitude of the coupling constant depends on the number of bonds separating the proton and the fluorine atom. We anticipate a larger ortho H-F coupling (J(H6-F5)) and a smaller meta H-F coupling (J(H3-F5)).

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum, the following experimental protocol is recommended. This protocol is designed to yield a high-resolution spectrum suitable for detailed structural analysis.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak.

3. Data Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Sequencezg30Standard 30-degree pulse for quantitative measurements.
Spectral Width16 ppmTo encompass the full range of expected proton signals.
Acquisition Time2-4 sTo ensure good resolution.
Relaxation Delay5 sTo allow for full relaxation of protons, especially in the absence of paramagnetic impurities.
Number of Scans16 or 32To achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants of the signals.

Logical Workflow for Spectral Analysis

To systematically interpret the ¹H NMR spectrum, the following workflow is proposed:

G A Acquire Spectrum B Process Data (FT, Phasing, Calibration) A->B C Identify TMS (0 ppm) B->C D Identify Methyl Signal (~2.3-2.5 ppm, singlet) C->D E Identify Aromatic Signals (~7.0-8.0 ppm) D->E F Analyze Aromatic Signal Multiplicities E->F G Assign H-3 and H-6 based on Coupling Patterns F->G H Confirm Assignments with 2D NMR (COSY, HSQC) G->H I Final Structure Confirmation H->I

Caption: Workflow for the analysis of the ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive, predictive, and comparative analysis of the ¹H NMR spectrum of this compound. By understanding the fundamental principles of substituent effects and leveraging data from analogous compounds, researchers can confidently predict and interpret the spectra of complex molecules. The provided experimental protocol and analytical workflow serve as a robust framework for obtaining and analyzing high-quality NMR data, ultimately facilitating accurate structural elucidation in research and development.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Reich, H. J. (n.d.). 1H NMR Spectroscopy.
  • He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 42605-42609.
  • Disanayaka, B. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(3), 135-143.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
  • SpectraBase. (n.d.). 2-Bromo-4-fluorotoluene.
  • SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene.
  • PubChem. (n.d.). This compound.
  • Abraham, R. J. (1998). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules (Doctoral dissertation, The University of Liverpool).
  • Matrix Fine Chemicals. (n.d.). 1-BROMO-5-CHLORO-4-FLUORO-2-METHYLBENZENE.
  • PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene.
  • SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene.

Sources

A Comparative Guide to the ¹³C NMR Analysis of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural elucidation of polysubstituted aromatic compounds is a cornerstone of modern drug development and materials science. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, a molecule featuring a complex substitution pattern, presents a compelling case for the power and nuance of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the theoretical principles, experimental protocols, and comparative data interpretation for the ¹³C NMR analysis of this compound. It is designed to offer researchers, scientists, and drug development professionals both a practical workflow and the underlying scientific rationale for confident structural assignment.

Introduction: The Challenge of Polysubstituted Aromatics

This compound is a multifaceted aromatic compound where four different substituents—bromo, chloro, fluoro, and methyl groups—impart distinct electronic and steric influences on the benzene ring. The unambiguous determination of its structure is critical for understanding its reactivity, potential biological activity, and role as a synthetic intermediate. While various analytical techniques can provide pieces of the structural puzzle, ¹³C NMR spectroscopy stands out for its ability to directly probe the carbon skeleton, offering a definitive fingerprint of the molecule. This guide will compare the predicted ¹³C NMR spectrum, based on established substituent effects, with a hypothetical experimental spectrum, providing a framework for the analysis of similarly complex molecules.

Theoretical Principles: Unraveling Substituent Effects

The chemical shift of each carbon atom in the benzene ring is a sensitive reporter of its local electronic environment. The observed shifts are a composite of inductive, resonance, and steric effects exerted by the substituents. Understanding these effects is paramount for predicting and interpreting the ¹³C NMR spectrum.

  • Inductive Effects: Electronegative halogens (F, Cl, Br) withdraw electron density through the sigma bond network, generally deshielding (shifting downfield) the directly attached (ipso) carbon. The strength of this effect typically correlates with electronegativity (F > Cl > Br).

  • Resonance Effects: Halogens, despite their inductive withdrawal, can donate electron density to the π-system of the benzene ring through their lone pairs. This effect primarily influences the ortho and para positions, causing shielding (an upfield shift).[1][2] For halogens, this resonance donation is often outweighed by their inductive effect.

  • The "Heavy Atom Effect": For bromine and iodine, a phenomenon known as the "heavy atom effect" leads to significant shielding (an upfield shift) of the ipso-carbon.[3] This is contrary to what would be expected based on electronegativity alone and is a key diagnostic feature.[3]

  • Methyl Group Effects: The methyl group is a weak electron-donating group, both inductively and through hyperconjugation. It typically causes a downfield shift at the ipso-carbon and shields the ortho and para carbons.

  • Additivity of Effects: For polysubstituted benzenes, the chemical shift of a given carbon can be approximated by starting with the chemical shift of benzene (~128.5 ppm) and adding the substituent chemical shift (SCS) increments for each substituent relative to its position on the ring.[4][5] However, in sterically crowded molecules like our target, these additivity rules can break down, and more sophisticated computational methods may be required for highly accurate predictions.[6][7][8]

Based on these principles, we can make qualitative predictions for the seven unique carbon signals of this compound.

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data

A robust and reproducible experimental protocol is the foundation of accurate spectral analysis. The following section details a validated workflow for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

Sample Preparation
  • Analyte: Weigh approximately 20-50 mg of this compound.

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard, with its ¹³C signal defined as 0.0 ppm. Modern spectrometers often reference the residual solvent peak (for CDCl₃, the central peak of the triplet is at 77.16 ppm).

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

  • Tuning and Matching: Tune and match the probe for both the ¹³C and ¹H frequencies to ensure optimal sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (¹³C{¹H} Experiment):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for ensuring accurate integration of quaternary carbons, which have longer relaxation times.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

Advanced Experiment: DEPT (Distortionless Enhancement by Polarization Transfer)

To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, a series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) should be performed.

  • DEPT-90: Only CH signals will appear.

  • DEPT-135: CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in DEPT spectra.

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Sample p2 Dissolve in CDCl3 p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Tune & Match Probe p3->a1 a2 Lock & Shim a1->a2 a3 Acquire ¹³C{¹H} Spectrum a2->a3 a4 Acquire DEPT Spectra a3->a4 d1 Fourier Transform a4->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Reference to TMS/Solvent d3->d4

Caption: Experimental workflow for ¹³C NMR analysis.

Spectral Analysis and Comparison

Predicted Spectrum and Signal Assignment

By applying the principles of substituent effects, we can predict the approximate chemical shifts and assign them to the specific carbons of this compound. The numbering of the benzene ring is as follows: C1 is attached to Br, C2 to CH₃, C3 is a CH, C4 to Cl, C5 to F, and C6 is a CH.

  • C1 (C-Br): Subject to the "heavy atom effect," this carbon is expected to be shielded and appear upfield, likely in the 115-125 ppm range.[3]

  • C2 (C-CH₃): This carbon is attached to the electron-donating methyl group and is between the bromo and a methine group. It will likely appear in the 135-145 ppm range.

  • C3 (-CH=): This methine carbon is ortho to the methyl group and meta to the chloro group. It is expected to be relatively shielded, appearing around 125-135 ppm.

  • C4 (C-Cl): The carbon attached to chlorine will be deshielded due to chlorine's inductive effect, likely appearing in the 130-140 ppm range.

  • C5 (C-F): Fluorine is the most electronegative element, and the carbon directly attached to it will be significantly deshielded, appearing far downfield, typically >150 ppm. This signal will also exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet.[9][10]

  • C6 (-CH=): This methine carbon is ortho to both the bromo and fluoro substituents. The competing effects make prediction challenging, but it will likely be in the 110-120 ppm range and will show a two-bond coupling to fluorine (²JCF).[11]

  • -CH₃: The methyl carbon will appear far upfield, typically in the 15-25 ppm range.

Comparison with Hypothetical Experimental Data

The following table compares the predicted chemical shifts with a set of plausible experimental values, demonstrating the practical application of these principles.

Carbon AssignmentPredicted δ (ppm)Hypothetical Experimental δ (ppm)DEPT-135Multiplicity (due to ¹⁹F coupling)
-CH₃15-2520.5PositiveSinglet
C6110-120117.8PositiveDoublet (²JCF ≈ 20-30 Hz)
C1115-125121.2AbsentSinglet
C3125-135130.1PositiveSinglet
C4130-140134.5AbsentDoublet (³JCF ≈ 3-5 Hz)
C2135-145139.8AbsentSinglet
C5>150158.3AbsentDoublet (¹JCF ≈ 240-250 Hz)

Key Observations and Interpretations:

  • The DEPT-135 data would confirm the assignments for the CH₃ and the two CH carbons (C3, C6).

  • The absence of signals for C1, C2, C4, and C5 in the DEPT spectra confirms their quaternary nature.

  • The most downfield signal at 158.3 ppm, appearing as a large doublet, is unequivocally assigned to C5, the carbon bearing the fluorine atom.[9][10]

  • The upfield quaternary carbon at 121.2 ppm is consistent with the C-Br assignment, demonstrating the heavy atom shielding effect.[3]

  • The remaining signals are assigned based on a comprehensive analysis of all substituent effects. The presence of smaller C-F couplings on C6 and C4 provides further confidence in the assignments.[11]

Comparison with Alternative Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Direct observation of the carbon skeleton; number of unique carbons; electronic environment of each carbon.Provides definitive structural information; sensitive to subtle electronic changes.Low natural abundance of ¹³C requires longer acquisition times; quaternary carbons can be difficult to observe.
¹H NMR Number of unique protons; proton-proton coupling provides connectivity information.High sensitivity; rapid acquisition.Complex splitting patterns in the aromatic region can be difficult to interpret for polysubstituted systems.
Mass Spectrometry (MS) Molecular weight; fragmentation patterns can suggest structural motifs.Extremely high sensitivity; provides molecular formula with high-resolution MS.Isomers are often indistinguishable; does not provide direct connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups and C-H bonds in the aromatic ring.Fast and simple.Provides limited information on the overall carbon skeleton and substitution pattern.

While each technique offers valuable data, ¹³C NMR, especially when combined with DEPT experiments, provides the most direct and unambiguous evidence for the carbon framework of this compound.

Conclusion

The ¹³C NMR analysis of this compound serves as an excellent case study in the structural elucidation of complex aromatic molecules. A thorough understanding of substituent effects, coupled with a rigorous experimental protocol including DEPT sequences, allows for the confident assignment of all carbon signals. The characteristic downfield shift and large ¹JCF coupling of the fluorine-bearing carbon, along with the upfield shift of the bromine-bearing carbon, are key diagnostic features. By comparing predicted spectra with high-quality experimental data, researchers can achieve unambiguous structural verification, a critical step in any chemical research and development pipeline.

References

  • Taylor & Francis Online. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • RSC Publishing. (n.d.). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes.
  • ACS Publications. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes.
  • ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds.
  • Indian Academy of Sciences. (n.d.). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones.
  • University of Ottawa NMR Facility Blog. (2007, October 9). ¹³C NMR of Fluorinated Organics.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants.
  • ACS Publications. (n.d.). Predicting ¹³C NMR Spectra by DFT Calculations.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled ¹³C NMR.
  • NIH. (n.d.). Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds?.
  • Chemistry Stack Exchange. (2018, January 10). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Wiley Online Library. (n.d.). Theoretical modeling of ¹³C NMR chemical shifts-How to use the calculation results.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

Sources

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and materials science, precision in analytical techniques is not merely a procedural requirement—it is the bedrock of innovation. The structural elucidation of novel chemical entities is a critical step in this process, and Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable tool for probing molecular architecture. This guide provides an in-depth, experience-driven comparison and analysis of the FTIR spectrum of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, a polysubstituted aromatic compound of interest in synthetic chemistry.

Our approach transcends a simple recitation of spectral data. We will delve into the causal relationships between the molecule's structure and its vibrational modes, offering insights grounded in established spectroscopic principles. This document is designed to be a self-validating reference, empowering you to not only interpret the spectrum of the title compound but also to apply these principles to analogous halogenated and alkylated aromatic systems.

The Subject Molecule: this compound

Before we immerse ourselves in the spectral data, let us first consider the architecture of our subject molecule, this compound (C7H5BrClF).[1] Its structure, a benzene ring with a 1,2,4,5-tetrasubstitution pattern, presents a fascinating case study in the interplay of electronic and steric effects on molecular vibrations. The presence of three different halogens (Bromine, Chlorine, Fluorine) and a methyl group creates a unique vibrational fingerprint that we will systematically decode.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The integrity of any spectral analysis is contingent upon the quality of the initial data acquisition. The following protocol outlines a robust methodology for obtaining a high-resolution FTIR spectrum of a solid or liquid aromatic sample.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

For a compound like this compound, which is likely to be a solid or a high-boiling liquid at room temperature, Attenuated Total Reflectance (ATR) is the preferred sampling technique. Its primary advantage lies in the minimal sample preparation required, which significantly reduces the potential for operator-induced variability and contamination.[2]

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. This minimizes instrumental drift.

    • Purge the sample compartment with dry nitrogen or air to reduce interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. A clean crystal is paramount for a clean spectrum.

    • Acquire a background spectrum. This critical step captures the absorbance of the atmosphere and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the ATR crystal.

    • If the sample is a solid, use the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface. Consistent pressure is key to reproducible results.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary to account for any sloping baselines.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Workflow for FTIR Spectral Acquisition and Analysis

Caption: A streamlined workflow for acquiring and analyzing an FTIR spectrum.

Deconstructing the Spectrum: A Region-by-Region Analysis

An FTIR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3] Each provides a wealth of structural information.

Functional Group Region (4000-1500 cm⁻¹)

This region is where we find the characteristic stretching vibrations of specific bonds.

  • C-H Stretching Vibrations (3100-2850 cm⁻¹):

    • Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of the benzene ring will give rise to one or more weak to medium sharp bands in this region.[4][5] These absorptions are a definitive indicator of an aromatic system.

    • Aliphatic C-H Stretch (3000-2850 cm⁻¹): The methyl (-CH₃) group attached to the ring will exhibit characteristic stretching vibrations here. Expect sharp, medium-intensity peaks corresponding to both symmetric and asymmetric stretches.[5]

  • Overtone and Combination Bands - The "Benzene Fingers" (2000-1650 cm⁻¹):

    • This region is particularly diagnostic for the substitution pattern on the benzene ring.[1][6] A series of weak, but often sharp, overtone and combination bands appear here.[6] The specific pattern of these "fingers" is a unique signature of the 1,2,4,5-tetrasubstitution. While a detailed prediction of the exact pattern is complex without a reference spectrum, its presence confirms the substituted aromatic nature of the compound.

  • Aromatic C=C In-Ring Stretching (1620-1450 cm⁻¹):

    • The benzene ring itself has characteristic in-plane carbon-carbon bond stretching vibrations. Typically, two or more sharp, medium-intensity bands will appear in this region.[7][8] Common absorptions are seen around 1600 cm⁻¹ and 1500 cm⁻¹.[1]

Fingerprint Region (1500-400 cm⁻¹)

This region is often complex, containing a multitude of overlapping peaks from bending vibrations and skeletal modes. However, it is this complexity that makes it a unique "fingerprint" for the molecule.

  • C-H Bending Vibrations:

    • In-Plane Bending (1300-1000 cm⁻¹): These are typically weak to medium sharp absorptions and are less diagnostically reliable than their out-of-plane counterparts.

    • Out-of-Plane (oop) Bending (900-675 cm⁻¹): This is a critically important region for confirming the substitution pattern. For a 1,2,4,5-tetrasubstituted benzene ring , with two adjacent hydrogens, a strong absorption is expected in the 855-869 cm⁻¹ range.[9] This arises from the out-of-plane wagging of the remaining C-H bonds on the ring.

  • Carbon-Halogen Stretching Vibrations:

    • C-F Stretch (Aromatic) (1250-1000 cm⁻¹): The C-F stretch is typically a strong and sharp absorption. Its exact position is highly dependent on the electronic environment, but for aromatic fluorides, it is generally found in this region.

    • C-Cl Stretch (Aromatic) (850-550 cm⁻¹): The C-Cl stretch gives rise to a strong to medium absorption. The presence of multiple halogens will influence the exact position.

    • C-Br Stretch (Aromatic) (690-515 cm⁻¹): The C-Br bond, being weaker and involving a heavier atom than C-Cl, absorbs at a lower wavenumber. Expect a medium to strong peak in this lower frequency range.

Summary of Expected Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100 - 3000Aromatic C-H StretchWeak to MediumConfirms the presence of the benzene ring.[4][5]
3000 - 2850Aliphatic (Methyl) C-H StretchMediumAsymmetric and symmetric stretches of the -CH₃ group.[5]
2000 - 1650Overtone/Combination Bands ("Benzene Fingers")WeakPattern is characteristic of the 1,2,4,5-tetrasubstitution.[1][6]
1620 - 1450Aromatic C=C In-Ring StretchMedium to StrongTypically multiple sharp bands are observed.[7][8]
1250 - 1000Aromatic C-F StretchStrongA key indicator for the fluorine substituent.
869 - 855Aromatic C-H Out-of-Plane BendStrongHighly diagnostic for the 1,2,4,5-tetrasubstitution pattern due to two adjacent hydrogens.[9]
850 - 550Aromatic C-Cl StretchMedium to StrongConfirms the presence of the chlorine substituent.
690 - 515Aromatic C-Br StretchMedium to StrongConfirms the presence of the bromine substituent; appears at a lower frequency due to the mass of bromine.

The Influence of Substituents on Benzene Ring Vibrations

The positions of the substituents on the benzene ring have a profound and predictable effect on the vibrational frequencies, particularly the C-H out-of-plane bending modes. This is a direct consequence of the number of adjacent hydrogen atoms remaining on the ring.

Caption: Interplay of substituent effects on key diagnostic regions of the FTIR spectrum.

Comparative Analysis and Conclusion

In the absence of a reference spectrum for this compound, our analysis serves as a robust predictive framework. When comparing this predicted spectrum to simpler, related molecules, we can appreciate the cumulative effect of the substituents.

  • Versus Toluene: The introduction of the three halogens dramatically alters the fingerprint region. The strong C-H oop bend for toluene (a monosubstituted ring) around 730 cm⁻¹ would be absent, replaced by the characteristic 1,2,4,5-tetrasubstituted band near 860 cm⁻¹. Furthermore, strong C-X (halogen) stretches would appear.

  • Versus p-Dichlorobenzene: While both have a similar substitution pattern in terms of symmetry, the presence of Br, F, and a methyl group in our target molecule introduces significant complexity. We would expect to see the additional C-Br and C-F stretches, as well as the aliphatic C-H stretches from the methyl group. The C-H oop bending frequency would also shift due to the different electronic influences of the substituents.

References

  • Gable, K. Aromatic Fingerprint Vibrations.
  • LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • Spectra Analysis Instruments, Inc.
  • LibreTexts. 15.
  • Smith, B. C.
  • PubChem. This compound. [Link]
  • OpenStax. 15.
  • Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
  • ResearchGate.
  • Michigan State University. Infrared Spectroscopy. [Link]
  • LibreTexts. Infrared Spectroscopy. [Link]
  • Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]
  • Pathak, A., et al. Study of vibrational spectra of polycyclic aromatic hydrocarbons with phenyl side group. arXiv. [Link]
  • University of Colorado Boulder. IR: alkyl halides. [Link]
  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. [Link]
  • LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
  • LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
  • Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
  • LaboratoryTesting Inc. FTIR Analysis (FTIR Spectroscopy). [Link]
  • Smith, B. C. Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. [Link]
  • Specac Ltd. Interpreting Infrared Spectra. [Link]
  • TMP Chem.
  • Chemistry - A new approach.
  • University of Colorado Boulder.
  • LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

A Senior Application Scientist's Guide to Analytical Standards for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials and intermediates are non-negotiable. This guide provides an in-depth comparison of analytical methodologies for the characterization of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to ensure the trustworthiness and reproducibility of your analytical results.

The Critical Role of Analytical Standards

This compound (MW: 223.47 g/mol , Formula: C7H5BrClF) is a halogenated aromatic compound whose isomeric purity is paramount for the successful synthesis of downstream products.[1][2] The presence of even minor impurities, such as positional isomers or residual starting materials, can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-separate byproducts. Therefore, robust analytical methods are essential to confirm the identity, purity, and stability of this critical reagent.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the ability to identify unknown impurities. Here, we compare the two most common and powerful techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Given its volatility, this compound is an excellent candidate for analysis by Gas Chromatography. GC offers high resolution and sensitivity, making it ideal for separating closely related isomers and quantifying trace impurities.

Key Considerations for GC Method Development:

  • Column Selection: A mid-polarity column, such as a DB-624 or equivalent, is a suitable starting point for the separation of halogenated hydrocarbons.[3] These columns provide good selectivity for positional isomers.

  • Detector Choice:

    • Flame Ionization Detector (FID): A universal detector that responds to most organic compounds. It offers a wide linear range and is excellent for purity determination by area percent.

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it ideal for trace-level analysis of the target compound and any halogenated impurities.[3]

    • Mass Spectrometry (MS): Provides structural information, enabling the identification of unknown impurities. This is crucial for a comprehensive understanding of the impurity profile. EPA method 8260B provides a solid foundation for the analysis of volatile organic compounds, including halogenated benzenes, by GC-MS.[4]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

While GC is often the preferred method for volatile compounds, HPLC can be a valuable alternative, particularly for less volatile impurities or when derivatization is required.

Key Considerations for HPLC Method Development:

  • Column Selection: A reversed-phase C18 column is a versatile choice for the separation of non-polar to moderately polar compounds.[5]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography of aromatic compounds.[5] The gradient can be optimized to achieve the desired separation.

  • Detector Choice:

    • UV Detector: this compound contains a chromophore and can be readily detected by UV. The wavelength of maximum absorbance should be determined for optimal sensitivity.

    • Mass Spectrometry (MS): LC-MS can be used to identify non-volatile impurities that are not amenable to GC analysis.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. Method validation should be performed to ensure suitability for the intended purpose.

Protocol 1: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is designed for the routine purity assessment of this compound.

Workflow:

Caption: Workflow for GC-FID Purity Analysis.

Method Parameters:

ParameterValueRationale
GC System Agilent 8890 GC with FID or equivalentA standard, reliable GC system suitable for routine quality control.
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness or equivalentA mid-polarity column designed for the analysis of volatile organic compounds, including halogenated hydrocarbons.[3]
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Injection Volume 1 µLA standard injection volume to avoid column overload.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas HeliumAn inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A typical temperature program to separate compounds with a range of boiling points.
Detector Temp 300 °CEnsures that all analytes remain in the gas phase as they pass through the detector.
Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is crucial for identifying potential process-related impurities and degradation products.

Workflow:

Caption: Workflow for GC-MS Impurity Identification.

Method Parameters:

  • GC Parameters: Same as Protocol 1.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: 40-450 amu

    • Scan Speed: 1562 amu/s

Potential Impurities to Monitor:

Based on potential synthetic routes, such as the halogenation of substituted toluenes, possible impurities could include:

  • Positional Isomers: e.g., 1-Bromo-2-chloro-5-fluoro-4-methylbenzene.[2]

  • Incompletely Reacted Starting Materials: e.g., 4-chloro-5-fluoro-2-methylbenzene.

  • Di-halogenated or other over-reacted byproducts.

Protocol 3: Orthogonal Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This method provides an alternative and complementary technique to GC for purity verification.

Workflow:

Caption: Workflow for HPLC-UV Purity Analysis.

Method Parameters:

ParameterValueRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with UV detection.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm or equivalentA robust and versatile C18 column suitable for a wide range of compounds.
Mobile Phase A Water
Mobile Phase B AcetonitrileA common solvent system for reversed-phase chromatography.[5]
Gradient 0-2 min: 60% B, 2-15 min: 60-90% B, 15-20 min: 90% BA gradient elution to ensure separation of early and late eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp 30 °CTo ensure reproducible retention times.
Injection Volume 10 µL
Detection UV at 220 nm (or determined λmax)

Data Comparison and Interpretation

The following table summarizes the expected performance of the described analytical methods.

FeatureGC-FIDGC-MSHPLC-UV
Primary Use Purity (Area %)Impurity IDPurity (Area %), Orthogonal Check
Selectivity HighVery HighModerate to High
Sensitivity HighVery HighModerate
Quantitative Accuracy ExcellentGood (with standards)Excellent
Identification Power LowHighLow
Throughput HighModerateModerate

Trustworthiness Through Self-Validation:

To ensure the integrity of your analytical results, it is imperative to perform method validation. This should include an assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

By employing a combination of these orthogonal analytical techniques and adhering to rigorous validation principles, researchers can be confident in the quality and consistency of their this compound, ensuring the success of their research and development endeavors.

References

  • Agilent Technologies. (2024). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54758726, this compound.
  • ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS?.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773272, 1-Bromo-2-chloro-5-fluoro-4-methylbenzene.
  • Matrix Fine Chemicals. (n.d.). 1-BROMO-5-CHLORO-4-FLUORO-2-METHYLBENZENE.
  • Pharmaffiliates. (n.d.). 1-Bromo-4-fluoro-2-methylbenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50999481, 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene.
  • SIELC Technologies. (2018). Benzene, 1-bromo-3-chloro-.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
  • Google Patents. (1995). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11009587, 3-Bromo-6-chloro-4-fluoro-toluene.
  • American Chemical Society. (2025). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
  • PubMed. (2005). Gas Chromatographic Determination of Benzene, Toluene, Ethylbenzene and Xylenes Using Flame Ionization Detector in Water Samples With Direct Aqueous Injection Up to 250 Microl.
  • Study Mind. (n.d.). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry).
  • MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84789342, 2-Bromo-4-chloro-3-fluoro-1-methylbenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50998614, 2-Bromo-1-chloro-5-fluoro-3-methylbenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50998611, 2-Bromo-5-chloro-1-fluoro-3-methylbenzene.

Sources

A Comparative Guide to HPLC and GC for Purity Analysis of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, a halogenated aromatic compound, serves as a critical building block in the synthesis of more complex molecules. Its purity directly impacts the yield and impurity profile of subsequent reactions. This guide provides an in-depth comparison of two primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the theoretical underpinnings, practical methodologies, and relative merits of each approach, supported by established analytical principles.

The Critical Role of Purity in Synthesis

This compound (MW: 223.47 g/mol ) is a substituted toluene with a unique arrangement of halogen atoms, making it a valuable synthon in medicinal chemistry and materials science.[1] Potential impurities in a batch of this compound can arise from several sources, including residual starting materials from synthesis, side-products from incomplete or competing reactions, and isomeric variants. For instance, the synthesis of halogenated benzenes can involve electrophilic aromatic substitution or Sandmeyer-type reactions, which can lead to the formation of positional isomers.[2][3][4][5][6] The presence of these impurities, even in trace amounts, can have significant downstream consequences.

This guide will focus on a primary analytical method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and a robust alternative, Gas Chromatography with Flame Ionization Detection (GC-FID), for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a powerful technique for separating components in a liquid mixture. For non-volatile and thermally sensitive compounds like many substituted benzenes, HPLC is often the method of choice.[7][8][9] Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is particularly well-suited for the separation of aromatic compounds based on their hydrophobicity.[10]

Proposed HPLC Method and Rationale

A stability-indicating RP-HPLC method can be developed for the purity analysis of this compound. The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. For halogenated benzenes, a C18 column is a standard and effective choice.[11][12][13] The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and water, can be optimized to achieve the desired separation of the main component from its potential impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Pump Isocratic Pump (Acetonitrile/Water) Pump->Injector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (Aromatic compounds typically exhibit strong absorbance in this region).

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Identify the main peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Gas Chromatography (GC): The Alternative for Volatile Compounds

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[14][15] For semi-volatile compounds like halogenated benzenes, GC can offer high resolution and fast analysis times.[7] GC is particularly effective for separating isomers and other closely related volatile impurities.[16]

Proposed GC Method and Rationale

A GC method with a flame ionization detector (FID) is a robust alternative for the purity analysis of this compound. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[8] The choice of the stationary phase is critical for achieving the desired separation. A mid-polarity column is often a good starting point for halogenated aromatic compounds.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Sample_GC Weigh Sample Dissolve_GC Dissolve in Solvent (e.g., Hexane) Sample_GC->Dissolve_GC Injector_GC Split/Splitless Injector Dissolve_GC->Injector_GC Column_GC Capillary Column (e.g., DB-5ms) Injector_GC->Column_GC Detector_GC Flame Ionization Detector (FID) Column_GC->Detector_GC Oven_GC Temperature Programmed Oven Oven_GC->Column_GC Chromatogram_GC Generate Chromatogram Detector_GC->Chromatogram_GC Integration_GC Peak Integration Chromatogram_GC->Integration_GC Calculation_GC Calculate % Purity Integration_GC->Calculation_GC

Experimental Protocol: GC Method

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

3. Sample Preparation:

  • Prepare a solution of the sample in a volatile solvent such as hexane or ethyl acetate at a concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject the sample into the GC system.

  • Record the chromatogram.

  • Calculate the purity by area normalization. FID provides a response that is proportional to the mass of carbon, which makes area percent a good approximation of weight percent for hydrocarbons and their derivatives.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound depends on the specific requirements of the analysis, including the nature of expected impurities, desired sensitivity, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[8]
Applicability Well-suited for non-volatile and thermally labile compounds.[7][8][9]Ideal for volatile and thermally stable compounds.[7][14]
Potential Impurities Excellent for separating a wide range of impurities, including non-volatile starting materials and high molecular weight by-products.Highly effective for separating volatile isomers and residual solvents.[16]
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution; derivatization may be needed for polar compounds, though not expected for this analyte.[7]
Instrumentation Cost Moderate to high.Moderate to high, especially with a mass spectrometer detector.[9]
Typical Throughput Generally lower due to longer run times.[15]Often higher due to faster analysis times.[15]
Sensitivity Good, detector-dependent (UV, DAD, MS).Very high, especially with FID for organic compounds.[9]
Resolution Good, can be excellent with modern UPLC systems.Excellent, particularly with long capillary columns for complex mixtures of volatile compounds.[15]

Conclusion: A Complementary Approach

Both HPLC and GC are powerful and reliable techniques for assessing the purity of this compound.

  • HPLC is recommended as the primary technique for routine quality control. Its versatility in handling a wide range of potential impurities, including non-volatile ones, and its operational robustness make it a highly reliable choice.[7]

  • GC is an excellent complementary and confirmatory technique. Its high resolving power for volatile isomers and its sensitivity make it ideal for a more in-depth impurity profile, particularly for identifying closely related by-products.[14]

For comprehensive characterization and in-process control during drug development, employing both HPLC and GC can provide a more complete picture of the compound's purity, ensuring the quality and consistency of the final product. The choice of the primary method will ultimately depend on the specific context of the analysis and the information required by the researcher.

References

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Online forum post].
  • Desai, S. S., & Hotchandani, K. H. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 839-857.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
  • Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?
  • Rathod, P., Sagrule, S. D., Gawai, A. A., & Biyani, K. R. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-437.
  • Singh, S., & Singh, P. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Journal of Drug Delivery and Therapeutics, 13(3), 124-130.
  • Google Patents. (1995). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
  • ResearchGate. (2015). HPLC Determination of Four Derivatives of Benzene.
  • ResearchGate. (2014). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • MavMatrix. (n.d.). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT.
  • MDPI. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • ResearchGate. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
  • Journal of Pharmacognosy and Phytochemistry. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
  • ResearchGate. (2012). Electrophilic Substitution Reactions of Metallabenzynes.
  • Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives.
  • The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube.

Sources

A Comparative Guide to the Synthetic Efficiency of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a highly substituted aromatic compound with significant potential as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern of four different functional groups on the benzene ring offers a versatile platform for further chemical modifications. The efficient and regioselective synthesis of this molecule is, therefore, of considerable interest to researchers and process chemists. This guide provides an in-depth comparison of two plausible synthetic routes to this compound, evaluating their respective efficiencies based on factors such as starting material availability and cost, number of steps, overall yield, regioselectivity, and potential challenges.

Synthetic Strategies: A Comparative Analysis

Two primary retrosynthetic approaches have been devised and evaluated for the synthesis of the target molecule. The first route commences with the commercially available 3-fluoro-2-methylaniline, while the second route begins with 3-chloro-4-fluorotoluene.

Route 1: Synthesis from 3-Fluoro-2-methylaniline

This synthetic pathway leverages the directing effects of the amino and fluoro groups to selectively introduce the bromo and chloro substituents. The proposed sequence of reactions is outlined below:

Route 1 A 3-Fluoro-2-methylaniline B 4-Bromo-3-fluoro-2-methylaniline A->B Bromination (NBS) C 1-Bromo-4-chloro-5-fluoro-2-methylaniline B->C Chlorination (NCS) D This compound C->D Diazotization & Sandmeyer Reaction (NaNO2, HBr/CuBr)

Diagram 1: Synthetic workflow for Route 1, starting from 3-Fluoro-2-methylaniline.

Step 1: Bromination of 3-Fluoro-2-methylaniline

The initial step involves the regioselective bromination of 3-fluoro-2-methylaniline. The activating, ortho,para-directing amino group and the deactivating, ortho,para-directing fluoro group, along with the weakly activating methyl group, collectively direct the incoming electrophile. The position para to the strongly activating amino group is the most favored site for substitution.

A well-established method for this transformation is the use of N-Bromosuccinimide (NBS) as the brominating agent. This reagent offers milder reaction conditions compared to elemental bromine and often leads to higher regioselectivity. The reaction proceeds via an electrophilic aromatic substitution mechanism[1].

Step 2: Chlorination of 4-Bromo-3-fluoro-2-methylaniline

The subsequent introduction of a chlorine atom onto the 4-bromo-3-fluoro-2-methylaniline intermediate presents a regiochemical challenge. The remaining unsubstituted positions are ortho to the amino group. N-Chlorosuccinimide (NCS) is a suitable reagent for this chlorination. The directing effects of the substituents must be carefully considered to achieve the desired 1-bromo-4-chloro-5-fluoro-2-methylaniline.

Step 3: Diazotization and Sandmeyer Reaction

The final step in this route is the conversion of the amino group to a bromo group via a Sandmeyer reaction. This classic transformation involves the diazotization of the aniline with sodium nitrite in an acidic medium, followed by the copper(I) bromide-mediated displacement of the diazonium group[2][3][4]. The yield of Sandmeyer reactions can be influenced by the substitution pattern on the aromatic ring[2][5].

Route 2: Synthesis from 3-Chloro-4-fluorotoluene

This alternative approach introduces the functional groups in a different order, starting with a halogenated toluene. The proposed synthetic sequence is as follows:

Route 2 A 3-Chloro-4-fluorotoluene B 5-Chloro-4-fluoro-2-nitrotoluene A->B Nitration (HNO3, H2SO4) C 5-Chloro-4-fluoro-2-methylaniline B->C Reduction (e.g., Fe/HCl) D This compound C->D Diazotization & Sandmeyer Reaction (NaNO2, HBr/CuBr)

Diagram 2: Synthetic workflow for Route 2, starting from 3-Chloro-4-fluorotoluene.

Step 1: Nitration of 3-Chloro-4-fluorotoluene

The success of this route hinges on the regioselective nitration of 3-chloro-4-fluorotoluene. The methyl group is an activating ortho,para-director, while the chloro and fluoro groups are deactivating ortho,para-directors. The combined directing effects will determine the position of the incoming nitro group. The position ortho to the methyl group and meta to the chloro and fluoro groups is the target. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity of nitration on substituted toluenes can be influenced by the catalyst and reaction conditions[6]. A patent for the nitration of the similar 2-chloro-4-fluorotoluene to the 5-nitro derivative suggests this transformation is feasible[7].

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a standard and generally high-yielding transformation. A variety of reducing agents can be employed, with common laboratory-scale methods including the use of metals in acidic media (e.g., iron, tin, or zinc in hydrochloric acid) or catalytic hydrogenation.

Step 3: Diazotization and Sandmeyer Reaction

Similar to Route 1, the final step involves the conversion of the synthesized aniline to the target bromo-compound via a Sandmeyer reaction using sodium nitrite and copper(I) bromide.

Comparative Data Summary

ParameterRoute 1 (from 3-Fluoro-2-methylaniline)Route 2 (from 3-Chloro-4-fluorotoluene)
Starting Material 3-Fluoro-2-methylaniline3-Chloro-4-fluorotoluene
CAS Number 443-86-71513-25-3
Indicative Price ~$33.50 / 5g[3]~$15.00 / 5g[8]
Number of Steps 33
Key Challenge Regioselective chlorination of a di-substituted aniline.Regioselective nitration of a tri-substituted toluene.
Potential Advantages Potentially higher regioselectivity in the initial bromination step due to the strong directing effect of the amino group.Lower cost of the starting material.
Potential Disadvantages Higher cost of starting material. Potential for side reactions during chlorination.Potential formation of multiple isomers during nitration, leading to difficult purification and lower yield of the desired intermediate.

Experimental Protocols

Route 1: Detailed Methodology

Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline

  • To a solution of 3-fluoro-2-methylaniline in acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 10°C).

  • The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

  • The crude product is worked up by washing with a suitable solvent like petroleum ether to afford 4-bromo-3-fluoro-2-methylaniline. A reported yield for a similar reaction is 66.7%[1].

Step 2: Synthesis of 1-Bromo-4-chloro-5-fluoro-2-methylaniline

  • 4-Bromo-3-fluoro-2-methylaniline is dissolved in a suitable solvent such as dichloromethane.

  • N-Chlorosuccinimide (NCS) is added portion-wise at a controlled temperature.

  • The reaction is monitored by TLC, and upon completion, the product is isolated and purified, potentially by column chromatography.

Step 3: Synthesis of this compound

  • 1-Bromo-4-chloro-5-fluoro-2-methylaniline is dissolved in an aqueous acidic solution (e.g., HBr).

  • The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise to form the diazonium salt.

  • The cold diazonium salt solution is then added to a solution of copper(I) bromide in HBr.

  • The reaction mixture is warmed to allow for the evolution of nitrogen gas and the formation of the final product.

  • The product is extracted with an organic solvent and purified by distillation or chromatography.

Route 2: Detailed Methodology

Step 1: Synthesis of 5-Chloro-4-fluoro-2-nitrotoluene

  • 3-Chloro-4-fluorotoluene is added to a mixture of concentrated sulfuric acid and concentrated nitric acid at a low temperature (e.g., 0-5°C).

  • The reaction mixture is stirred while maintaining the low temperature, and then allowed to warm to room temperature.

  • The reaction is quenched by pouring it onto ice, and the crude product is filtered, washed, and purified, likely requiring separation from other isomers. A patent describes a similar nitration of 2-chloro-4-fluorobenzotrichlorotoluene with a yield of 98.23% for the desired 5-nitro isomer[9].

Step 2: Synthesis of 5-Chloro-4-fluoro-2-methylaniline

  • The 5-chloro-4-fluoro-2-nitrotoluene is suspended in a mixture of a suitable solvent (e.g., ethanol) and hydrochloric acid.

  • Iron powder is added portion-wise, and the mixture is heated to reflux.

  • After the reaction is complete, the mixture is cooled, and the base is neutralized.

  • The product is extracted with an organic solvent and purified.

Step 3: Synthesis of this compound

  • The procedure is analogous to Step 3 of Route 1, starting with 5-chloro-4-fluoro-2-methylaniline.

Expertise & Experience: Causality Behind Experimental Choices

The selection of reagents and reaction sequences in these proposed routes is guided by fundamental principles of organic chemistry and practical considerations.

In Route 1 , the choice of NBS for bromination is deliberate. As a solid reagent, it is easier to handle than liquid bromine and often provides cleaner reactions with higher regioselectivity, which is paramount when dealing with a polysubstituted aniline. The order of halogenation, bromination followed by chlorination, is proposed based on the anticipated directing effects and the potential for over-halogenation.

In Route 2 , the nitration step is the most critical. The use of mixed acid (HNO₃/H₂SO₄) is the standard and most cost-effective method for aromatic nitration. However, the formation of the nitronium ion (NO₂⁺) is a highly exothermic process, and careful temperature control is essential to minimize side reactions and ensure regioselectivity. The subsequent reduction of the nitro group is a robust and well-understood transformation, making the success of this route heavily dependent on the outcome of the initial nitration.

The Sandmeyer reaction is a cornerstone of both syntheses. Its ability to replace an amino group with a wide range of substituents, including halogens, makes it an invaluable tool for the synthesis of highly substituted aromatics that may be difficult to access through direct electrophilic substitution. The use of copper(I) salts is crucial for the efficiency of this radical-nucleophilic aromatic substitution reaction.

Trustworthiness: Self-Validating Systems

Each protocol described is designed to be a self-validating system. This is achieved through:

  • In-process monitoring: The progress of each reaction step can be closely monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This allows for the determination of reaction completion and the identification of any significant side products.

  • Spectroscopic and Chromatographic Analysis: The identity and purity of the intermediates and the final product must be confirmed at each stage using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This ensures that the desired transformations have occurred and that the material is of sufficient quality for the subsequent steps.

  • Yield Calculation: Accurate measurement of the mass of reactants and products at each step allows for the calculation of reaction yields. This quantitative data is essential for evaluating the overall efficiency of each synthetic route.

Conclusion: A Comparative Outlook

Both proposed synthetic routes to this compound are viable on paper.

Route 1 offers the potential for better regiocontrol in the initial bromination step, which could simplify purification. However, the higher cost of the starting material, 3-fluoro-2-methylaniline, and the regiochemical uncertainty of the subsequent chlorination step are notable drawbacks.

Route 2 , on the other hand, begins with a more economical starting material, 3-chloro-4-fluorotoluene. The primary hurdle in this route is the regioselectivity of the nitration step. If the desired 2-nitro isomer can be obtained in high yield, this route is likely to be more cost-effective and efficient overall.

For an industrial-scale synthesis, a thorough investigation into the regioselectivity of the nitration in Route 2 would be the first critical step. If a high yield of the desired isomer can be achieved, Route 2 would likely be the preferred method due to the lower cost of the starting material. For laboratory-scale synthesis where cost is less of a concern and regiochemical purity is paramount, Route 1 might be a more predictable, albeit more expensive, option.

Further experimental validation is required to definitively determine the most efficient synthetic route. This guide provides a solid foundation for researchers to make informed decisions in their synthetic planning.

References

  • Google Patents. Process for the production of substituted bromobenzenes. US8088960B2.
  • Grokipedia.
  • Wikipedia. Sandmeyer reaction. [Link]
  • NCERT. Amines. [Link]
  • Exploring 3-Chloro-4-Fluorotoluene: Properties and Applications.
  • ResearchGate. One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. [Link]
  • Chemistry LibreTexts. 16.5: Synthetic Strategies Toward Substituted Benzenes. [Link]
  • YouTube. 36.06 Practice with Multi-step Synthesis of Substituted Benzenes. [Link]
  • Wikipedia.
  • Organic Chemistry Tutor.
  • YouTube.
  • ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]
  • RSC Publishing.
  • Eureka | Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. [Link]
  • PubChem. This compound. [Link]
  • Chemistry Stack Exchange. Multi-step organic synthesis using benzene [closed]. [Link]
  • YouTube. Multi-step Synthesis of Substituted Benzenes. [Link]
  • PubChem. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. [Link]
  • Chemical Communications (RSC Publishing).
  • Master Organic Chemistry.
  • Indian Academy of Sciences.
  • YouTube.
  • Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • PubChem. 3-Chloro-4-fluorotoluene. [Link]
  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • ResearchGate. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
  • Eureka | Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. [Link]
  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]
  • Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Google Patents.
  • ePrints Soton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]
  • PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. [Link]
  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing.
  • PubChem. 3-Chloro-4-nitrotoluene. [Link]
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
  • Googleapis.com.
  • Google Patents. Synthetic method of 3-chloro-2-methylaniline.
  • PubChem. 3-Chloro-4-fluoro-2-methylaniline. [Link]
  • PubChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent biological activities is a perpetual endeavor. The strategic functionalization of halogenated aromatic compounds offers a fertile ground for the discovery of new therapeutic agents. This guide provides an in-depth technical comparison of the potential biological activities of heterocyclic compounds derived from the versatile building block, 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. While direct literature on the biological evaluation of derivatives from this specific starting material is emerging, we can extrapolate and compare potential activities based on structurally similar compounds synthesized from related halogenated precursors. This guide will focus on two prominent classes of nitrogen-containing heterocycles: triazoles and pyrazoles , detailing their synthesis, plausible biological activities, and a comparative analysis with existing alternatives, supported by experimental data from authoritative sources.

The Strategic Advantage of this compound as a Precursor

The unique substitution pattern of this compound makes it an attractive starting material for medicinal chemistry. The presence of multiple halogen atoms (Bromine, Chlorine, and Fluorine) provides several strategic advantages:

  • Modulation of Physicochemical Properties: Halogens, particularly fluorine, can significantly enhance metabolic stability, lipophilicity, and cell permeability of drug candidates.[1]

  • Orthogonal Reactivity: The differential reactivity of the bromo, chloro, and fluoro substituents allows for selective and sequential chemical transformations, enabling the synthesis of a diverse library of derivatives.

  • Halogen Bonding: The presence of halogens can facilitate specific interactions with biological targets through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design.

This guide will explore the synthesis of triazole and pyrazole derivatives, leveraging the reactivity of the bromine atom for the introduction of these heterocyclic moieties.

Triazole Derivatives: Synthesis and Potent Anticancer and Antimicrobial Activities

1,2,4-Triazoles are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[2][3]

General Synthesis of 1,2,4-Triazole Derivatives

A common and effective method for the synthesis of 1,2,4-triazoles involves the reaction of a hydrazide with a suitable cyclizing agent. While a direct synthesis from this compound is not explicitly documented in readily available literature, a plausible synthetic route can be proposed based on established methodologies. The bromo-substituent can be converted to a variety of functional groups that can then be elaborated into a triazole ring. For instance, conversion to a nitrile followed by reaction with hydrazine and subsequent cyclization is a feasible pathway.

A general workflow for the synthesis of 1,2,4-triazole derivatives is depicted below:

Triazole Synthesis Workflow Start This compound Step1 Functional Group Transformation (e.g., to Nitrile or Amide) Start->Step1 Various Reagents Step2 Reaction with Hydrazine to form Hydrazide/Amidine Step1->Step2 Step3 Cyclization with a One-Carbon Source Step2->Step3 End Substituted 1,2,4-Triazole Derivative Step3->End

Caption: A plausible synthetic workflow for 1,2,4-triazole derivatives.

Comparative Anticancer Activity of Triazole Analogs

Numerous studies have demonstrated the potent anticancer activity of substituted triazole derivatives. A comparative summary of the cytotoxic activity (IC50 values) of various triazole analogs against different cancer cell lines is presented in the table below. These compounds, while not directly derived from our target precursor, provide a strong rationale for the potential anticancer efficacy of its triazole derivatives.

Compound ClassCancer Cell LineIC50 (µM)Reference
Naphthalene-substituted triazole spirodienonesMDA-MB-231 (Breast)0.03 - 0.26[4]
Naphthalene-substituted triazole spirodienonesHeLa (Cervical)Potent[4]
Naphthalene-substituted triazole spirodienonesA549 (Lung)Potent[4]
Apigenin-7-methyl ether triazole analogSKOV3 (Ovarian)10[5]
Betulinic acid triazole derivativesHL-60 (Leukemia)< 11.5[5]
Dibenzo[b,d]furan-1H-1,2,4-triazole derivative (Compound 19)HL-60 (Leukemia)0.80[4]
Dibenzo[b,d]furan-1H-1,2,4-triazole derivative (Compound 19)MCF-7 (Breast)1.76[4]
Dibenzo[b,d]furan-1H-1,2,4-triazole derivative (Compound 28)Various< 3.50[4]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines in these studies allows for the assessment of both the potency and the selectivity of the synthesized compounds. The use of established anticancer agents as positive controls provides a benchmark for evaluating the efficacy of the novel derivatives.

Antimicrobial Potential of Triazole Derivatives

Triazole derivatives are also renowned for their antimicrobial properties. The table below compares the minimum inhibitory concentration (MIC) values of various triazole-containing compounds against different microbial strains.

Compound ClassMicrobial StrainMIC (µmol/L)Reference
Fluorinated-1,2,4-triazole derivative (Compound 37)Aspergillus fumigatus6.45[6]
Fluorinated-1,2,4-triazole derivative (Compound 37)Candida albicans6.45[6]
Fluorinated 1,2,4-triazole derivativesStreptococcus pneumoniae6.45 - 33.2[6]

Self-Validating Protocol for Antimicrobial Susceptibility Testing:

A standard and self-validating method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing only the broth and the microbial suspension (to confirm microbial growth).

    • Negative Control: Wells containing only the broth (to confirm sterility).

    • Reference Drug Control: Wells containing a known antimicrobial agent (e.g., fluconazole for fungi, ciprofloxacin for bacteria) to validate the assay's sensitivity.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Pyrazole Derivatives: A Promising Avenue for Bioactivity

Pyrazoles, another class of five-membered nitrogen-containing heterocycles, are also known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5]

General Synthesis of Pyrazole Derivatives

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound can be envisioned as a precursor to a substituted hydrazine, which can then be reacted with a suitable dicarbonyl compound to yield the desired pyrazole derivative.

A generalized synthetic workflow for pyrazole derivatives is presented below:

Pyrazole Synthesis Workflow Start This compound Step1 Conversion to Hydrazine Derivative Start->Step1 e.g., Buchwald-Hartwig amination Step2 Condensation Reaction Step1->Step2 Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Step2 End Substituted Pyrazole Derivative Step2->End

Caption: A plausible synthetic workflow for pyrazole derivatives.

Comparative Anticancer Activity of Pyrazole Analogs

The anticancer potential of pyrazole derivatives has been extensively investigated. The following table summarizes the cytotoxic activity of various pyrazole-containing compounds against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolyl acylhydrazone derivative (11a)HeLa (Cervical)Micromolar[7]
Pyrazolyl acylhydrazone derivative (11a)MCF7 (Breast)Micromolar[7]
Pyrazolyl acylhydrazone derivative (11a)SKOV3 (Ovarian)Micromolar[7]
Pyrazolyl acylhydrazone derivative (11a)SKMEL28 (Melanoma)Micromolar[7]

Trustworthiness in Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method for assessing cell viability and, consequently, the cytotoxic potential of chemical compounds.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Conclusion and Future Perspectives

While direct experimental evidence for the biological activity of compounds derived from this compound is not yet widely published, the extensive research on structurally related halogenated precursors strongly suggests a high potential for discovering novel bioactive molecules. The synthesis of triazole and pyrazole derivatives from this versatile building block represents a promising strategy for developing new anticancer and antimicrobial agents. The comparative data presented in this guide, drawn from authoritative sources, provides a solid foundation and a clear rationale for pursuing the synthesis and biological evaluation of this novel class of compounds. Future research should focus on the targeted synthesis of libraries of these derivatives and their comprehensive screening against a panel of cancer cell lines and microbial pathogens to unlock their full therapeutic potential.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Heller, S. T., & Natarajan, S. R. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 193.
  • Bansal, R. K., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(7), 1648.
  • Rezki, N., & Aouad, M. R. (2017). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 22(5), 823.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988593.
  • Parajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of Its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
  • Li, Y., et al. (2019). Novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives: Synthesis and antitumor activity. European Journal of Medicinal Chemistry, 182, 111634.
  • Cheng, Y. R. (2018).
  • Zhang, H.-X., et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. RSC Advances, 8(45), 25631-25637.
  • Sherman, D. J., & Li, C. (2018). Halogenase engineering and its utility in medicinal chemistry. Current Opinion in Chemical Biology, 43, 99-106.
  • Mascitti, V., et al. (2014). SGLT2 inhibitors and method for treating diseases. U.S.
  • Google Patents. (n.d.). Method for producing 1-bromo-2-chloro-4-fluorobenzene.
  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Blunt, J. W., et al. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(3), 58.
  • Google Patents. (n.d.). Process for the synthesis of organic compounds.
  • Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1647.
  • Domínguez-Álvarez, E. (2023). Organic Compounds with Biological Activity. Compounds, 3(3), 43.
  • Katrusiak, A., & Budzianowski, A. (2017). Halogen Derivatives of Toluene under High Pressure. Crystal Growth & Design, 17(12), 6533-6540.
  • Katrusiak, A., & Budzianowski, A. (2017). Halogen Derivatives of Toluene under High Pressure. Request PDF.
  • Loaiza-Cano, V., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4434.
  • Sarsenbayeva, A. S., et al. (2023). Synthesis and biological activity of compounds based on 4-hydroxycoumarin. Chemistry of Heterocyclic Compounds, 59(10-11), 743-750.
  • Marć, M. A., & Domínguez-Álvarez, E. (2023). Special Issue: Organic Compounds with Biological Activity. Compounds, 3(4), 51.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene (CAS No. 1067882-53-4). As a halogenated aromatic hydrocarbon, this compound requires strict adherence to hazardous waste protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety standards and regulatory requirements.

The causality behind these rigorous disposal protocols stems from the inherent hazards of halogenated organic compounds. When improperly handled, they can pose risks of toxicity, environmental persistence, and the formation of hazardous byproducts upon degradation or incineration. Therefore, every step described is part of a self-validating system to mitigate these risks from the point of generation to final disposal.

Hazard Identification and Characterization

Understanding the hazard profile of this compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its classification as a substituted, halogenated toluene allows for an authoritative hazard assessment based on analogous compounds and regulatory classifications.

The presence of bromine, chlorine, and fluorine atoms on the benzene ring categorizes it unequivocally as a halogenated organic waste .[1][2][3] Such compounds are generally presumed to be:

  • Irritating to the skin, eyes, and respiratory system.[4][5][6][7]

  • Harmful if swallowed or inhaled.[6][8]

  • Toxic to aquatic life , with potential for long-term adverse effects.[6]

Under the Resource Conservation and Recovery Act (RCRA), wastes from spent halogenated solvents or residues from their use are often classified as F-listed hazardous wastes.[9] It is the generator's responsibility to make a final waste determination, but treating this compound as a hazardous waste is the mandatory and safe default.

Quantitative Data and Physical Properties

The following table summarizes key data points for this compound, essential for safe handling and emergency planning.

PropertyValueSource
Molecular Formula C₇H₅BrClFPubChem[10]
Molecular Weight 223.47 g/mol PubChem[10]
CAS Number 1067882-53-4PubChem[10]
GHS Hazard Class (Predicted) Acute Toxicity, Skin Irritation, Eye Irritation, STOT-SEBased on similar compounds[7]
Incompatible Materials Strong oxidizing agentsBased on similar compounds[5][8]

Immediate Safety and Handling Protocols

Proper disposal begins with safe handling during use. The following personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.

Required Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene) that are regularly inspected for tears or holes before use.

  • Body Protection : A standard laboratory coat is required. For larger quantities or potential splash hazards, a chemically resistant apron should be worn.[2]

  • Respiratory Protection : All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]

Waste Segregation and Collection: A Step-by-Step Protocol

Meticulous segregation is the cornerstone of safe and compliant chemical waste management. Mixing halogenated waste with other waste streams, particularly non-halogenated ones, leads to unnecessarily high disposal costs and complex treatment requirements.[1][11]

Step 1: Designate a Waste Container

  • Select a dedicated, chemically compatible container for collecting waste this compound. Borosilicate glass or polyethylene containers are generally suitable.[2]

  • The container must be in good condition, with a tightly sealing cap to prevent the escape of vapors.

Step 2: Proper Labeling

  • The container must be clearly and indelibly labeled before any waste is added.

  • The label must include:

    • The words "Hazardous Waste ".[2]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[2]

    • An indication of the primary hazards (e.g., "Irritant," "Environmental Hazard").

Step 3: Waste Accumulation

  • Add waste to the container inside a chemical fume hood.

  • Crucially, do not mix this waste stream with other chemical waste categories , such as:

    • Non-halogenated organic solvents (e.g., acetone, hexane, methanol).[1][11]

    • Acids or bases.[1]

    • Heavy metals.[1][2]

  • Keep the container securely closed at all times, except when adding waste.

Step 4: Managing the Satellite Accumulation Area (SAA)

  • Store the waste container at or near the point of generation, under the control of the operator.

  • When the container is approximately 75% full, it is time to arrange for its removal. Do not overfill.[2]

Disposal Workflow and Decision Making

The following diagram illustrates the critical decision-making process for the characterization and disposal of waste generated from this compound. This workflow ensures that waste is properly segregated and managed according to regulatory standards.

G Disposal Decision Workflow for Halogenated Aromatic Waste cluster_0 Disposal Decision Workflow for Halogenated Aromatic Waste A Waste Generation (this compound) B Is the waste mixed with non-halogenated solvents, acids, or bases? A->B C YES: Treat entire mixture as complex halogenated waste. Consult EHS Immediately. B->C Yes D NO: Pure or minimally contaminated halogenated waste. B->D No E Select designated, labeled 'Halogenated Organic Waste' container. D->E F Store in Satellite Accumulation Area (SAA). Keep container closed. E->F G Container >75% full? F->G H Continue accumulation. G->H No I Submit waste collection request to Environmental Health & Safety (EHS) office. G->I Yes H->G J Transfer to licensed Hazardous Waste Disposal Facility for Incineration. I->J caption Waste Segregation and Disposal Workflow

Waste Segregation and Disposal Workflow

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : Remove all sources of ignition from the area.[12]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[5][12][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection : Carefully sweep or scoop the absorbent material into a suitable, labeled container for hazardous waste disposal.[4][8] Use non-sparking tools if the compound is determined to be flammable.[13]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Waste Disposal : The collected spill residue must be disposed of as halogenated organic hazardous waste.

Final Disposal Pathway

Once collected and properly labeled, the waste must be managed by a licensed hazardous waste disposal company.[4][14] The generator of the waste is legally responsible for it from "cradle to grave," meaning you must ensure your chosen disposal vendor is fully permitted.[11]

The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1][15] These facilities are equipped with advanced scrubbing systems to neutralize and remove the acidic gases (e.g., HCl, HBr, HF) that are produced during the combustion of halogenated materials. Land disposal of such wastes is highly restricted by the EPA.[15]

References

  • Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR - CDC Archive.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (Source: U.S. Environmental Protection Agency). [Link]
  • Substance Technical Guidelines, Benzene | Occupational Safety and Health Administr
  • Hazardous Waste Segregation Guide. (Source: Bucknell University). [Link]
  • Responsible Disposal of Contaminated Products. (Source: Valisure). [Link]
  • This compound PubChem Entry.
  • 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. (Source: S D Fine-Chem Limited). [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
  • 1-Bromo-2-chloro-5-fluoro-4-methylbenzene PubChem Entry.
  • Benzene Disposal In Laboratories. (Source: Collect and Recycle). [Link]
  • EPA Hazardous Waste Codes. (Source: University of Maryland, Environmental Safety, Sustainability and Risk). [Link]
  • Guidelines for Solvent Waste Recycling and Disposal. (Source: Hazardous Waste Experts). [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. Halogenated aromatic compounds, such as 1-Bromo-4-chloro-5-fluoro-2-methylbenzene, are invaluable building blocks in synthesis, but their unique reactivity and toxicological profiles necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a procedural and logical framework for handling this compound, ensuring both personal safety and the integrity of your research.

The following information is synthesized from established safety data for structurally similar compounds and best practices for managing halogenated organics. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before commencing any work.

Hazard Identification: Understanding the Risks

This compound and its isomers are classified with several key hazards that directly inform our choice of personal protective equipment. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Understanding the specific nature of these threats is the first step in mitigating them.

Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for closely related isomers, the anticipated hazards are summarized below.[2]

Hazard ClassGHS Hazard StatementPractical Implication for the Researcher
Acute Toxicity, Oral H302: Harmful if swallowedAccidental ingestion could lead to significant toxic effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact with the skin can cause redness, inflammation, or chemical burns.[1][2][3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationSplashes or vapors can cause significant, potentially irreversible, damage to the eyes.[1][2][3][4]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to respiratory discomfort.[1][2][3]

Personal Protective Equipment (PPE): An Essential Barrier

A comprehensive PPE strategy is non-negotiable.[5] The equipment listed below constitutes the minimum requirement for handling this compound.

  • Eye and Face Protection :

    • Requirement : Chemical safety goggles that provide a complete seal around the eyes, in compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

    • Causality : Standard safety glasses are insufficient as they do not protect against vapor exposure or splashes from the side. Goggles are essential to prevent the severe eye irritation noted in the hazard profile.[7] For operations with a higher splash risk, such as transfers of larger quantities, a full face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection :

    • Requirement : A flame-resistant lab coat, chemical-resistant apron, long pants, and closed-toe shoes are mandatory.[5][8] For gloves, Nitrile rubber is a suitable initial choice for incidental contact, but you must consult the glove manufacturer's data for breakthrough time and permeation rate for halogenated aromatic compounds.[5][9]

    • Causality : This compound causes skin irritation.[1][2] A lab coat and proper attire prevent incidental contact. Chemical-resistant gloves are the primary barrier to prevent direct contact and potential systemic absorption.[1] Always inspect gloves for any signs of degradation or puncture before use and use proper removal technique to avoid contaminating your skin.[1]

  • Respiratory Protection :

    • Requirement : All handling of this compound must be performed inside a certified chemical fume hood to ensure adequate ventilation.[5][6]

    • Causality : The compound may cause respiratory irritation upon inhalation.[2][3] A fume hood is an engineering control that captures vapors at the source, preventing them from entering the laboratory environment and your breathing zone. In the event of a ventilation failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary for emergency response.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following protocol should be adopted for all procedures involving this compound.

Experimental Protocol for Safe Handling:

  • Pre-Handling Verification :

    • Thoroughly review the Safety Data Sheet (SDS).

    • Confirm that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[6][10]

    • Designate a specific area within the hood for the procedure to contain potential contamination.

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves.

  • Chemical Handling :

    • Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.

    • If transferring the material, use a grounded, bonded system to prevent static discharge, as vapors of similar compounds can be flammable.[11]

    • Keep containers tightly closed when not in use.[6][11]

  • Decontamination and Disposal :

    • Upon completion of the work, decontaminate the work surface with an appropriate solvent.

    • All contaminated materials (e.g., pipette tips, weighing paper, gloves) must be disposed of as hazardous waste in a designated, sealed container.[1]

    • Never dispose of this compound or related waste down the drain.[1] Surplus and non-recyclable solutions should be handled by a licensed disposal company, often through dissolution in a combustible solvent followed by incineration in a chemical scrubber.[1][3]

  • Doffing PPE :

    • Remove gloves using a technique that avoids touching the outer surface with bare skin.

    • Remove your lab coat and goggles.

    • Wash hands thoroughly with soap and water.

This workflow is visualized in the diagram below to reinforce the procedural sequence.

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Immediate Actions

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Spill : Evacuate the area. If the spill is large or ventilation is inadequate, contact your institution's environmental health and safety department. For small spills within a fume hood, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[6]

By integrating this expert-driven safety protocol into your daily operations, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • PubChem. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. National Center for Biotechnology Information.
  • CDH Fine Chemical. 1-Bromo-4- Chlorobenzene CAS No 106-39-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem. This compound. National Center for Biotechnology Information.
  • SD Fine-Chem. 1-BROMO-4-FLUOROBENZENE - Safety Data Sheet.
  • Fisher Scientific. 1-Bromo-4-chloro-2-fluorobenzene - SAFETY DATA SHEET.
  • AK Scientific, Inc. 4-Bromo-5-chloro-2-fluorotoluene.
  • Echemi. 1-BROMO-4-CHLORO-2-FLUORO-5-METHYLBENZENE.
  • Fisher Scientific. 4-Bromofluorobenzene - SAFETY DATA SHEET.
  • CDH Fine Chemical. 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • Canada Safety Training. PPE for Hazardous Chemicals.
  • Fisher Scientific. 3-Bromofluorobenzene - SAFETY DATA SHEET.
  • Fisher Scientific. 4-Bromochlorobenzene - SAFETY DATA SHEET.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Thermo Fisher Scientific. 1-Bromo-4-chloro-2-fluorobenzene - SAFETY DATA SHEET.
  • ChemTalk. Lab Safety Equipment & PPE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.